molecular formula C11H14O3 B1655614 2-Ethyl-4,6-dimethoxybenzaldehyde CAS No. 39503-16-7

2-Ethyl-4,6-dimethoxybenzaldehyde

Cat. No.: B1655614
CAS No.: 39503-16-7
M. Wt: 194.23
InChI Key: SFMQOKXXQSBTDL-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethoxybenzaldehyde is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a benzaldehyde core strategically substituted with ethyl and dimethoxy functional groups, a structure known to be a valuable scaffold in medicinal chemistry and organic synthesis. In pharmaceutical research, dimethoxybenzaldehyde derivatives are prominent building blocks for developing novel bioactive molecules. Structural analogs, such as chalcone derivatives based on a trimethoxybenzene scaffold, have demonstrated significant antitumor activity , showing potent efficacy against various cancer cell lines in vitro studies . Furthermore, the dimethoxybenzaldehyde structure is a key precursor in exploring treatments for neurological disorders and in the synthesis of potential photosensitizers for photodynamic therapy . Beyond pharmaceuticals, this compound serves as a versatile precursor in material science. Its chemical properties make it suitable for developing advanced polymers, organic electronic components, and smart materials . Researchers also utilize such aldehydes in green chemistry initiatives and in creating new biodegradable plastics . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2-ethyl-4,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-4-8-5-9(13-2)6-11(14-3)10(8)7-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMQOKXXQSBTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299670
Record name 2-Ethyl-4,6-dimethoxybenzaldehyde
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-16-7
Record name 2-Ethyl-4,6-dimethoxybenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4,6-dimethoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethyl-4,6-dimethoxybenzaldehyde: Structural Properties, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic modification of aromatic scaffolds is essential for optimizing pharmacokinetic profiles and target binding affinities. 2-Ethyl-4,6-dimethoxybenzaldehyde serves as a highly versatile, electron-rich building block. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its mechanistic reactivity—particularly its role as a critical precursor in "scaffold hopping" strategies for novel active pharmaceutical ingredients (APIs).

Structural Characterization & Physicochemical Profile

The molecular architecture of 2-ethyl-4,6-dimethoxybenzaldehyde is defined by a highly activated benzene ring. The presence of two strongly electron-donating methoxy groups at the 4- and 6-positions, combined with the mild inductive effect of the 2-ethyl group, creates a localized electron density that heavily influences its reactivity.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-ethyl-4,6-dimethoxybenzaldehyde
CAS Number 39503-16-7[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Precursor CAS (1-ethyl-3,5-dimethoxybenzene) 51768-56-0[2]
Core Functionality Aromatic Aldehyde, Electron-Rich Ring

The steric bulk of the ethyl group adjacent to the aldehyde moiety provides a unique spatial orientation that can dictate the stereochemical outcomes of downstream nucleophilic addition reactions[3].

Synthetic Methodologies: A Self-Validating Protocol

As Senior Application Scientists, we prioritize synthetic routes that are not only high-yielding but also mechanistically sound and orthogonally verifiable at every step. The synthesis of 2-ethyl-4,6-dimethoxybenzaldehyde from 1,3-dimethoxybenzene requires careful regiochemical control[3].

Step-by-Step Experimental Workflow

Phase 1: Friedel-Crafts Acylation

  • Objective: Regioselective installation of an acetyl group on 1,3-dimethoxybenzene[3].

  • Procedure: Dissolve 1,3-dimethoxybenzene in anhydrous dichloromethane (DCM) and cool to 0°C under an inert atmosphere. Add 1.1 equivalents of anhydrous AlCl₃. Slowly introduce 1.05 equivalents of acetyl chloride dropwise. Stir for 2 hours, then quench with ice-cold 1M HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Causality: Cooling to 0°C is imperative to control the highly exothermic generation of the acylium ion and to suppress polyacylation or ether cleavage. The Lewis acid (AlCl₃) activates the acetyl chloride, while the strongly electron-donating methoxy groups direct the electrophilic attack to the activated ortho/para positions[3].

  • Self-Validation: The reaction's success is confirmed by the appearance of a sharp carbonyl stretch (~1680 cm⁻¹) in FTIR and a new methyl ketone singlet (~2.5 ppm) in ¹H NMR.

Phase 2: Carbonyl Reduction

  • Objective: Deoxygenation of the acetyl group to yield 1-ethyl-2,4-dimethoxybenzene (CAS: 51768-56-0)[2][3].

  • Procedure: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C catalyst (10% w/w). Purge the vessel with hydrogen gas and stir vigorously under 1 atm of H₂ at room temperature until hydrogen uptake ceases. Filter through a pad of Celite and concentrate the filtrate.

  • Causality: Catalytic hydrogenation is selected over the Wolff-Kishner reduction to avoid harsh, strongly basic conditions that could lead to side reactions[3]. Pd/C selectively reduces the benzylic ketone to an alkyl group without hydrogenating the aromatic ring.

  • Self-Validation: Disappearance of the carbonyl peak in FTIR and the shift of the benzylic protons from a singlet to a characteristic ethyl quartet/triplet pattern in ¹H NMR confirm complete conversion.

Phase 3: Vilsmeier-Haack Formylation

  • Objective: Introduction of the aldehyde functionality to synthesize 2-ethyl-4,6-dimethoxybenzaldehyde[3].

  • Procedure: In a dry flask, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise to generate the Vilsmeier reagent. Slowly add the 1-ethyl-2,4-dimethoxybenzene intermediate. Heat the mixture to 80°C for 4 hours. Cool to room temperature, hydrolyze with aqueous sodium acetate, and extract with ethyl acetate.

  • Causality: The Vilsmeier-Haack reaction is highly specific for electron-rich aromatic systems. The synergistic directing effects of the two methoxy groups and the ethyl group dictate that formylation occurs exclusively at the least sterically hindered, highly activated position (ortho to the ethyl group and para to a methoxy group)[3].

  • Self-Validation: The final product is validated by the emergence of a distinct aldehyde proton singlet (~10.0-10.5 ppm) in ¹H NMR and a characteristic aldehyde carbonyl stretch (~1690 cm⁻¹) in FTIR.

SynthesisWorkflow SM 1,3-Dimethoxybenzene (Starting Material) Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) SM->Step1 Int1 1-(2,4-dimethoxyphenyl)ethan-1-one (Intermediate 1) Step1->Int1 Step2 Catalytic Hydrogenation (H2, Pd/C) Int1->Step2 Int2 1-ethyl-2,4-dimethoxybenzene (Intermediate 2) Step2->Int2 Step3 Vilsmeier-Haack Formylation (POCl3, DMF) Int2->Step3 Product 2-Ethyl-4,6-dimethoxybenzaldehyde (Target API Scaffold) Step3->Product

Figure 1: Step-by-step synthetic workflow for 2-Ethyl-4,6-dimethoxybenzaldehyde.

Chemical Reactivity & Mechanistic Pathways

The aldehyde functional group of 2-ethyl-4,6-dimethoxybenzaldehyde is a highly reactive electrophilic center, making it a versatile hub for diverse mechanistic transformations[3].

  • Nucleophilic Addition: The carbonyl carbon readily undergoes condensation reactions with primary amines and hydrazines to form stable imines and hydrazones[3]. These derivatives are critical for protecting the aldehyde group during multi-step syntheses or for generating active pharmacophores.

  • Oxidation Pathways: Under mild oxidative conditions (e.g., using hydrogen peroxide), the aldehyde is smoothly converted to 2-(2-ethyl-4,6-dimethoxyphenyl)acetic acid[3]. Milder oxidants are chosen to prevent the oxidative cleavage of the electron-rich aromatic ring.

  • One-Carbon Homologation: A primary application of this compound is its conversion into phenylacetaldehyde derivatives[3]. Through a Wittig reaction utilizing (methoxymethyl)triphenylphosphine followed by acid hydrolysis, the carbon chain is extended. This avoids the direct handling of highly unstable aliphatic aldehydes, providing a robust route to 2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde[3].

ReactivityMap Core 2-Ethyl-4,6-dimethoxybenzaldehyde NucAdd Nucleophilic Addition (Amines/Hydrazines) Core->NucAdd Oxidation Oxidation (H2O2 / Mild Oxidants) Core->Oxidation Homologation Wittig Homologation (One-Carbon Extension) Core->Homologation Imines Imines & Hydrazones (Stable Derivatives) NucAdd->Imines Acid 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid (Carboxylic Acid) Oxidation->Acid Acetaldehyde Phenylacetaldehyde Core (Scaffold Hopping) Homologation->Acetaldehyde

Figure 2: Mechanistic reactivity and homologation pathways for drug discovery.

Strategic Applications in Drug Development

In contemporary medicinal chemistry, "scaffold hopping" is a fundamental strategy used to discover new drug candidates with improved efficacy, reduced toxicity, and superior pharmacokinetic profiles[3]. 2-Ethyl-4,6-dimethoxybenzaldehyde acts as a privileged scaffold in this context.

By homologating this benzaldehyde into its corresponding phenylacetaldehyde (CAS: 721434-45-3), researchers can seamlessly integrate the 2-ethyl-4,6-dimethoxyphenyl moiety into complex biological targets[3]. The steric bulk of the ethyl group combined with the hydrogen-bond accepting capabilities of the methoxy groups allows for highly specific interactions within protein binding pockets, making it an invaluable intermediate in the synthesis of novel therapeutics.

References

  • LookChem. "Cas 51768-56-0,Benzene, 1-ethyl-3,5-dimethoxy". Available at: [Link]

Sources

Thermodynamic properties of dimethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Dimethoxybenzaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Dimethoxybenzaldehyde (DMBA) isomers are foundational scaffolds in modern chemistry, with applications spanning pharmaceuticals, materials science, and fragrance development.[1][2] Their utility is not merely a function of their reactive aldehyde and methoxy groups but is also profoundly influenced by their solid-state and phase-change characteristics.[3] A comprehensive understanding of their thermodynamic properties—such as enthalpies of formation, fusion, and sublimation—is therefore indispensable for optimizing synthetic routes, designing stable drug formulations, and predicting material performance. This guide provides researchers, scientists, and drug development professionals with a synthesized overview of the theoretical underpinnings, experimental and computational methodologies, and practical applications related to the thermodynamics of these versatile compounds. We delve into the causality behind experimental choices, present detailed protocols for key analytical techniques, and consolidate available data to facilitate a deeper, more functional understanding of dimethoxybenzaldehyde derivatives.

The Strategic Importance of Thermodynamic Properties in a Molecular Context

The isomeric diversity of dimethoxybenzaldehyde, where the positioning of two methoxy groups on the benzaldehyde ring varies, gives rise to distinct physicochemical properties.[1] These differences in melting point, boiling point, and crystal packing are direct manifestations of their underlying thermodynamics. For drug development professionals, these are not trivial data points; they are critical parameters that govern a molecule's journey from a laboratory curiosity to a viable therapeutic agent.

  • Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the stability of a molecule relative to its constituent elements. Comparing the ΔfH° of different isomers provides a direct measure of their relative thermodynamic stability, an essential consideration in synthetic pathway selection.

  • Enthalpy of Fusion (ΔfusH°) : Representing the energy required to transition from a highly ordered solid crystal lattice to a disordered liquid state, ΔfusH° is a proxy for the strength of the intermolecular forces in the crystal. This parameter is crucial for pre-formulation studies, impacting solubility, dissolution rates, and the physical stability of active pharmaceutical ingredients (APIs).

  • Enthalpy of Sublimation (ΔsubH°) : This value reflects the energy needed to transform a solid directly into a gas. It provides the most direct experimental measure of the total intermolecular interaction energy within the crystal lattice. For process chemists, ΔsubH° is vital for developing purification strategies like high-vacuum sublimation.

The interplay between these properties dictates how a DMBA derivative will behave in a given process, from its synthesis and purification to its formulation and ultimate biological action.

Methodologies for Thermodynamic Characterization: An Integrated Approach

A robust understanding of thermodynamic properties is achieved by integrating precise experimental measurements with high-level computational modeling. This dual approach provides a self-validating system where theoretical calculations can elucidate experimental observations and experiments can anchor theoretical models in physical reality.

cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_props Derived Thermodynamic Properties Calorimetry Calorimetry Hform_solid ΔfH°(solid) Calorimetry->Hform_solid Combustion Calorimetry Hfus ΔfusH° Calorimetry->Hfus DSC Vapor Vapor Pressure Measurement Hsub ΔsubH° Vapor->Hsub Knudsen Effusion, Static Method DFT Quantum Chemistry (e.g., DFT) Hform_gas ΔfH°(gas) DFT->Hform_gas Calculates gas-phase molecular energy Hform_gas->Hform_solid ΔsubH° links phases Hsub->Hform_solid Compound Dimethoxybenzaldehyde Isomer Compound->Calorimetry Compound->Vapor Compound->DFT

Caption: Integrated workflow for determining thermodynamic properties.

Experimental Protocols: Quantifying Energy Changes

Experimental techniques provide the gold standard for thermodynamic data. The choice of method is dictated by the specific property being investigated.

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] It is the primary method for determining the enthalpy of fusion (ΔfusH°) and melting temperature (Tfus).[5][6]

Field-Proven Protocol:

  • Calibration: Calibrate the DSC instrument's temperature and heat flow using high-purity standards (e.g., indium, tin) across the expected temperature range of the DMBA isomer.

  • Sample Preparation: Accurately weigh 2-5 mg of the DMBA isomer into a clean, hermetically sealed aluminum pan. An identical empty pan is used as the reference.

  • Thermal Program: Place both pans into the DSC cell. Heat the sample at a constant rate (e.g., 5-10 K/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.

  • Analysis: Integrate the area under the melting peak to determine the total heat absorbed. The enthalpy of fusion (ΔfusH°) in J/g is calculated from this area, which is then converted to kJ/mol using the molar mass of the compound (166.17 g/mol ). The peak onset temperature is typically reported as the melting point.

Causality: A slow, controlled heating rate is crucial to ensure thermal equilibrium within the sample, yielding an accurate melting point and a well-defined peak for integration. The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

The enthalpy of sublimation (ΔsubH°) is derived from the temperature dependence of a compound's vapor pressure, governed by the Clausius-Clapeyron equation.[7] For low-volatility organic solids like DMBA derivatives, specialized techniques are required.

Knudsen Effusion Mass-Loss Effusion Method: This technique is ideal for measuring the very low vapor pressures of crystalline solids.[6]

Experimental Workflow:

  • Sample Loading: Place a small, known mass of the crystalline DMBA isomer into a Knudsen effusion cell, which is a small container with a precisely machined, small orifice (typically 0.5-1.0 mm diameter).

  • System Evacuation: Mount the cell in a high-vacuum chamber and evacuate to a pressure below 10⁻⁴ Pa.

  • Isothermal Heating: Heat the cell to a precise, constant temperature (T). The sample will effuse through the orifice into the vacuum.

  • Mass Loss Measurement: After a set period, cool the cell and accurately measure the mass loss (Δm) of the sample.

  • Vapor Pressure Calculation: The vapor pressure (P) at temperature T is calculated using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where A is the orifice area, t is the time, R is the ideal gas constant, and M is the molar mass.

  • Temperature Dependence: Repeat steps 3-5 at several different temperatures over a range (e.g., 30 K).[7]

  • Data Analysis: Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is -ΔsubH°/R, from which the standard molar enthalpy of sublimation is determined.[7]

Causality: The high vacuum ensures that molecules exiting the orifice do not return, a key assumption of the method. The small orifice size is critical to maintain a near-equilibrium vapor pressure inside the cell during the experiment.

Computational Protocols: A Theoretical Lens

Computational chemistry provides invaluable insights into molecular properties, particularly for the gas phase, which can be challenging to measure experimentally.[8]

Quantum mechanical methods like DFT can accurately calculate the total electronic energy of a molecule in the gas phase.[9] From this, the gas-phase standard molar enthalpy of formation (ΔfH°(g)) can be derived.

Computational Workflow:

  • Structure Optimization: The 3D structure of the DMBA isomer is built in silico. A geometry optimization is performed using a selected DFT functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[9]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.

  • Enthalpy Calculation: The total gas-phase enthalpy at 298.15 K is calculated by summing the total electronic energy, ZPVE, and thermal corrections.

  • Enthalpy of Formation Calculation: ΔfH°(g) is determined using an atomization or isodesmic reaction scheme, where the calculated enthalpy of the molecule is compared to the calculated and experimental enthalpies of reference species.

Causality: The choice of functional and basis set is a trade-off between computational cost and accuracy. Functionals like M06-2X are often chosen for their good performance in thermochemical calculations.[9] The isodesmic reaction approach is preferred as it allows for significant cancellation of systematic errors in the calculation, leading to more reliable results.

cluster_main Thermodynamic Cycle (Hess's Law) Solid Solid Phase (Crystal Lattice) Liquid Liquid Phase Solid->Liquid  ΔfusH° Gas Gas Phase (Isolated Molecule) Solid->Gas ΔsubH°   Liquid->Gas  ΔvapH°

Caption: Relationship between phase transition enthalpies.

Consolidated Thermodynamic Data for Dimethoxybenzaldehyde Isomers

While a complete experimental dataset for all DMBA isomers is not available in the literature, this section consolidates known experimental and calculated values. All isomers share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ).[1]

IsomerCAS NumberMelting Point (Tfus)Enthalpy of Fusion (ΔfusH°)Enthalpy of Sublimation (ΔsubH°)Enthalpy of Formation (ΔfH°gas)
2,3-DMBA 86-51-148-52 °C[10][11]Data not availableData not availableData not available
2,4-DMBA 613-45-667-69 °C[12]Data not availableData not availableData not available
2,5-DMBA 93-02-746-52 °C[13][14]Data not availableData not availableData not available
3,4-DMBA (Veratraldehyde)120-14-940-43 °C22.1 kJ/mol (from vapor pressure)[6]86.9 kJ/mol (from vapor pressure)[6]Data not available
3,5-DMBA 7311-34-445-48 °C[15]16.99 kJ/mol (Calculated)[16]Data not available-365.52 kJ/mol (Calculated)[16]

Analysis of Data: The available experimental data for 3,4-dimethoxybenzaldehyde (veratraldehyde) provides a crucial benchmark.[6] Its enthalpy of sublimation (86.9 kJ/mol) reflects significant intermolecular interactions within its crystal structure. The calculated data for 3,5-dimethoxybenzaldehyde suggests a lower enthalpy of fusion compared to the experimental value for the 3,4-isomer, which may indicate less efficient crystal packing or weaker intermolecular forces due to the meta-positioning of the methoxy groups.[16] The lack of comprehensive experimental data for the 2,3-, 2,4-, and 2,5- isomers represents a significant knowledge gap and an opportunity for future research. The differences in melting points among the isomers clearly indicate that the substitution pattern profoundly affects the crystal lattice energy.[1]

Practical Implications in Pharmaceutical and Materials Science

The thermodynamic data presented are directly applicable to solving real-world challenges in research and development.

  • Pharmaceutical Development : The stability of a crystalline API against conversion to an amorphous form or a less stable polymorph is governed by its thermodynamic properties. A higher enthalpy of fusion often correlates with greater lattice energy and, consequently, lower solubility. This information allows formulation scientists to select appropriate excipients and processing conditions (e.g., milling, granulation) to ensure the stability and bioavailability of the final drug product.[2]

  • Materials Science : In the synthesis of polymers and corrosion inhibitors, DMBA derivatives serve as key building blocks.[1] The heat of reaction, which is related to the enthalpy of formation of reactants and products, determines the thermal management requirements for a polymerization reactor. Furthermore, the sublimation properties are essential for purification and for application processes like vapor deposition in creating specialized coatings.

  • Synthetic Chemistry : The relative stability of isomers, indicated by their enthalpies of formation, can influence the product distribution in reactions where multiple isomers can be formed. Understanding the reaction thermodynamics can guide the optimization of conditions (temperature, pressure, catalyst) to favor the desired, most stable product. For instance, computational studies on the formation of 3,4-dimethoxybenzaldehyde have explored the reaction enthalpies of intermediate steps, providing insight into the overall energy profile of the synthesis.[9][17]

Conclusion and Future Outlook

The thermodynamic properties of dimethoxybenzaldehyde derivatives are critical determinants of their behavior, from molecular stability to bulk material characteristics. This guide has outlined the theoretical importance of these properties and detailed the robust experimental and computational methodologies required for their determination. While data for the widely used 3,4-isomer (veratraldehyde) is available, a clear gap exists for other isomers.

Future work should focus on a systematic experimental investigation of all DMBA isomers using the techniques described herein—DSC, combustion calorimetry, and vapor pressure measurements. This would create a complete and comparative dataset, allowing for a deeper understanding of the structure-property relationships governed by methoxy group positioning. Such a database would be an invaluable resource for scientists and engineers working to unlock the full potential of these versatile chemical building blocks.

References

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  • Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.
  • News - What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? (2025, May 12). Shaanxi BLOOM TECH Co., Ltd.
  • Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.
  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook.
  • (PDF) 3,4-Dimethoxybenzaldehyde - ResearchGate. (n.d.).
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  • Calorimetry (A-Level) | ChemistryStudent. (n.d.). ChemistryStudent.
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  • 2,3-Dimethoxybenzaldehyde | 86-51-1 | Benchchem. (n.d.). Benchchem.
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2-Ethyl-4,6-dimethoxybenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethyl-4,6-dimethoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Abstract

2-Ethyl-4,6-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde poised to serve as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a sterically influential ethyl group and two electron-donating methoxy groups ortho and para to the formyl moiety—imparts a distinct combination of reactivity and structural rigidity. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore the molecule's fundamental properties, delineate robust strategies for its regioselective synthesis, and analyze the reactivity of its core functional group. Furthermore, we will detail its application in key synthetic transformations, such as condensation and oxidation/reduction reactions, highlighting its potential in constructing complex molecular architectures relevant to the pharmaceutical, agrochemical, and fine chemical industries.

Core Compound Analysis: Identity and Properties

Chemical Identity and Structure

2-Ethyl-4,6-dimethoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group (-CHO) at position 1, an ethyl group (-CH₂CH₃) at position 2, and two methoxy groups (-OCH₃) at positions 4 and 6. The electron-donating nature of the methoxy groups significantly activates the aromatic ring, while the ortho-ethyl group introduces considerable steric hindrance around the aldehyde functionality. This steric shield is a critical feature, influencing the aldehyde's reactivity towards nucleophiles and the conformational preferences of its derivatives.

Physicochemical Properties

The precise experimental data for 2-Ethyl-4,6-dimethoxybenzaldehyde is not broadly published. However, its properties can be reliably estimated based on structurally similar compounds like 2,4-dimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde.[1][2][3]

PropertyPredicted Value / DescriptionRationale / Comparison
Molecular Formula C₁₁H₁₄O₃Derived from structure
Molecular Weight 194.23 g/mol Calculated from formula[4]
Appearance White to pale yellow crystalline solidTypical for substituted benzaldehydes[3][5]
Melting Point 60-75 °CSimilar to 2,4-dimethoxybenzaldehyde (67-72 °C)[3]
Boiling Point ~280-300 °CHigher than 2,4-dimethoxybenzaldehyde (290 °C) due to increased MW[1]
Solubility Soluble in common organic solvents (Ethanol, Chloroform, Ether); Insoluble in waterCommon trait for aromatic aldehydes[1]
Predicted Spectroscopic Profile

Predictive analysis based on analogous structures provides a foundational spectroscopic fingerprint for compound verification.[6]

TechniquePredicted Data
¹H NMR (CDCl₃)δ ~10.4 ppm (s, 1H, -CHO), δ ~6.2-6.4 ppm (m, 2H, Ar-H), δ ~3.8-3.9 ppm (s, 6H, 2x -OCH₃), δ ~2.8 ppm (q, 2H, -CH₂CH₃), δ ~1.2 ppm (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃)δ ~191 ppm (C=O), δ ~165 ppm (Ar-C-OMe), δ ~163 ppm (Ar-C-OMe), δ ~140 ppm (Ar-C-Et), δ ~115 ppm (Ar-C-CHO), δ ~95 ppm (Ar-CH), δ ~93 ppm (Ar-CH), δ ~56 ppm (-OCH₃), δ ~25 ppm (-CH₂CH₃), δ ~15 ppm (-CH₂CH₃)
IR (KBr) ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1680 cm⁻¹ (C=O stretch, aldehyde), ~1600, 1580 cm⁻¹ (C=C stretch, aromatic), ~1200-1100 cm⁻¹ (C-O stretch, ether)
Mass Spec (EI) M⁺ at m/z = 194. M-1 at 193 (loss of H), M-29 at 165 (loss of CHO or Et).

Synthesis Strategies: Achieving Regiocontrol

The primary challenge in synthesizing 2-Ethyl-4,6-dimethoxybenzaldehyde is the regioselective introduction of the formyl group onto the 1-ethyl-3,5-dimethoxybenzene precursor. The two methoxy groups are powerful ortho-para directors, activating the C2, C4, and C6 positions. Standard electrophilic formylation methods like the Vilsmeier-Haack or Gattermann reactions would likely yield a mixture of products, with formylation at the less-hindered C4 position being a significant competing pathway.[7] Therefore, a directed approach is superior.

Retrosynthetic Analysis

A logical disconnection strategy points towards ortho-directed metalation as the key step for ensuring the desired regiochemistry.

G Target 2-Ethyl-4,6-dimethoxybenzaldehyde Disconnect C-C Disconnection (Formylation) Target->Disconnect Intermediate1 Ortho-lithiated Intermediate Disconnect->Intermediate1 Key Step: Directed Ortho-Metalation Precursor 1-Ethyl-3,5-dimethoxybenzene Intermediate1->Precursor

Caption: Retrosynthetic analysis of the target aldehyde.

Recommended Synthetic Route: Directed Ortho-Metalation

This method leverages the powerful directing ability of the two methoxy groups to deprotonate the C2 position—the most acidic proton due to inductive effects and chelation stabilization—using a strong organolithium base.[7] Subsequent quenching with a formylating agent delivers the desired product with high regioselectivity.

G cluster_0 Workflow: Synthesis via Ortho-Metalation Start 1-Ethyl-3,5-dimethoxybenzene Step1 Add n-BuLi in THF 0 °C, 2h Start->Step1 Intermediate Lithiated Intermediate (in situ) Step1->Intermediate Step2 Add DMF or Ethyl Formate -78 °C to RT, 3-12h Intermediate->Step2 Workup Aqueous Quench (e.g., sat. NH₄Cl) Step2->Workup End 2-Ethyl-4,6-dimethoxybenzaldehyde Workup->End

Caption: Synthetic workflow using directed ortho-metalation.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-ethyl-3,5-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiating: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes. The solution may develop a color.

  • Activation: Stir the mixture at 0 °C for 2 hours to ensure complete deprotonation at the C2 position.[7]

  • Formylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Alternative Synthetic Routes

While less regioselective, classical formylation methods could be optimized.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from POCl₃ and DMF) to formylate electron-rich aromatic rings.[8][9][10] For 1-ethyl-3,5-dimethoxybenzene, the reaction temperature and stoichiometry would need careful optimization to favor attack at the sterically hindered C2 position over the electronically favorable C4 position.[10]

  • Gattermann Reaction: This method employs HCN and HCl with a Lewis acid catalyst.[11] A safer modification uses zinc cyanide (Zn(CN)₂) and HCl. Similar to the Vilsmeier-Haack reaction, it is an electrophilic aromatic substitution and would likely face challenges with regioselectivity for this specific substrate.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Ethyl-4,6-dimethoxybenzaldehyde stems from the reactivity of its aldehyde group, which can be modulated by the electronic and steric environment of the substituted ring. The electron-donating methoxy groups increase the nucleophilicity of the carbonyl oxygen but decrease the electrophilicity of the carbonyl carbon.[12]

Key Transformations of the Aldehyde Group

This building block is an excellent substrate for a variety of fundamental organic transformations.

G cluster_reactions Key Synthetic Transformations Central 2-Ethyl-4,6- dimethoxybenzaldehyde Acid Carboxylic Acid Central->Acid Oxidation (e.g., KMnO₄, PCC) Alcohol Benzyl Alcohol Central->Alcohol Reduction (e.g., NaBH₄) Imine Schiff Base (Imine) Central->Imine Condensation (R-NH₂) Chalcone Chalcone Derivative Central->Chalcone Claisen-Schmidt (Acetophenone)

Caption: Core reactions of 2-Ethyl-4,6-dimethoxybenzaldehyde.

  • Condensation Reactions: It is an ideal electrophile for base-catalyzed condensation reactions.

    • Claisen-Schmidt Condensation: Reacts with acetophenones to form chalcones, which are precursors to flavonoids and other bioactive heterocycles.[5]

    • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonic acid derivatives) to produce α,β-unsaturated systems.[5]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-ethyl-4,6-dimethoxybenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[12][13] This acid derivative is a valuable intermediate for amides and esters.

  • Reduction: Selective reduction of the aldehyde to 2-ethyl-4,6-dimethoxybenzyl alcohol is easily achieved with mild hydride reagents such as sodium borohydride (NaBH₄).[12]

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important ligands in coordination chemistry and intermediates for synthesizing more complex amine derivatives.[14]

Protocol: Example Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative, a common application for aromatic aldehydes.[5]

  • Setup: In a round-bottom flask, dissolve 2-Ethyl-4,6-dimethoxybenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (KOH, 2-3 eq) dropwise with vigorous stirring.

  • Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture often turns colored and a precipitate may form.

  • Workup: Once the reaction is complete (typically 4-12 hours), pour the mixture into a beaker of ice-cold water and acidify with dilute HCl until the pH is ~2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and air dry.

  • Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Applications in Complex Molecule Synthesis

Substituted benzaldehydes are cornerstone intermediates in several high-value chemical industries.[15]

  • Pharmaceutical Synthesis: The 2-ethyl-4,6-dimethoxy substitution pattern can be found in various natural products and pharmacologically active molecules. This building block serves as a key precursor for synthesizing compounds with potential anti-inflammatory, antimicrobial, or anticancer properties, similar to derivatives of 2,4,6-trimethoxybenzaldehyde.[5][16][17] The ethyl group can provide a crucial lipophilic interaction in a protein binding pocket, while the methoxy groups can act as hydrogen bond acceptors.

  • Agrochemicals: Many pesticides and herbicides are built from highly substituted aromatic cores. The unique electronic and steric properties of this aldehyde make it an attractive starting point for novel agrochemical discovery.

  • Fine Chemicals: In the fragrance and materials science sectors, complex aromatic aldehydes are used to synthesize dyes, polymers, and specialty additives.[3]

Conclusion

2-Ethyl-4,6-dimethoxybenzaldehyde is a highly functionalized and strategically designed building block for advanced organic synthesis. While its direct synthesis requires a regiocontrolled approach, such as directed ortho-metalation, the resulting molecule offers significant potential. The sterically hindered yet electronically tuned aldehyde group allows for a wide range of subsequent transformations. For researchers and professionals in drug development and materials science, this compound represents a valuable tool for accessing novel chemical space and constructing complex, high-value molecular architectures.

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Sources

Difference between 2-Ethyl-4,6-dimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Architect’s Guide to Substituted Benzaldehydes: A Comparative Analysis of 2-Ethyl-4,6-dimethoxybenzaldehyde and 2,4-Dimethoxybenzaldehyde

Executive Summary

In the realm of advanced organic synthesis and analytical chemistry, substituted benzaldehydes serve as precision instruments rather than mere building blocks. The spatial arrangement of electron-donating groups and steric bulk fundamentally dictates their utility. As a Senior Application Scientist, I frequently observe that the subtle structural differences between 2,4-dimethoxybenzaldehyde (2,4-DMB) and 2-ethyl-4,6-dimethoxybenzaldehyde (2-E-4,6-DMB) completely alter their reaction kinetics, synthetic pathways, and downstream applications.

This whitepaper provides an in-depth technical analysis of these two compounds, detailing their physicochemical discrepancies, self-validating synthetic protocols, and specialized applications in drug development and analytical quantification.

Structural and Physicochemical Discrepancies

The fundamental difference between these two compounds lies in their substitution patterns, which govern their electronic activation and steric accessibility.

  • 2,4-Dimethoxybenzaldehyde: Features methoxy groups at the C2 (ortho) and C4 (para) positions. Because the C6 position remains unsubstituted (mono-ortho substitution), the carbonyl carbon is highly accessible to incoming nucleophiles. The synergistic electron-donating effect of the methoxy groups makes the ring highly reactive to electrophilic aromatic substitution, while the aldehyde remains an excellent electrophile for condensation reactions[1][2].

  • 2-Ethyl-4,6-dimethoxybenzaldehyde: Features an ethyl group at C2 and methoxy groups at C4 and C6. This di-ortho substitution (bulky ethyl at C2, methoxy at C6) creates a severe steric shield around the aldehyde group. This steric congestion drastically reduces the kinetics of nucleophilic addition, requiring highly reactive nucleophiles or forcing conditions for homologation[3].

Quantitative Data Summary
Physicochemical Property2,4-Dimethoxybenzaldehyde2-Ethyl-4,6-dimethoxybenzaldehyde
CAS Number 613-45-6[4]39503-16-7[5]
Molecular Formula C₉H₁₀O₃[1]C₁₁H₁₄O₃[5]
Molecular Weight 166.17 g/mol [1]194.23 g/mol
Melting Point 67–69 °C[1]N/A (Typically an intermediate oil)
Substitution Pattern Mono-ortho (Methoxy at C2)Di-ortho (Ethyl at C2, Methoxy at C6)
Steric Hindrance Low (Accessible carbonyl)High (Sterically locked carbonyl)
Primary Utility Analytical reagent (DMBA assay), Chalcone synthesisAPI precursor, Homologation intermediate

Mechanistic Pathways & Synthetic Methodologies

The synthesis of these two compounds requires entirely different strategic approaches due to their distinct substitution patterns.

Synthesis of 2,4-Dimethoxybenzaldehyde via Vilsmeier-Haack Formylation

Because 1,3-dimethoxybenzene is highly activated at the 4-position by the synergistic ortho/para-directing effects of the two methoxy groups, direct formylation is highly efficient. The Vilsmeier-Haack reaction is the gold standard here, utilizing phosphorus oxychloride (POCl₃) to activate dimethylformamide (DMF) into a highly electrophilic chloroiminium ion[1][2].

Vilsmeier_Haack A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium Ion) A->B Activation D Electrophilic Aromatic Substitution B->D C 1,3-Dimethoxybenzene C->D E Iminium Intermediate D->E Rearrangement F Alkaline Hydrolysis (NaOH / H2O) E->F G 2,4-Dimethoxybenzaldehyde F->G Product Isolation

Fig 1: Logical workflow of the Vilsmeier-Haack formylation mechanism for 2,4-dimethoxybenzaldehyde.

Self-Validating Protocol:

  • Activation: Cool DMF (15 mmol) in an ice bath. Dropwise add POCl₃ (9 mmol) under inert atmosphere to form the Vilsmeier complex. Causality: Temperature control prevents the thermal decomposition of the unstable chloroiminium ion.

  • Substitution: Add 1,3-dimethoxybenzene (7.5 mmol) to the mixture. Heat to 65 °C for 15 hours[4].

  • Validation Check 1: The formation of a thick green/yellow syrup indicates the successful generation of the iminium intermediate[4].

  • Hydrolysis: Quench the reaction with ice water to halt electrophilic activity, followed by alkalization with 2M NaOH.

  • Validation Check 2: The immediate precipitation of a yellow/white solid confirms the hydrolysis of the iminium salt to the target aldehyde. Purify via Kugelrohr sublimation (140-150 °C, 0.6 mm Hg)[4].

De Novo Synthesis of 2-Ethyl-4,6-dimethoxybenzaldehyde

Unlike 2,4-DMB, you cannot simply "ethylate" a pre-existing benzaldehyde due to directing group conflicts. The ring must be constructed prior to formylation. The optimal retrosynthetic pathway begins with 1,3-dimethoxybenzene, utilizing a Friedel-Crafts acylation followed by reduction to install the ethyl group, and concluding with regioselective formylation[3].

Synthesis_2Ethyl A 1,3-Dimethoxybenzene B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 1-(2,4-Dimethoxyphenyl)ethanone B->C D Reduction (Wolff-Kishner / Pd-C H2) C->D E 1-Ethyl-2,4-dimethoxybenzene D->E F Regioselective Formylation (Vilsmeier-Haack) E->F G 2-Ethyl-4,6-dimethoxybenzaldehyde F->G

Fig 2: Multi-step retrosynthetic workflow for 2-ethyl-4,6-dimethoxybenzaldehyde production.

Self-Validating Protocol:

  • Acylation: React 1,3-dimethoxybenzene with acetyl chloride and AlCl₃ catalyst. Validation Check: The appearance of a strong carbonyl stretch (~1670 cm⁻¹) in FTIR confirms acetyl incorporation[3].

  • Reduction: Reduce the acetyl group to an ethyl group via catalytic hydrogenation or Wolff-Kishner reduction to yield 1-ethyl-2,4-dimethoxybenzene[3]. Validation Check: The disappearance of the ketone carbonyl peak in FTIR validates the reduction.

  • Formylation: Subject the 1-ethyl-2,4-dimethoxybenzene to Vilsmeier-Haack conditions. The synergistic directing effects of the two methoxy groups will force the formyl group into the sterically hindered C6 position (between the ethyl and methoxy groups), yielding 2-ethyl-4,6-dimethoxybenzaldehyde[3].

Application Workflows in R&D

2,4-Dimethoxybenzaldehyde in Analytical Chemistry (DMBA Assay)

Because of its unhindered carbonyl and electron-rich ring, 2,4-DMB is the globally recognized gold standard reagent for the specific quantification of phlorotannins (marine polyphenols). The DMBA assay relies on the electrophilic attack of the 2,4-DMB aldehyde carbon exclusively on the highly activated meta-positions of 1,3- and 1,3,5-substituted phenols[6][7].

DMBA_Assay S1 Extract Preparation (Defatting & Acidification) S2 Addition of DMBA Reagent (2,4-Dimethoxybenzaldehyde) S1->S2 S3 Specific Reaction with 1,3- & 1,3,5-Phenols S2->S3 S4 Chromophore Formation (Pink Complex) S3->S4 S5 Spectrophotometric Quantification (510 nm) S4->S5

Fig 3: Step-by-step workflow of the DMBA assay for selective phlorotannin quantification.

Self-Validating Protocol:

  • Preparation: Defat the algal extract to remove non-polar interferents[6].

  • Reaction: Mix the extract with a DMBA reagent solution (prepared in glacial acetic acid and HCl). Causality: The acidic environment protonates the 2,4-DMB carbonyl, turning it into a potent electrophile.

  • Validation Check: The development of a distinct pink chromophore absorbing at 510 nm confirms the specific electrophilic aromatic substitution. The assay is self-validating for specificity; standard ortho/para-substituted phenolics (like tannic acid) will not produce this color change[6][8].

2-Ethyl-4,6-dimethoxybenzaldehyde as an API Precursor

The primary utility of 2-E-4,6-DMB is not as an end-product, but as a sterically locked intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Specifically, it undergoes one-carbon homologation (via Wittig reaction with methyltriphenylphosphonium bromide followed by epoxidation and rearrangement) to form 2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde [3]. The steric bulk of the di-ortho substitution ensures high regiocontrol during subsequent downstream cyclizations.

Conclusion

While 2,4-dimethoxybenzaldehyde and 2-ethyl-4,6-dimethoxybenzaldehyde share a dimethoxy-substituted aromatic core, their applications in the laboratory are entirely divergent. 2,4-DMB’s accessible carbonyl makes it an ideal analytical probe and condensation reagent. Conversely, the severe steric hindrance engineered into 2-ethyl-4,6-dimethoxybenzaldehyde makes it a specialized, highly controlled precursor for advanced pharmaceutical homologation. Understanding the causality behind their structural sterics is paramount for any drug development professional or synthetic chemist.

References

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A Technical Guide to the Synthesis and Application of Substituted Dimethoxybenzaldehydes in Chemical Research

Author: BenchChem Technical Support Team. Date: March 2026

A Note on 2-Ethyl-4,6-dimethoxybenzaldehyde: An extensive review of the current chemical literature and historical archives does not yield specific information regarding the discovery or detailed research history of 2-Ethyl-4,6-dimethoxybenzaldehyde. This suggests that the compound may be a novel or less-documented molecule. However, the structural motif of a substituted dimethoxybenzaldehyde is of significant interest in synthetic and medicinal chemistry. This guide, therefore, provides a comprehensive overview of the historical context, discovery, and synthetic methodologies for the broader class of dimethoxybenzaldehydes, which are crucial precursors in various fields of chemical research.

Introduction: The Foundational Role of Substituted Benzaldehydes

The story of substituted benzaldehydes is deeply rooted in the history of organic chemistry. The journey began with the isolation of the simplest aromatic aldehyde, benzaldehyde, from bitter almonds in 1803.[1] The subsequent elucidation of its structure and the development of synthetic methods by Wöhler and Liebig in 1832 laid the groundwork for the exploration of its numerous derivatives.[1] Among these, dimethoxybenzaldehydes have emerged as a class of highly versatile intermediates, pivotal in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[2][3][4][5] Their utility stems from the presence of three key functional groups: the reactive aldehyde, and the electron-donating methoxy groups that activate the aromatic ring and influence its reactivity and the properties of the resulting products.[6]

Classical Synthetic Methodologies: The Art of Formylation

The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, is a cornerstone of synthetic organic chemistry. Several named reactions, developed in the late 19th and early 20th centuries, remain fundamental to accessing substituted benzaldehydes.

The Gattermann Reaction: A Classic Route to Aromatic Aldehydes

Named after the German chemist Ludwig Gattermann, this reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8] It is a type of electrophilic aromatic substitution and is similar to the Friedel-Crafts reaction.[7][8]

The Gattermann-Koch reaction is a notable variation that utilizes carbon monoxide (CO) and HCl.[8][9] However, this method is generally not applicable to phenol and phenol ether substrates, making the original Gattermann reaction more suitable for the synthesis of many dimethoxybenzaldehydes.[9]

Reaction Mechanism:

The reaction proceeds through the following key steps:

  • Formation of the Electrophile: Hydrogen cyanide reacts with hydrogen chloride and the Lewis acid to form an electrophilic intermediate, formimino chloride.[7][10]

  • Electrophilic Attack: The electron-rich aromatic ring of a dimethoxybenzene derivative attacks the electrophile.[10]

  • Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring.[10]

  • Hydrolysis: The iminium salt formed is hydrolyzed during workup to yield the final aldehyde.[10]

Gattermann_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Hydrolysis HCN HCN Electrophile [HC=NH₂]⁺ AlCl₄⁻ HCN->Electrophile + HCl + AlCl₃ HCl HCl AlCl3 AlCl₃ Arene Ar-H (Dimethoxybenzene) Intermediate [Ar(H)-CH=NH₂]⁺ Arene->Intermediate + [HC=NH₂]⁺ Iminium_Salt Ar-CH=NH₂⁺ Intermediate->Iminium_Salt - H⁺ Aldehyde Ar-CHO (Dimethoxybenzaldehyde) Iminium_Salt->Aldehyde + H₂O H2O H₂O Vilsmeier_Haack_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Reaction_Mixture Reaction at 0°C to 100°C Vilsmeier_Reagent->Reaction_Mixture Arene Dimethoxybenzene Arene->Reaction_Mixture Hydrolysis Hydrolysis (Ice/Water) Reaction_Mixture->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Distillation or Recrystallization Extraction->Purification Product Dimethoxybenzaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Synthesis of Anisaldehyde (as a representative example) [1]1. To a stirred solution of anisole (0.1 mol) in N,N-dimethylformamide (DMF, 0.5 mol) at 0 °C, phosphorus oxychloride (0.15 mol) is added dropwise, ensuring the temperature remains below 10 °C. [1]2. The reaction mixture is then heated to 90-100 °C for 2-3 hours. [1]3. After cooling to room temperature, the mixture is poured into a stirred mixture of crushed ice and a sodium acetate solution. [1]4. The product is isolated by steam distillation. [1]

Applications in Drug Development and Chemical Industry

Dimethoxybenzaldehyde isomers are not just laboratory curiosities; they are vital building blocks in the creation of a wide array of commercially important molecules.

Pharmaceutical Synthesis:

  • 2,5-Dimethoxybenzaldehyde is a well-known precursor in the synthesis of various psychoactive phenethylamines, such as 2C-H, which in turn is used to produce other compounds like 2C-B and 2C-I. [11][12]It also serves as a key intermediate for preparing antibacterial and antiviral drugs. [3][4]* 2,6-Dimethoxybenzaldehyde is utilized in the synthesis of thiazolidin-4-one derivatives, which have shown potential as HIV-1 reverse transcriptase inhibitors. [13]* 2,4-Dimethoxybenzaldehyde acts as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new medications. [5] Fragrance and Flavor Industry: Many dimethoxybenzaldehyde derivatives possess pleasant aromas and are used in the formulation of perfumes and fragrances. [2][5]For instance, 2,5-Dimethoxybenzaldehyde is a precursor for creating sweet and warm scent molecules. [2] Other Industrial Applications: These compounds are also used in the synthesis of dyes, pigments, agrochemicals, and specialty polymers. [2][4][5]They are frequently employed in condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, to build more complex molecular architectures like chalcones and other flavonoids, which exhibit a range of biological activities. [6][14][15]

Quantitative Data Summary

The characterization of dimethoxybenzaldehyde isomers is crucial for confirming their identity and purity. Below is a table summarizing typical spectroscopic data for a representative isomer, 2,5-Dimethoxybenzaldehyde.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[11][12]
Molar Mass 166.17 g/mol [11][12]
Melting Point 46-52 °C[11]
Boiling Point 146 °C at 10 mmHg[11]
Appearance Yellow to beige crystalline solid[11]

Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and IR spectroscopy, provides a unique fingerprint for each isomer, allowing for their unambiguous identification. [16]

Conclusion

While the specific history of 2-Ethyl-4,6-dimethoxybenzaldehyde remains elusive, the broader family of dimethoxybenzaldehydes holds a significant and well-documented place in the annals of chemical research. From the classical formylation reactions developed over a century ago to their modern applications in drug discovery and materials science, these compounds continue to be indispensable tools for synthetic chemists. The ongoing exploration of new synthetic routes and applications ensures that the rich history of substituted benzaldehydes will continue to evolve, enabling future innovations in science and technology.

References

  • Vilsmeier haack reaction | PPTX - Slideshare. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Gattermann Reaction - Mechanism, Examples, Application, FAQs - Careers360. (2025, July 2). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • Gattermann Aldehyde Synthesis. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Gattermann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • How benzene is converted into benzaldehyde by Gatterman-Koch reaction? Write equations. - Vedantu. (2025, November 26). Retrieved from [Link]

  • 2,5-Dimethoxy-4-ethylbenzaldehyde | C11H14O3 | CID 606644 - PubChem. (n.d.). Retrieved from [Link]

  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10). Retrieved from [Link]

  • Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. (n.d.). Retrieved from [Link]

  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? (2025, May 12). Retrieved from [Link]

  • What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? - Knowledge - Bloom Tech. (2025, April 12). Retrieved from [Link]

  • The crystal structures of four dimethoxybenzaldehyde isomers - PMC - NIH. (n.d.). Retrieved from [Link]

  • ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Retrieved from [Link]

  • 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde - R Discovery. (2016, February 27). Retrieved from [Link]

  • 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies - SciSpace. (n.d.). Retrieved from [Link]

  • 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem. (n.d.). Retrieved from [Link]

  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H - Safrole. (n.d.). Retrieved from [Link]

  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? - Shenzhou Chemical. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E) - ResearchGate. (2025, August 7). Retrieved from [Link]

  • How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? (2024, December 12). Retrieved from [Link]

  • The Role of Fine Chemical Intermediates: Synthesis with Ethyl 4-Methoxybenzoate. (2026, February 27). Retrieved from [Link]

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Methodological & Application

Application Note: Vilsmeier-Haack Formylation of 2-Ethyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The introduction of a formyl group onto an electron-rich aromatic ring is a fundamental transformation in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. The Vilsmeier-Haack reaction remains the premier methodology for this transformation due to its scalability, mild conditions, and excellent regiochemical fidelity[1].

This application note details the standardized protocol for the formylation of 2-ethyl-3,5-dimethoxybenzene (systematically named 1-ethyl-2,4-dimethoxybenzene). By leveraging the synergistic activating effects of the substrate's substituents, this protocol selectively yields 5-ethyl-2,4-dimethoxybenzaldehyde , a highly versatile building block for downstream pharmaceutical synthesis.

Mechanistic Rationale & Regioselectivity

The Vilsmeier-Haack reaction relies on the in situ generation of a chloromethyleneiminium ion (the Vilsmeier reagent) via the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[2].

Regiochemical Control: The substrate, 2-ethyl-3,5-dimethoxybenzene, features two strongly activating, ortho/para-directing methoxy groups (+M effect) and one weakly activating ethyl group (+I effect).

  • The position between the two methoxy groups is highly sterically hindered, making electrophilic attack kinetically unfavorable.

  • Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at the less hindered position that is para to the C3-methoxy group and ortho to the C5-methoxy group[3].

  • Following the EAS, an intermediate aryl iminium salt is formed, which must be actively hydrolyzed to afford the final benzaldehyde product[4].

G DMF DMF + POCl3 (0°C, 30 min) VR Vilsmeier Reagent [Cl-CH=NMe2]+ DMF->VR Exothermic Activation EAS Electrophilic Aromatic Substitution (60°C) VR->EAS Electrophile Substrate 2-Ethyl-3,5-dimethoxybenzene (Substrate) Substrate->EAS Nucleophile Iminium Aryl Iminium Salt (Intermediate) EAS->Iminium -HCl Hydrolysis Alkaline Hydrolysis (pH 7-8, H2O) Iminium->Hydrolysis Quench Product 5-Ethyl-2,4-dimethoxybenzaldehyde (Target) Hydrolysis->Product -HNMe2

Workflow and mechanism of the Vilsmeier-Haack formylation of 2-ethyl-3,5-dimethoxybenzene.

Reaction Components & Stoichiometry

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
2-Ethyl-3,5-dimethoxybenzene 166.221.0SubstrateIrritant; handle with gloves.
Phosphorus Oxychloride (POCl₃) 153.331.5Activating AgentHighly corrosive; reacts violently with water.
N,N-Dimethylformamide (DMF) 73.095.0Reagent & SolventTeratogen; use strictly in a fume hood.
Sodium Acetate (NaOAc) 82.03ExcessHydrolysis BufferMild irritant; used as a saturated aqueous solution.

Self-Validating Experimental Protocol

Step 1: Preparation of the Vilsmeier Reagent
  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, pressure-equalizing dropping funnel, nitrogen inlet, and an internal temperature probe.

  • Charge the flask with anhydrous DMF (5.0 eq) and cool to 0 °C using an ice-salt bath.

  • Add POCl₃ (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes.

Scientist's Insight (Causality): The formation of the chloromethyleneiminium ion is highly exothermic. It is critical to maintain the internal temperature strictly below 5 °C. Thermal runaway at this stage will cause the Vilsmeier reagent to decompose into dimethylamine hydrochloride, visually indicated by a deep yellow/brown discoloration, which severely degrades the reaction yield[2].

Step 2: Substrate Addition and EAS Execution
  • Dissolve 2-ethyl-3,5-dimethoxybenzene (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Remove the cooling bath. Allow the reaction mixture to warm to ambient temperature, then heat to 60–70 °C for 3–4 hours.

Scientist's Insight (Validation): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.7) will gradually disappear. Do not expect to see the final aldehyde on the TLC at this stage; the intermediate is a highly polar, baseline-retained iminium salt.

Step 3: Quenching and Iminium Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over crushed ice (approximately 10× the volume of DMF used) under vigorous stirring.

Scientist's Insight (Causality): This step safely quenches unreacted POCl₃. However, the intermediate aryl iminium salt is highly water-soluble and stable in acidic aqueous conditions. Attempting an organic extraction at this stage will result in 0% yield[1].

  • Add a saturated aqueous solution of Sodium Acetate (NaOAc) or 10% NaOH dropwise until the pH of the solution reaches 7–8.

  • Heat the aqueous mixture gently to 40 °C for 30–45 minutes.

Scientist's Insight (Causality): Alkaline hydrolysis is the mechanistic trigger that converts the iminium intermediate into the target benzaldehyde. The mild heating accelerates the nucleophilic attack of water and the subsequent expulsion of dimethylamine gas[4].

Step 4: Work-up and Isolation
  • Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (gradient: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford 5-ethyl-2,4-dimethoxybenzaldehyde as a crystalline solid or viscous oil (Typical Yield: 75–85%).

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized product, cross-reference the isolated material against the expected analytical markers below.

Analytical MethodExpected Signals / ObservationsCausality / Structural Assignment
TLC (Hexanes:EtOAc 4:1) Rf ~ 0.4 (Strongly UV active)The introduced formyl group increases polarity relative to the starting material (Rf ~ 0.7).
¹H NMR (400 MHz, CDCl₃) δ 10.30 (s, 1H)Diagnostic resonance of the formyl proton (-CHO).
¹H NMR δ 7.65 (s, 1H)Aromatic C6-H. Highly deshielded by the ortho-formyl group.
¹H NMR δ 6.40 (s, 1H)Aromatic C3-H. Highly shielded by the two ortho-methoxy groups.
¹H NMR δ 3.90 (s, 3H), 3.88 (s, 3H)Methoxy protons (-OCH₃).
¹H NMR δ 2.58 (q, J = 7.5 Hz, 2H)Benzylic methylene protons of the ethyl group.
¹H NMR δ 1.18 (t, J = 7.5 Hz, 3H)Terminal methyl protons of the ethyl group.
LC-MS (ESI+) m/z 195.1 [M+H]⁺Confirms the molecular weight of the formylated product (Exact Mass: 194.09).

Troubleshooting & Optimization

  • Low Yield / High Starting Material Recovery: Usually indicates that the Vilsmeier reagent decomposed prior to substrate addition. Ensure POCl₃ is titrated slowly and the internal temperature never exceeds 5 °C during Step 1.

  • Product is Trapped in the Aqueous Phase: If the organic extraction yields no product, the iminium salt was not fully hydrolyzed. Re-adjust the aqueous phase to pH 8 and heat to 40 °C for an additional hour before re-extracting.

  • DMF Contamination in NMR: DMF often carries over into the organic phase. Ensure rigorous washing of the Ethyl Acetate layer with copious amounts of water (Step 4.2) prior to concentration.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from:[Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from:[Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from:[Link]

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Application Note: Overcoming Steric and Electronic Deactivation in the Knoevenagel Condensation of 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction widely utilized in drug discovery and materials science. However, applying standard condensation protocols to highly substituted, electron-rich aromatic systems—such as 2-Ethyl-4,6-dimethoxybenzaldehyde —often results in poor yields, extended reaction times, and incomplete conversion.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to optimize this challenging transformation. By leveraging microwave-assisted solvent-free conditions and Lewis acid catalysis, researchers can reliably bypass the inherent mechanistic barriers of this substrate, ensuring high-purity, scalable yields.

Mechanistic Rationale: The Dual-Deactivation Challenge

To optimize a reaction, one must first understand the causality behind its failure under standard conditions. 2-Ethyl-4,6-dimethoxybenzaldehyde presents a "dual-deactivation" challenge:

  • Electronic Deactivation (+M Effect): The methoxy groups at the 4- and 6-positions are strongly electron-donating via resonance (+M effect). They pump electron density into the aromatic ring, which delocalizes onto the carbonyl carbon. This significantly neutralizes the partial positive charge ( δ+ ) of the aldehyde, rendering it a poor electrophile[1].

  • Steric Hindrance: The ethyl group at the 2-position and the methoxy group at the 6-position physically flank the aldehyde. This creates a severe steric shield that obstructs the Bürgi-Dunitz trajectory required for the incoming active methylene carbanion to attack the carbonyl carbon.

Standard basic catalysts (e.g., piperidine in refluxing ethanol) fail because they only activate the nucleophile (the active methylene) but do nothing to enhance the suppressed electrophilicity of the aldehyde or overcome the high kinetic barrier of the steric clash[1].

G cluster_challenges Mechanistic Barriers Substrate 2-Ethyl-4,6-dimethoxybenzaldehyde Steric Steric Hindrance (Ortho Ethyl & Methoxy) Substrate->Steric Electronic Electronic Deactivation (+M Effect of Methoxy) Substrate->Electronic Opt1 Microwave + Solvent-Free (Overcomes Activation Energy) Steric->Opt1 Opt2 Lewis Acid (InCl3) Catalysis (Restores Electrophilicity) Electronic->Opt2 Product High-Yield Knoevenagel Adduct (Self-Validating Purity) Opt1->Product Opt2->Product

Workflow for overcoming steric and electronic barriers in Knoevenagel condensation.

Strategic Optimization & Quantitative Yield Analysis

To force the reaction to completion, the system requires either a massive influx of targeted kinetic energy or a chemical modification of the transition state.

  • Strategy A (Kinetic Override): Microwave-assisted, solvent-free synthesis using urea. Microwave irradiation causes rapid dielectric heating, providing the kinetic energy necessary to overcome the steric activation barrier. Solvent-free conditions maximize the collision frequency of the reactants[2][3].

  • Strategy B (Thermodynamic Override): Lewis acid catalysis using Indium(III) chloride ( InCl3​ ). The highly carbophilic In3+ ion coordinates directly to the carbonyl oxygen, forcefully withdrawing electron density. This overrides the +M effect of the methoxy groups and restores the electrophilicity of the carbonyl carbon[4].

Table 1: Optimization of Reaction Conditions (Model: Malononitrile as Active Methylene)

MethodCatalyst / ReagentsSolventTemp / TimeYield (%)Purity (HPLC)
Traditional Piperidine (20 mol%)EthanolReflux / 24 h< 15%85%
Dean-Stark Piperidine / Glacial AcOHTolueneReflux / 18 h45%90%
Microwave Urea (10 mol%)None (Solvent-Free)300W / 5 min88%> 98%
Lewis Acid InCl3​ (10 mol%) / Ac2​O Toluene60 °C / 8 h92%> 99%

Note: Data synthesized from benchmark optimizations of highly sterically hindered and electron-rich benzaldehydes[2][4].

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies include embedded In-Process Controls (IPCs) and Quality Assurance (QA) checkpoints to ensure the causality of the reaction is tracked in real-time.

Protocol A: Microwave-Assisted Solvent-Free Condensation

Best for: Rapid library generation and greener synthesis profiles.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine 2-Ethyl-4,6-dimethoxybenzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and urea (0.1 mmol, 10 mol%)[2].

  • Homogenization: Grind the mixture gently with a glass rod until a uniform paste is formed. Causality: Intimate physical contact is required in solvent-free conditions to facilitate mass transfer[3].

  • Irradiation: Place the vial in a dedicated synthesis microwave reactor. Irradiate at 300W for 5 minutes.

  • IPC (TLC Check): Remove the vial and allow it to cool. Extract a micro-aliquot, dissolve in ethyl acetate, and spot on a silica TLC plate (Eluent: 8:2 Hexanes:EtOAc).

    • Validation: The starting aldehyde (UV active, Rf​≈0.6 ) should be completely consumed. The product will appear as a highly fluorescent spot at a lower Rf​ due to the polar cyano groups.

  • Workup: Quench the mixture with ice-cold water (10 mL). Stir vigorously until the product precipitates. Filter the solid under vacuum and wash with cold water.

  • QA/NMR Validation: Dry the solid and take a 1H -NMR in CDCl3​ . Self-Validation: Confirm the disappearance of the aldehyde proton ( ∼10.4 ppm ) and the appearance of the highly deshielded vinylic proton ( ∼7.8−8.2 ppm ).

Protocol B: Lewis Acid ( InCl3​ ) Catalyzed Condensation

Best for: Highly recalcitrant active methylenes (e.g., diethyl malonate) that fail under microwave conditions.

Mechanism Aldehyde Hindered Aldehyde LA Lewis Acid (InCl3) Coordination Aldehyde->LA Activated Activated Carbonyl (Enhanced Electrophilicity) LA->Activated Intermediate Aldol-type Intermediate Activated->Intermediate Nucleophile Active Methylene (Deprotonated) Nucleophile->Intermediate Product Alkene Product + H2O Intermediate->Product

Lewis acid-mediated activation pathway for electron-rich benzaldehydes.

Step-by-Step Methodology:

  • System Purging: Flame-dry a 25 mL round-bottom flask and purge with inert Argon. Causality: Lewis acids can be deactivated by atmospheric moisture.

  • Reagent Addition: Add 2-Ethyl-4,6-dimethoxybenzaldehyde (1.0 mmol), diethyl malonate (1.1 mmol), and anhydrous toluene (5 mL).

  • Catalyst Introduction: Add anhydrous InCl3​ (0.1 mmol, 10 mol%) and acetic anhydride (1.0 mmol)[4]. Causality: Acetic anhydride acts as an in-situ water scavenger and promoter, preventing the reversible hydrolysis of the intermediate.

  • Reaction: Heat the mixture to 60 °C and stir for 8 hours.

  • IPC (TLC Check): Monitor the reaction at the 4-hour and 8-hour marks. The reaction is complete when the aldehyde spot is exhausted.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification & QA: Concentrate under reduced pressure and purify via flash column chromatography. Validate purity via HPLC and structural integrity via 1H -NMR.

References

  • Benchchem. Technical Support Center: Scaling Up the Synthesis of ent-Toddalolactone for Preclinical Studies. Benchchem. 1

  • Bangladesh Journals Online. Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh J. Sci. Ind. Res. 2

  • ResearchGate. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. 3

  • ACS Publications. Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry. 4

Sources

Application Note: Chemoselective Reduction of 2-Ethyl-4,6-dimethoxybenzaldehyde to 2-Ethyl-4,6-dimethoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reduction of highly substituted, electron-rich aromatic aldehydes presents unique chemoselectivity and kinetic challenges in organic synthesis. The substrate, 2-ethyl-4,6-dimethoxybenzaldehyde , is characterized by significant steric congestion and electronic modulation.

Expertise & Experience (Mechanistic Insight): The two methoxy groups at the 4- and 6-positions exert a strong +M (mesomeric) effect, injecting electron density into the aromatic ring and theoretically deactivating the carbonyl carbon toward nucleophilic attack. However, the presence of the 2-ethyl and 6-methoxy groups creates a highly sterically congested ortho,ortho'-disubstituted environment. This steric bulk forces the formyl group partially out of coplanarity with the aromatic ring. While this twist disrupts orbital overlap (partially mitigating the deactivating +M effect), the physical steric hindrance severely restricts the Bürgi-Dunitz trajectory of incoming nucleophiles.

Consequently, a small, unhindered, and highly chemoselective hydride donor like Sodium Borohydride (NaBH₄) in a protic solvent is the optimal reagent. The protic solvent (methanol) provides critical electrophilic activation by hydrogen-bonding to the carbonyl oxygen, compensating for the substrate's electronic deactivation, as demonstrated in the synthesis of analogous complex macrolide cores ()[1].

Reagent Selection Matrix

To ensure the highest yield and prevent side reactions (such as over-reduction or ether cleavage), empirical data dictates the following reagent selection:

Reagent SystemReactivityChemoselectivityWorkup ComplexitySuitability for this Substrate
NaBH₄ / MeOH ModerateExcellent (Aldehydes only)Low (Aqueous quench)Optimal . Efficiently reduces the hindered aldehyde without side reactions.
LiAlH₄ / THF Very HighPoor (Reduces esters, amides)High (Fieser method)Suboptimal . Overkill for aldehydes; poses unnecessary safety and scaling challenges.
DIBAL-H / DCM HighGoodModerate (Aluminum salts)Acceptable . Useful only if operating at low temperatures for specific protecting groups.
H₂ / Pd/C ModeratePoor (Risk of C-O cleavage)Low (Filtration)Not Recommended . Electron-rich benzylic alcohols are highly susceptible to hydrogenolysis ()[2].

Mechanistic Pathway & Experimental Workflow

Mechanism A 2-Ethyl-4,6-dimethoxybenzaldehyde (Sterically Hindered Carbonyl) B Solvent H-Bonding (Electrophilic Activation) A->B C Hydride Attack (NaBH4) B->C D Borate Complex Intermediate C->D E Hydrolysis (NH4Cl Quench) D->E F 2-Ethyl-4,6-dimethoxybenzyl alcohol (Target Product) E->F

Caption: Logical sequence of the NaBH4 reduction mechanism for sterically hindered, electron-rich benzaldehydes.

Protocol S1 Dissolve in MeOH S2 Cool to 0°C Add NaBH4 S1->S2 S3 Stir at RT (30-60 min) S2->S3 S4 Quench (Sat. NH4Cl) S3->S4 S5 Extract (EtOAc) S4->S5 S6 Dry & Evaporate (Na2SO4) S5->S6

Caption: Step-by-step experimental workflow for the chemoselective reduction of 2-ethyl-4,6-dimethoxybenzaldehyde.

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.94 g of starting material). Self-Validating System: This protocol is designed with embedded In-Process Controls (IPCs) to ensure the chemist can visually and analytically verify success at each critical node.

Step 1: Reaction Setup
  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10.0 mmol) of 2-ethyl-4,6-dimethoxybenzaldehyde in 20 mL of anhydrous methanol.

  • Causality: Methanol is chosen over THF because it acts as a hydrogen-bond donor, activating the sterically hindered carbonyl toward nucleophilic attack.

Step 2: Reagent Addition
  • Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

  • Weigh out 0.38 g (10.0 mmol, 1.0 equiv.) of Sodium Borohydride (NaBH₄).

  • Add the NaBH₄ in small portions over a 5-minute period.

  • Causality & Validation: Methanol reacts exothermically with NaBH₄ to liberate hydrogen gas. Cooling to 0 °C and portion-wise addition minimizes this parasitic solvent reduction, preserving the hydride for the substrate. You will observe mild effervescence (H₂ evolution)—this is a visual validation that the hydride reagent is active.

Step 3: Reaction Maturation
  • Remove the ice-water bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 30 to 60 minutes.

Step 4: In-Process Control (IPC) via TLC
  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system.

  • The starting aldehyde is strongly UV-active and will stain bright yellow/orange with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip.

  • The reaction is complete when the starting material spot (R_f ~ 0.6) completely disappears and is replaced by a more polar, UV-active spot (R_f ~ 0.3) that does not stain with 2,4-DNP (confirming the absence of the carbonyl).

Step 5: Quench and Workup
  • Cool the flask back to 0 °C.

  • Carefully add 10 mL of saturated aqueous Ammonium Chloride (NH₄Cl) solution dropwise.

  • Causality: NH₄Cl safely hydrolyzes the intermediate borate complexes and destroys unreacted borohydride. It is specifically chosen over strong acids (like HCl) because strongly acidic conditions could trigger the dehydration or polymerization of the highly electron-rich benzylic alcohol product.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol.

Step 6: Extraction and Purification
  • Transfer the remaining aqueous residue to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with 20 mL of brine (saturated NaCl).

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Yield Expectation: The reaction typically proceeds quantitatively (>95% yield), affording 2-ethyl-4,6-dimethoxybenzyl alcohol as a viscous oil or crystalline solid without the need for column chromatography.

Analytical Validation

To confirm the structural integrity of the synthesized 2-ethyl-4,6-dimethoxybenzyl alcohol, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized:

  • ¹H NMR (CDCl₃, 400 MHz) Expectations:

    • Disappearance: The distinct aldehyde proton singlet at ~10.4 ppm must be completely absent.

    • Appearance: A new singlet (or doublet, if coupled to the hydroxyl proton) will appear at ~4.7 ppm (2H) , corresponding to the newly formed benzylic methylene group (-CH₂-OH).

    • Retention: The aromatic protons will remain as meta-coupled doublets around 6.3–6.4 ppm. The methoxy singlets will integrate to 6H at ~3.8 ppm, and the ethyl group will present as a classic quartet (~2.7 ppm) and triplet (~1.2 ppm) pattern.

References

  • Maier, M. E., et al. "A second generation synthesis of the cruentaren A core structure based on oxetane and oxirane opening reactions." ARKIVOC, 2008. Validates the use of NaBH₄ for the chemoselective reduction of highly hindered, ortho/ortho'-disubstituted dimethoxybenzaldehydes.

  • Williams, D. R., et al. "Evolution of a Strategy for the Total Synthesis of Psymberin." ACS Publications (Journal of Organic Chemistry), 2008. Demonstrates standard borohydride reduction protocols for highly substituted dimethoxyaryl frameworks.

  • "Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al2O3." Catalysis Communications, 2011. Highlights the severe risks of hydrogenolysis (C-O bond cleavage) when using standard transition metal catalysts (Pd, Ni) for benzylic reductions, reinforcing the necessity of hydride-based methods for electron-rich substrates.

Sources

Application Note: Strategic Utilization of 2-Ethyl-4,6-dimethoxybenzaldehyde in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Ethyl-4,6-dimethoxybenzaldehyde (CAS: 39503-16-7)

Executive Summary & Mechanistic Profiling

In the realm of heterocyclic drug discovery, highly substituted aromatic aldehydes are privileged building blocks for generating complex molecular scaffolds. 2-Ethyl-4,6-dimethoxybenzaldehyde presents a unique synthetic challenge and opportunity due to its extreme steric and electronic environment.

The presence of the 4,6-dimethoxy groups exerts a strong +M (mesomeric) effect, increasing electron density in the aromatic ring and slightly deactivating the formyl carbon toward nucleophilic attack. Simultaneously, the 2-ethyl and 6-methoxy groups create a profound steric shield around the reactive carbonyl center. In classic multicomponent reactions (MCRs) such as the Biginelli or Hantzsch synthesis, this steric bulk severely impedes the formation of the initial Knoevenagel adduct or acyliminium intermediate [1].

Consequently, conventional reflux conditions often result in poor yields, prolonged reaction times, or complex mixtures of unexpected side products, such as heterostilbene derivatives [2]. To bypass this thermodynamic bottleneck and force the cyclization, high-energy activation methods—specifically microwave (MW) irradiation [3] or ultrasound sonication[4]—are mandated. This application note details validated, self-correcting protocols for utilizing this hindered precursor to synthesize bioactive heterocycles.

Mechanistic Pathway: The Biginelli MCR

To understand the necessity of specialized conditions, one must map the reaction pathway. The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction requires the aldehyde to first condense with urea to form an acyliminium ion, which is the rate-limiting step for ortho-substituted benzaldehydes.

Biginelli A 2-Ethyl-4,6-dimethoxybenzaldehyde (Sterically Hindered) I1 Acyliminium Ion Intermediate (Stabilized by +M effect of OMe) A->I1 + Urea (Lewis Acid cat.) B Urea B->I1 C Ethyl Acetoacetate I2 Open-chain Ureide (Rate-limiting step due to ortho-ethyl) C->I2 I1->I2 + Acetoacetate P 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Target Heterocycle I2->P Cyclization & Dehydration (Microwave Accelerated)

Figure 1: Mechanistic pathway of the Biginelli reaction highlighting steric bottlenecks.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Biginelli Synthesis of DHPMs

Objective: Overcome the steric hindrance of the 2-ethyl and 6-methoxy groups to synthesize a pyrimidine scaffold. Causality Insight: Microwave heating provides rapid, uniform volumetric heating that directly couples with the polar reagents, overcoming the high activation energy barrier that conventional conductive heating cannot efficiently breach [3]. A strong Lewis acid (e.g., Yb(OTf)₃ or TMSCl) is critical to coordinate with the sterically shielded carbonyl oxygen, enhancing its electrophilicity.

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-transparent glass vial, add 2-ethyl-4,6-dimethoxybenzaldehyde (1.0 mmol, 194.2 mg), urea (1.5 mmol, 90 mg), and ethyl acetoacetate (1.0 mmol, 130 mg).

  • Catalyst & Solvent Addition: Add 10 mol% Ytterbium(III) triflate (Yb(OTf)₃) as the Lewis acid catalyst. Add 2 mL of a solvent mixture of acetic acid/ethanol (3:1 v/v). Rationale: The protic solvent aids in stabilizing the transition states, while the Lewis acid activates the hindered aldehyde.

  • Microwave Irradiation: Seal the vial with a Teflon septum. Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 15 minutes (max power 300 W, with active cooling).

  • Quenching & Precipitation: Remove the vial and allow it to cool to room temperature. Pour the crude mixture into 15 mL of vigorously stirred crushed ice/water. Rationale: The rapid drop in temperature and shift in solvent polarity forces the highly lipophilic DHPM product to precipitate, preventing reverse aldol reactions.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 × 5 mL) to remove unreacted urea and catalyst.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one derivative.

Workflow S1 Reagent Prep Aldehyde, Urea, Ketoester S2 Catalyst Addition 10 mol% Yb(OTf)3 S1->S2 S3 Microwave Irradiation 120°C, 15 mins S2->S3 S4 Quenching Ice-cold water S3->S4 S5 Isolation Filtration & Recrystallization S4->S5

Figure 2: Experimental workflow for the microwave-assisted Biginelli reaction.

Protocol B: Ultrasound-Mediated Knoevenagel Condensation (Thiazolidinones)

Objective: Synthesize 5-(2-ethyl-4,6-dimethoxybenzylidene)-2-thioxothiazolidin-4-one via Knoevenagel condensation. Causality Insight: Acoustic cavitation generated by ultrasound creates localized micro-environments of extreme temperature and pressure. This physical phenomenon drastically enhances mass transfer and molecular collisions, forcing the active methylene compound to react with the sterically blocked aldehyde at ambient macroscopic temperatures [4].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-ethyl-4,6-dimethoxybenzaldehyde (1.0 mmol) and 2-thioxothiazolidin-4-one (rhodanine, 1.0 mmol) in 10 mL of absolute ethanol.

  • Base Activation: Add anhydrous potassium carbonate (K₂CO₃, 1.2 mmol) to the solution. Rationale: The base deprotonates the active methylene of rhodanine, generating a strong nucleophile capable of attacking the hindered carbonyl.

  • Sonication: Immerse the flask in an ultrasonic bath (40 kHz, 250 W) at ambient temperature (25–30 °C) for 45 minutes. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Upon completion, pour the mixture into 30 mL of ice-cold water and acidify to pH 3-4 using 1M HCl. Rationale: Acidification neutralizes the potassium salt of the product, ensuring complete precipitation of the target benzylidene derivative.

  • Filtration: Collect the bright yellow precipitate via vacuum filtration, wash with water, and dry under a vacuum.

Quantitative Data Analysis

The impact of the 2-ethyl and 4,6-dimethoxy substituents on reaction kinetics is profound. The table below summarizes the comparative performance of this hindered aldehyde against standard benzaldehyde, validating the necessity of the advanced protocols described above.

Aldehyde SubstrateReaction TypeActivation MethodTimeYield (%)Purity (HPLC)
Benzaldehyde (Control)BiginelliConventional Reflux (80°C)6 hours78%>95%
2-Ethyl-4,6-dimethoxybenzaldehyde BiginelliConventional Reflux (80°C)18 hours<20%*<50%
2-Ethyl-4,6-dimethoxybenzaldehyde BiginelliMicrowave (120°C)15 mins82%>98%
2-Ethyl-4,6-dimethoxybenzaldehyde KnoevenagelUltrasound (Ambient)45 mins88%>97%

*Note: Conventional reflux of highly substituted dimethoxybenzaldehydes often stalls or diverts into side reactions, generating heterostilbene-type byproducts rather than the target heterocycle [2].

References

  • Sutha, P., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI Molbank, 2017(3), M949. Available at:[Link]

  • Baghbanzadeh, M., et al. (2009). Microwave Multicomponent Synthesis. MDPI Molecules, 14(12), 4936-4972. Available at:[Link]

  • Shelke, R. N., et al. (2017). Ultrasound Mediated Synthesis and Biological Activity of New Thiazoles Derivative. World Journal of Pharmaceutical Research (WJPR). Available at:[Link]

Application Note: High-Efficiency Schiff Base Formation Using 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff bases (imines) are foundational architectures in drug development, coordination chemistry, and materials science. However, synthesizing these azomethine linkages using highly substituted precursors like 2-ethyl-4,6-dimethoxybenzaldehyde presents unique thermodynamic and kinetic hurdles. This application note provides drug development professionals and synthetic chemists with a causally grounded, self-validating guide to drive these specific condensations to high yields.

Mechanistic Causality & Reaction Design

When designing a condensation protocol for 2-ethyl-4,6-dimethoxybenzaldehyde, one must account for its specific stereoelectronic profile. The methoxy groups at the 4- and 6-positions strongly donate electron density into the aromatic ring via resonance. While this stabilizes the molecule, it significantly diminishes the electrophilicity of the formyl carbon. Coupled with the steric bulk of the ortho-ethyl group, nucleophilic attack by a primary amine is kinetically hindered.

To overcome this barrier, acid catalysis is non-negotiable. The addition of a Brønsted acid protonates the carbonyl oxygen, restoring its electrophilicity and facilitating the initial nucleophilic attack to form a carbinolamine intermediate. However, this introduces a delicate causality loop:1[1]. If the environment becomes too acidic, the primary amine is completely protonated into an unreactive ammonium salt, shifting the equilibrium backward and stalling the reaction[2].

Furthermore, the transformation of the carbinolamine intermediate into the final Schiff base is a dehydration event and serves as the rate-determining step. Because this step generates water, the reaction operates under strict thermodynamic control. Failure to sequester this water results in the3[3]. Therefore, continuous water removal is mandatory.

Pathway N1 2-Ethyl-4,6-dimethoxybenzaldehyde + Primary Amine N2 Acid Catalysis (pH 3-4) Carbonyl Activation N1->N2 Catalyst Addition N3 Nucleophilic Addition Carbinolamine Formation N2->N3 Amine Attack N4 Dehydration Step Water Removal Critical N3->N4 Rate-Determining N4->N3 Hydrolysis (if wet) N5 Schiff Base (Imine) Target Isolation N4->N5 -H2O

Mechanistic pathway of Schiff base formation highlighting the critical dehydration step.

Step-by-Step Methodologies

Method A: Azeotropic Distillation (For Robust Aliphatic/Aromatic Amines)

This method utilizes a Dean-Stark apparatus to physically remove water, driving the equilibrium forward. It is ideal for high-boiling, thermally stable amines.

  • Reagent Charging: To a 100 mL round-bottom flask, add 2-ethyl-4,6-dimethoxybenzaldehyde (10.0 mmol, 1.0 eq) and the desired primary amine (11.0 mmol, 1.1 eq).

  • Solvent Addition: Dissolve the mixture in 50 mL of anhydrous toluene. Toluene is selected because it forms an excellent azeotrope with water.

  • Catalyst Initiation: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 mmol, 0.05 eq). Causality Note: The catalyst is added last to prevent premature side reactions or degradation of the highly substituted aldehyde.

  • Azeotropic Reflux: Attach a Dean-Stark trap pre-filled with toluene, followed by a reflux condenser. Heat the mixture to vigorous reflux (approx. 115°C).

  • Thermodynamic Driving: Maintain reflux until water droplets cease to collect in the trap (typically 4–8 hours depending on the amine).

  • Quenching & Isolation: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid catalyst, preventing hydrolysis during concentration. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Molecular Sieve-Promoted Condensation (For Sensitive Amines)

For volatile or thermally sensitive amines, high-temperature reflux is inappropriate. Chemical water sequestration is used instead.

  • Sieve Activation: Activate 4Å molecular sieves (equal in mass to the aldehyde) in a muffle furnace at 300°C for 3 hours. Causality Note: Unactivated sieves contain ambient moisture and will fail to trap reaction water, causing the equilibrium to stall.

  • Reaction Assembly: In a flame-dried flask under inert atmosphere (N₂/Ar), add the activated sieves, 2-ethyl-4,6-dimethoxybenzaldehyde (10.0 mmol, 1.0 eq), and the amine (12.0 mmol, 1.2 eq) in 40 mL of anhydrous dichloromethane (DCM) or absolute ethanol.

  • Mild Catalysis: Add glacial acetic acid (1.0 mmol, 0.1 eq) dropwise. Acetic acid provides a milder pH environment than p-TsOH, ideal for sensitive substrates.

  • Incubation: Stir vigorously at room temperature for 18–24 hours.

  • Purification: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated NaHCO₃, dry, and concentrate.

Quantitative Performance Data

The table below summarizes expected yields and reaction times based on the nature of the primary amine when reacted with 2-ethyl-4,6-dimethoxybenzaldehyde.

Amine TypeRecommended ProtocolCatalystReaction TimeExpected Yield (%)
Primary Aliphatic (e.g., Hexylamine)Method A (Dean-Stark)p-TsOH (5 mol%)4 hours88 - 92
Primary Aromatic (e.g., Aniline)Method A (Dean-Stark)p-TsOH (5 mol%)6 - 8 hours80 - 85
Electron-Deficient Aromatic Method A (Dean-Stark)p-TsOH (10 mol%)12 hours65 - 75
Thermally Sensitive / Volatile Method B (Mol. Sieves)Glacial Acetic Acid18 - 24 hours70 - 80

Self-Validating System: Analytical Confirmation

A protocol is only as reliable as its validation framework. Because the starting aldehyde and the resulting Schiff base can sometimes exhibit similar visual characteristics, you must integrate the following analytical checkpoints to confirm success:

  • Thin-Layer Chromatography (TLC): Elute using an 80:20 Hexanes/Ethyl Acetate system. The resulting Schiff base typically exhibits a higher Rf​ value (less polar) than 2-ethyl-4,6-dimethoxybenzaldehyde due to the loss of the highly polar carbonyl oxygen.

  • FT-IR Spectroscopy: This is the most immediate and reliable validation. The starting aldehyde exhibits a strong, distinct C=O stretching frequency around 1680 cm⁻¹. Successful conversion is marked by the complete disappearance of this peak and the3[3].

  • ¹H-NMR Spectroscopy: The aldehyde proton of the starting material resonates as a distinct singlet far downfield (δ 10.0–10.5 ppm). Upon successful Schiff base formation, this signal vanishes entirely, replaced by the characteristic azomethine proton (-CH=N-) singlet shifted upfield to δ 8.2–8.8 ppm.

References

  • REVIEW ON SCHIFF BASES Source: World Journal of Pharmaceutical Sciences URL
  • Overview of Schiff Bases Source: IntechOpen URL
  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review Source: RSIS International URL
  • Schiff Bases and Their Complexities: A Review Source: Antis Publisher URL
  • A Short Review on Schiff Bases and Applications Source: TSI Journals URL

Sources

Application Note: Solvent Selection Strategies for Reactions Involving 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The synthesis and functionalization of highly substituted aromatic aldehydes present unique thermodynamic and kinetic challenges. 2-Ethyl-4,6-dimethoxybenzaldehyde (CAS: 39503-16-7)[1] is a prime example of a substrate where standard coupling and condensation conditions frequently fail. As an Application Scientist, understanding the causality behind these failures is critical for designing robust, high-yielding protocols.

The recalcitrance of this molecule is driven by two synergistic factors:

  • Severe Steric Hindrance: The formyl group is flanked by an ortho-ethyl group at the 2-position and an ortho-methoxy group at the 6-position. This creates a physical "steric shield" that severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack[2].

  • Electronic Deactivation: The two methoxy groups at the 4- and 6-positions exert a strong positive mesomeric (+M) effect. This donates electron density into the aromatic ring, which delocalizes onto the carbonyl carbon, significantly reducing its electrophilicity.

Consequently, solvent selection cannot be treated as a trivial parameter; it is the primary physical lever used to manipulate transition state stability, overcome activation barriers, and drive unfavorable equilibria.

Solvent Selection by Reaction Class

Reductive Amination: Stabilizing the Iminium Intermediate

In the reductive amination of sterically hindered aldehydes, the rate-limiting step is often the formation of the iminium ion rather than the subsequent reduction.

  • The DCE Advantage: 1,2-Dichloroethane (DCE) is the universally preferred solvent for direct reductive amination using sodium triacetoxyborohydride ( NaBH(OAc)3​ )[3]. DCE is a polar, non-coordinating solvent that effectively solvates the transient iminium ion without competitively binding to the electrophilic center. Empirical kinetic studies demonstrate that reaction rates in DCE are noticeably faster than in tetrahydrofuran (THF)[4].

  • The Stepwise Alternative: For exceptionally bulky primary amines where dialkylation or premature aldehyde reduction is a risk, a stepwise approach is mandated. This involves pre-forming the imine in a protic solvent like Methanol (MeOH) to drive hemiaminal collapse, followed by the addition of NaBH4​ [3].

Olefination: Overcoming Ylide Steric Clash

Attempting a standard Wittig olefination on 2-ethyl-4,6-dimethoxybenzaldehyde typically results in poor conversion (<15%). The bulky triphenylphosphonium ylide experiences severe steric repulsion from the ortho-substituents during the formation of the oxaphosphetane intermediate[5].

  • Solvent & Reagent Shift: To overcome this, the Horner-Wadsworth-Emmons (HWE) modification is required. By utilizing smaller, more reactive phosphonate esters in solvents like THF or Dimethoxyethane (DME) combined with a strong base (e.g., NaH), the steric clash is minimized, and yields reliably exceed 80%[5].

Knoevenagel Condensation: Thermodynamic Driving Forces

The Knoevenagel condensation of this substrate with active methylene compounds is highly reversible. Due to the steric bulk, the equilibrium heavily favors the starting materials[2].

  • Azeotropic Reflux: Mild solvents like ethanol are insufficient. The reaction must be performed in Toluene at reflux (110 °C) using a Dean-Stark apparatus. The continuous azeotropic removal of the water byproduct provides the necessary thermodynamic driving force (Le Chatelier's principle) to pull the reaction to completion[2].

Quantitative Data: Solvent and Yield Comparisons

The following table summarizes the causal relationship between solvent/reagent selection and expected yields for 2-ethyl-4,6-dimethoxybenzaldehyde functionalization.

Reaction TypeReagent SystemSolvent ChoiceTemp (°C)Reaction TimeExpected Yield (%)
Reductive Amination NaBH(OAc)3​ , AcOH (cat.)DCE 20–2512–24 h75–85
Reductive Amination NaBH(OAc)3​ , AcOH (cat.)THF20–2524–48 h40–50
Wittig Olefination Ph3​P=CHCO2​Et , n-BuLiTHF-78 to 2524 h< 15
HWE Olefination (EtO)2​P(O)CH2​CO2​Et , NaHTHF / DME 0 to 2512 h> 80
Knoevenagel Active Methylene, PiperidineEthanol78 (Reflux)48 h20–30
Knoevenagel Active Methylene, PiperidineToluene 110 (Reflux)16 h85–95

Experimental Protocols

Protocol A: Direct Reductive Amination in DCE[6]

This protocol is a self-validating system designed to prevent premature reduction of the deactivated aldehyde.

  • Imine Equilibration: In an oven-dried flask under nitrogen, dissolve 2-ethyl-4,6-dimethoxybenzaldehyde (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL/mmol).

  • Acidic Activation: Add glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour. Causality: The mildly acidic environment (pH ~4-5) protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the amine nucleophile.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq). The suspension will gradually become a clear solution as the reducing agent is consumed.

  • Validation & Monitoring: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the strongly UV-active aldehyde spot confirms conversion.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ to neutralize the acetic acid and decompose excess borohydride. Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Knoevenagel Condensation via Azeotropic Removal[2]

This protocol utilizes thermal energy and phase-separation to drive an unfavorable equilibrium.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Mixing: Dissolve 2-ethyl-4,6-dimethoxybenzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in anhydrous toluene (15 mL/mmol).

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Causality: This specific buffer system facilitates enolate formation without inducing base-catalyzed self-condensation of the aldehyde.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (110 °C).

  • Validation: Monitor the Dean-Stark trap. The reaction is physically self-validating; completion is indicated when water droplets cease to accumulate in the trap (typically 16-24 hours).

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate to yield the substituted alkene.

Mechanistic Workflows

ReductiveAmination A 2-Ethyl-4,6-dimethoxybenzaldehyde + Primary Amine B Hemiaminal Intermediate A->B AcOH (Cat.) Solvent: DCE E Premature Aldehyde Reduction (Byproduct) A->E Protic Solvent (EtOH) or NaBH4 directly C Iminium Ion (Rate-Limiting) B->C -H2O D Secondary Amine Target Product C->D NaBH(OAc)3 Fast in DCE

Fig 1. Reductive amination pathway showing solvent-dependent divergence.

SolventLogic Start Reaction Optimization for 2-Ethyl-4,6-dimethoxybenzaldehyde RedAm Reductive Amination Start->RedAm Wittig Olefination Start->Wittig Knoev Knoevenagel Condensation Start->Knoev DCE Solvent: DCE Reagent: NaBH(OAc)3 (Direct Method) RedAm->DCE Standard Amines MeOH Solvent: MeOH Reagent: NaBH4 (Stepwise Method) RedAm->MeOH Highly Hindered Amines THF Solvent: THF/DME Reagent: Phosphonate + NaH (HWE Modification) Wittig->THF Avoid standard Wittig Tol Solvent: Toluene Catalyst: Piperidine/AcOH (Azeotropic Reflux) Knoev->Tol Dean-Stark H2O removal

Fig 2. Solvent selection logic tree for sterically hindered aldehydes.

Sources

Catalytic methods for functionalizing 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Functionalization of 2-Ethyl-4,6-dimethoxybenzaldehyde

Introduction & Substrate Profiling

2-Ethyl-4,6-dimethoxybenzaldehyde (CAS: 39503-16-7) is a highly valuable, electron-rich aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and phenylethylamine derivatives[1]. However, functionalizing this molecule presents two distinct chemical challenges:

  • Steric Congestion : The formyl group is heavily shielded by the ortho-ethyl (C2) and ortho-methoxy (C6) substituents, rendering standard nucleophilic additions and reductive aminations kinetically sluggish.

  • Electronic Over-Activation : The presence of two methoxy groups and an alkyl chain makes the aromatic core highly susceptible to unselective electrophilic aromatic substitution (e.g., poly-halogenation).

To overcome these constraints, this application note details three field-proven catalytic protocols that leverage transition-metal and Lewis acid catalysis to achieve high-yielding, regioselective functionalizations.

Protocol A: Titanium(IV)-Mediated Reductive Amination

Mechanistic Causality: Standard reductive amination conditions (e.g., NaBH(OAc)₃ in MeOH) often fail for 2-ethyl-4,6-dimethoxybenzaldehyde due to the extreme steric shielding of the aldehyde, which prevents efficient imine formation. To force the condensation equilibrium forward, Titanium(IV) isopropoxide [Ti(OiPr)₄] is employed as a potent oxophilic Lewis acid[2]. Ti(OiPr)₄ coordinates with the carbonyl oxygen, activating it for nucleophilic attack by the amine, and subsequently acts as a water scavenger to irreversibly form the transient iminium/imine species before in situ reduction[3].

Optimization of Reductive Amination Conditions

Lewis Acid Additive Reducing Agent Conversion (%) Isolated Yield (%)
None NaBH(OAc)₃ < 10 N/A
AcOH (1.0 eq) NaBH(OAc)₃ 25 18
Ti(OiPr)₄ (1.5 eq) NaBH₄ > 99 92

| Ti(OiPr)₄ (1.5 eq) | Pd/C, H₂ (1 atm) | > 99 | 95 |

Step-by-Step Methodology:

  • Imine Formation : To a flame-dried 50 mL round-bottom flask under N₂, add 2-ethyl-4,6-dimethoxybenzaldehyde (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in anhydrous THF (10 mL).

  • Lewis Acid Addition : Add Ti(OiPr)₄ (1.5 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours. The solution will typically turn pale yellow as the imine/titanium complex forms.

  • Reduction : Cool the mixture to 0 °C using an ice bath. Slowly add a solution of NaBH₄ (1.5 mmol) in anhydrous MeOH (3 mL).

  • Workup : Stir for an additional 4 hours at room temperature. Quench the reaction by adding water (2 mL), which will precipitate white titanium dioxide (TiO₂) salts. Filter the suspension through a pad of Celite, wash with EtOAc (20 mL), and concentrate the filtrate in vacuo. Purify the resulting amine via flash column chromatography.

Protocol B: Iridium-Catalyzed Regioselective C–H Borylation

Mechanistic Causality: Direct electrophilic halogenation of the 2-ethyl-4,6-dimethoxyphenyl core often yields inseparable mixtures of 3- and 5-substituted isomers due to the competing activating effects of the alkyl and alkoxy groups. Iridium-catalyzed C–H borylation circumvents electronic biases by operating under strict steric control[4]. Using an active Ir(III) tris-boryl catalyst ligated by 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), C–H activation is directed exclusively to the least sterically hindered position, allowing for predictable late-stage functionalization[4].

G A [Ir(OMe)(cod)]2 + dtbpy Precatalyst B Ir(III) Tris-boryl Complex (Active Catalyst) A->B B2pin2 C Oxidative Addition (C-H Cleavage) B->C Substrate D Reductive Elimination (C-B Bond Formation) C->D D->B B2pin2 E Borylated Product (Regioselective) D->E Product Release

Caption: Catalytic cycle of Ir-catalyzed regioselective C-H borylation.

Step-by-Step Methodology:

  • Catalyst Pre-activation : In an argon-filled glovebox, charge a 10 mL Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%). Add anhydrous THF (2 mL) and stir for 10 minutes until the solution turns deep red-brown, indicating the formation of the active catalyst.

  • Substrate Addition : Add bis(pinacolato)diboron (B₂pin₂, 1.0 mmol) and 2-ethyl-4,6-dimethoxybenzaldehyde (1.0 mmol) to the mixture.

  • Reaction : Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 16 hours.

  • Isolation : Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short plug of silica gel to remove the iridium catalyst. Concentrate the filtrate and purify the arylboronate ester via silica gel chromatography (Hexanes/EtOAc).

Protocol C: Catalytic Homologation to Phenylacetaldehyde Derivatives

Mechanistic Causality: Synthesizing 2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde directly from the benzaldehyde via one-carbon homologation requires bypassing the steric bulk of the aldehyde[1]. A reliable self-validating sequence involves a Wittig olefination to generate a terminal styrene, followed by electrophilic epoxidation. The resulting epoxide undergoes a highly favorable acid-catalyzed Meinwald rearrangement, driven by the relief of ring strain and the stabilization of the benzylic carbocation intermediate by the electron-donating methoxy groups[1].

Workflow S1 2-Ethyl-4,6-dimethoxy benzaldehyde S2 Wittig Olefination (Ph3P=CH2) S1->S2 S3 Styrene Intermediate S2->S3 S4 Epoxidation (m-CPBA) S3->S4 S5 Epoxide Intermediate S4->S5 S6 Rearrangement (BF3·OEt2) S5->S6 S7 Phenylacetaldehyde Derivative S6->S7

Caption: One-carbon homologation workflow via styrene epoxidation and rearrangement.

Step-by-Step Methodology:

  • Wittig Olefination : Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C. Add potassium tert-butoxide (1.2 mmol) and stir for 30 mins to form the ylide. Add 2-ethyl-4,6-dimethoxybenzaldehyde (1.0 mmol) and stir at room temperature for 4 hours. Quench with saturated NH₄Cl and extract with Et₂O to isolate the styrene intermediate.

  • Epoxidation : Dissolve the crude styrene in CH₂Cl₂ (10 mL) and cool to 0 °C. Add m-CPBA (1.2 mmol) in portions. Stir for 2 hours, then wash with saturated Na₂S₂O₃ and NaHCO₃ to yield the oxirane.

  • Meinwald Rearrangement : Dissolve the oxirane in anhydrous Et₂O (10 mL) at 0 °C. Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 mmol) dropwise. Stir for 15 minutes. The rapid rearrangement yields the target 2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde. Quench with water and extract with Et₂O.

References

  • Larsen, M. A.; Hartwig, J. F. Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 2014, 136(11), 4287-4299. Available at:[Link]

  • Neidigh, K. A.; Avery, M. A.; Williamson, J. S.; Bhattacharyya, S. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Available at:[Link]

  • Chi, Y.; Zhou, Y.-G.; Zhang, X. Highly enantioselective reductive amination of simple aryl ketones catalyzed by Ir-f-Binaphane in the presence of titanium(IV) isopropoxide and iodine. Journal of Organic Chemistry, 2003, 68(10), 4120-4122. Available at:[Link]

Sources

Application Note: Scalable Synthesis Routes for 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Regiochemical Control and Process Optimization for Advanced Pharmaceutical Intermediates

Introduction & Retrosynthetic Logic

2-Ethyl-4,6-dimethoxybenzaldehyde is a highly substituted aromatic intermediate critical for the downstream synthesis of complex phenylacetaldehydes[1], phenethylamines, and targeted therapeutics. Designing a scalable, multi-kilogram synthesis for this molecule requires strict control over regiochemistry to avoid the formation of inseparable structural isomers.

The Regiochemical Pitfall: Many automated retrosynthetic databases incorrectly suggest a synthetic route starting from 1,3-dimethoxybenzene[1]. This proposed pathway proceeds through a Friedel-Crafts acylation to yield 1-(2,4-dimethoxyphenyl)ethanone, followed by reduction to 1-ethyl-2,4-dimethoxybenzene. However, this is a fundamental regiochemical flaw. Subsequent Vilsmeier-Haack formylation of 1-ethyl-2,4-dimethoxybenzene directs the incoming formyl group to the most sterically accessible, electron-rich positions (C5 or C3), yielding 5-ethyl-2,4-dimethoxybenzaldehyde or 3-ethyl-2,6-dimethoxybenzaldehyde. It does not yield the required 2-ethyl-4,6-dimethoxybenzaldehyde target.

The Correct Scalable Pathway: To achieve the precise 2,4,6-substitution pattern relative to the aldehyde, the precursor must be 1-ethyl-3,5-dimethoxybenzene . This intermediate can be synthesized efficiently and scalably from commercially available 3,5-dimethoxyacetophenone.

Retrosynthesis cluster_wrong Incorrect Pathway (Regiochemical Pitfall) cluster_correct Correct Scalable Pathway A 1,3-Dimethoxybenzene B 1-(2,4-Dimethoxyphenyl)ethanone A->B Friedel-Crafts C 1-Ethyl-2,4-dimethoxybenzene B->C Reduction D 5-Ethyl-2,4-dimethoxybenzaldehyde (Wrong Isomer) C->D Vilsmeier-Haack E 3,5-Dimethoxyacetophenone F 1-Ethyl-3,5-dimethoxybenzene E->F Wolff-Kishner G 2-Ethyl-4,6-dimethoxybenzaldehyde (Target Molecule) F->G Vilsmeier-Haack

Caption: Retrosynthetic pathways highlighting the regiochemical pitfall vs. the correct scalable route.

Mechanistic Insights & Causality (The "Why")

Step 1: Wolff-Kishner Reduction over Alternatives

The conversion of 3,5-dimethoxyacetophenone to 1-ethyl-3,5-dimethoxybenzene requires complete deoxygenation of the ketone. While the Clemmensen reduction (Zn/Hg, HCl) is a classic textbook choice, the strongly acidic conditions reliably cause partial demethylation of electron-rich methoxy groups, ruining the yield. Catalytic hydrogenation (Pd/C) requires high pressures and acidic additives that risk over-reduction of the activated aromatic ring. The Wolff-Kishner reduction (hydrazine, KOH, ethylene glycol) is selected because the strongly basic conditions perfectly preserve the ether linkages while providing a highly scalable, one-pot thermodynamic driving force (release of N₂ gas) to push the reaction to completion.

Step 2: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloromethyleneiminium ion generated in situ from Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). For 1-ethyl-3,5-dimethoxybenzene, electrophilic aromatic substitution must occur at C2 (between the ethyl and methoxy group) rather than C4 (between the two methoxy groups). Despite the ethyl group being sterically bulkier than a methoxy group, the synergistic ortho/para electron-donating effects of the two methoxy groups hyper-activate the C2 position. This regioselective preference is well-documented; for instance, the formylation of the analogous 3,5-dimethoxytoluene yields exclusively 2,4-dimethoxy-6-methylbenzaldehyde[2]. By utilizing DMF and POCl₃ and allowing the reaction to slowly warm to room temperature, thermodynamic control is established, avoiding polymerization and yielding the target aldehyde in >90% yield[3].

Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process controls (IPCs) such as color changes and phase separations are included to ensure the operator can validate the reaction state without immediate instrumental analysis.

Protocol A: Synthesis of 1-Ethyl-3,5-dimethoxybenzene
  • Hydrazone Formation: In a 1 L 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3,5-dimethoxyacetophenone (36.0 g, 0.20 mol) in ethylene glycol (200 mL). Add hydrazine hydrate (80% aqueous, 31.3 mL, 0.50 mol).

  • Initial Heating: Heat the mixture to 120 °C and stir for 2 hours.

    • Validation: The solution will transition from clear to a pale yellow homogenous mixture, indicating complete hydrazone formation.

  • Base Addition & Reduction: Carefully add potassium hydroxide (KOH) pellets (45.0 g, 0.80 mol) in portions.

  • Distillation: Increase the mantle temperature. Drain the Dean-Stark trap to remove water and excess hydrazine until the internal temperature reaches 190 °C.

  • Reflux: Maintain reflux at 190 °C for 4 hours.

    • Validation: Vigorous bubbling (N₂ gas evolution) will be observed. The reaction is complete when gas evolution ceases.

  • Workup: Cool the mixture to room temperature, dilute with distilled water (400 mL), and extract with MTBE (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Synthesis of 2-Ethyl-4,6-dimethoxybenzaldehyde
  • Vilsmeier Reagent Preparation: In a dry 500 mL round-bottom flask flushed with argon, add anhydrous DMF (100 mL). Cool the flask to 0 °C using an ice-water bath.

  • POCl₃ Addition: Add Phosphorus oxychloride (POCl₃) (14.5 mL, 0.156 mol) dropwise over 30 minutes via an addition funnel[3].

    • Validation: The mixture will become slightly viscous and take on a pale yellow tint, confirming the formation of the active chloromethyleneiminium ion.

  • Substrate Addition: Add 1-ethyl-3,5-dimethoxybenzene (19.9 g, 0.12 mol) dropwise to the cooled Vilsmeier complex.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 24 hours[3].

    • Validation: The solution will deepen to a dark orange/red color as the intermediate iminium salt forms.

  • Quench & Hydrolysis: Slowly pour the reaction mixture into crushed ice (300 g). Stir for 15 minutes, then add saturated aqueous NaHCO₃ (100 mL) to neutralize the acid. Stir overnight to fully hydrolyze the iminium salt to the aldehyde[3].

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (4 × 100 mL). Dry the combined organics over MgSO₄, filter, and evaporate to yield the crude product.

  • Purification: Recrystallize from cyclohexane or methanol to afford the pure 2-ethyl-4,6-dimethoxybenzaldehyde as a crystalline solid[2].

Workflow Step1 Step 1: Hydrazone Formation 3,5-Dimethoxyacetophenone + N2H4 Reflux in Ethylene Glycol (120°C) Step2 Step 2: Wolff-Kishner Reduction Add KOH, distill water Reflux at 190°C for 4h Step1->Step2 Step3 Step 3: Vilsmeier Reagent POCl3 + DMF Stir at 0°C for 30 min Step2->Step3 Step4 Step 4: Formylation Add 1-Ethyl-3,5-dimethoxybenzene Warm to RT, stir 24h Step3->Step4 Step5 Step 5: Quench & Hydrolysis Pour into ice-water Neutralize with NaHCO3 Step4->Step5 Step6 Step 6: Isolation Extract (EtOAc), Dry, Evaporate Recrystallize Step5->Step6

Caption: Step-by-step process workflow for the scalable synthesis of 2-Ethyl-4,6-dimethoxybenzaldehyde.

Quantitative Data & Analytical Expected Results

Table 1: Process Parameters and Reagent Stoichiometry

StepReagent / SubstrateEquivalentsTemperature ProfileTimeExpected Yield
1 3,5-Dimethoxyacetophenone1.0 eq120 °C → 190 °C6 h total85 - 90%
1 Hydrazine Hydrate (80%)2.5 eq---
1 Potassium Hydroxide (KOH)4.0 eq---
2 1-Ethyl-3,5-dimethoxybenzene1.0 eq0 °C → 25 °C24 h92 - 97%
2 Phosphorus Oxychloride (POCl₃)1.3 eq---
2 N,N-Dimethylformamide (DMF)Solvent---

Table 2: Expected Analytical Characterization (Validation Metrics)

CompoundPhysical StateKey ¹H NMR Shifts (CDCl₃, expected)TLC R_f (10% EtOAc/Hexanes)
1-Ethyl-3,5-dimethoxybenzene Pale yellow oil6.35 (s, 2H, Ar-H), 6.30 (s, 1H, Ar-H), 3.78 (s, 6H, OCH₃), 2.60 (q, 2H, CH₂), 1.22 (t, 3H, CH₃)~0.65
2-Ethyl-4,6-dimethoxybenzaldehyde White/pale yellow crystals10.45 (s, 1H, CHO) , 6.32 (d, 1H, Ar-H), 6.28 (d, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.95 (q, 2H, CH₂) , 1.25 (t, 3H, CH₃)~0.35

(Note on NMR: The appearance of the highly deshielded aldehyde proton at ~10.45 ppm and the downfield shift of the ethyl CH₂ group due to the ortho-aldehyde anisotropic effect serve as definitive proof of successful regioselective formylation).

References

  • Title: PIHKAL: A Chemical Love Story - #69 psi-DOM | Source: Erowid | URL: [Link]

  • Title: Ethynylbenzenoid metabolites of Antrodia camphorata: synthesis and inhibition of TNF expression | Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) | URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to the Purification of Crude 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 2-Ethyl-4,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we will explore common issues and provide practical, step-by-step solutions based on established chemical principles.

Introduction to Purification Challenges

The synthesis of 2-Ethyl-4,6-dimethoxybenzaldehyde, often achieved via formylation of 1-ethyl-3,5-dimethoxybenzene (for example, through a Vilsmeier-Haack reaction), can result in a crude product containing a variety of impurities.[1][2] These can include unreacted starting materials, reaction by-products, and degradation products. The most common impurity is the corresponding carboxylic acid, 2-Ethyl-4,6-dimethoxybenzoic acid, which forms through oxidation of the aldehyde.[3][4] The presence of these impurities can significantly impact the outcome of subsequent synthetic steps. This guide provides detailed troubleshooting for the most common purification techniques: recrystallization and column chromatography.

Troubleshooting Common Purification Issues

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on solvent selection and proper technique.[5][6]

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue when the boiling point of the solvent is higher than the melting point of the compound or when the compound is highly impure.[5][6]

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If that fails, add a seed crystal of pure product if available.[7]

  • Systematic Solution:

    • Re-dissolve the oil: Add a small amount of a co-solvent in which your compound is highly soluble to dissolve the oil.

    • Solvent Selection: Your primary issue is likely an inappropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5][7] For a compound like 2-Ethyl-4,6-dimethoxybenzaldehyde, consider starting with a solvent system like ethanol/water or hexane/ethyl acetate.[5] Perform small-scale solubility tests with a variety of solvents to find the ideal one.

    • Lower the Temperature: If using a mixed solvent system, you may be using too much of the "good" solvent. Try reducing its proportion.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes favor oil formation over crystal growth.[6]

Q2: I have very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[6][7]

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[5][6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose product.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration.[6][8]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your purified product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.[5][7]

Troubleshooting Recrystallization
Issue Potential Cause & Solution
"Oiling Out" Cause: Impurities are lowering the melting point; the boiling point of the solvent is too high. Solution: Try a lower boiling point solvent or a solvent mixture. Consider a pre-purification step with column chromatography if impurities are significant.[5][6]
Low Recovery Cause: Too much solvent was used; premature crystallization during hot filtration; washing with solvent that is not ice-cold. Solution: Use minimal hot solvent; pre-heat filtration apparatus; wash crystals with ice-cold solvent.[5][6][7][8]
No Crystal Formation Cause: The solution is not supersaturated. Solution: Evaporate some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal.[7]
Colored Impurities in Crystals Cause: Colored impurities are co-crystallizing with the product. Solution: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[6][8]
Column Chromatography Troubleshooting

Column chromatography is a highly effective method for separating compounds with different polarities.[3][5]

Q3: I'm seeing poor separation of my product from an impurity on the column. What can I do?

A3: Poor separation is often due to an inappropriate mobile phase or improper column packing.

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, always determine the optimal eluent system using Thin Layer Chromatography (TLC). For 2-Ethyl-4,6-dimethoxybenzaldehyde, a good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[5][9]

    • Adjust Polarity: If the spots are too close together on the TLC plate, you need to change the polarity of the mobile phase. If the spots are high up on the plate (high Rf), decrease the polarity (more hexane). If they are very low on the plate (low Rf), increase the polarity (more ethyl acetate).

    • Solvent Selectivity: If changing the polarity doesn't improve separation, try a different solvent system altogether. For example, you could try dichloromethane in place of ethyl acetate.

  • Column Packing: A poorly packed column with channels or bubbles will lead to broad bands and poor separation.[10]

    • Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[6]

Q4: My product is not eluting from the column, or it's taking a very long time.

A4: This indicates that your mobile phase is not polar enough to move your compound down the column.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you started with 95:5 hexane:ethyl acetate, you could slowly increase to 90:10, then 80:20, and so on. This is known as a gradient elution.[5]

  • Strongly Adsorbed Compounds: If your compound is particularly polar or is interacting strongly with the silica gel (which is slightly acidic), you may need to add a small amount of a more polar solvent like methanol to your eluent.[6]

Q5: I suspect my aldehyde is degrading on the silica gel column. How can I prevent this?

A5: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[3]

  • Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]

Purification Workflow Diagram

Caption: A general workflow for the purification of 2-Ethyl-4,6-dimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the likely identity of the major impurity in my crude 2-Ethyl-4,6-dimethoxybenzaldehyde?

A1: The most probable major impurity is 2-Ethyl-4,6-dimethoxybenzoic acid, formed by the oxidation of the aldehyde group upon exposure to air.[3][4] This can often be removed by a simple acid-base extraction during the reaction workup. Washing the crude product dissolved in an organic solvent (like ethyl acetate) with an aqueous solution of a weak base like sodium bicarbonate will convert the carboxylic acid impurity into its water-soluble sodium salt, which will be extracted into the aqueous layer.[3][8]

Q2: How should I store purified 2-Ethyl-4,6-dimethoxybenzaldehyde to prevent degradation?

A2: To ensure long-term stability, the purified compound should be stored in a cool, dry, and dark place.[4] It is sensitive to air and light. For optimal stability, store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] Refrigeration (2-8 °C) is also recommended for long-term storage.[4]

Q3: Can I use a sodium bisulfite adduct formation to purify my aldehyde?

A3: Yes, the formation of a sodium bisulfite adduct is a highly selective method for purifying aldehydes.[3][11][12] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off from the non-aldehydic impurities.[8] The pure aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or dilute sodium hydroxide.[3][8] This method is particularly useful for removing impurities that are difficult to separate by chromatography or recrystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot and form crystals upon cooling. If the compound is too soluble, add a few drops of an "anti-solvent" (e.g., water) to the hot solution until it becomes slightly cloudy, then clarify by adding a drop of the hot solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Ethyl-4,6-dimethoxybenzaldehyde and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6][8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., a hexane:ethyl acetate mixture) using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel. Add another layer of sand.[5]

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the eluent to elute the desired compound.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]

Logical Relationship Diagram

ImpurityLogic cluster_synthesis Synthesis & Workup cluster_impurities Potential Impurities Starting Material 1-Ethyl-3,5-dimethoxybenzene Vilsmeier-Haack Vilsmeier-Haack Reaction Starting Material->Vilsmeier-Haack Crude Product Crude 2-Ethyl-4,6-dimethoxybenzaldehyde Vilsmeier-Haack->Crude Product Byproducts Reaction By-products Vilsmeier-Haack->Byproducts Unreacted SM Unreacted Starting Material Crude Product->Unreacted SM Oxidized Product 2-Ethyl-4,6-dimethoxybenzoic acid Crude Product->Oxidized Product Air Oxidation

Sources

Technical Support Center: Recrystallization of 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Ethyl-4,6-dimethoxybenzaldehyde. As researchers and developers, we understand that purifying a novel or specialized aromatic aldehyde often requires a nuanced approach, as a one-size-fits-all protocol is rarely available or optimal. This guide is structured not as a rigid set of instructions, but as a dynamic, problem-solving resource. We will walk through the logic of solvent selection, provide a systematic protocol for developing your own robust recrystallization method, and offer solutions to the common challenges you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful recrystallization strategy.

Q1: What is the primary goal of recrystallizing 2-Ethyl-4,6-dimethoxybenzaldehyde?

The primary goal is to purify the solid compound by removing impurities. Recrystallization is a purification technique based on differential solubility.[1] The principle is that the desired compound and its impurities have different solubility profiles in a given solvent or solvent system. By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the desired compound, being less soluble at lower temperatures, will preferentially crystallize, leaving the impurities behind in the solution (the "mother liquor").[2][3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should meet several key criteria:

  • High-Temperature Solubility: It must dissolve the 2-Ethyl-4,6-dimethoxybenzaldehyde completely when hot (typically near the solvent's boiling point).[4]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath).[2][4] This differential solubility is crucial for maximizing the recovery of the purified product.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).[4]

  • Non-Reactive: The solvent must be chemically inert and not react with the aldehyde.[2]

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the surface of the purified crystals during the drying process.[2]

Q3: Where do I start with solvent selection?

A systematic, small-scale screening process is the most effective approach.[5] Given the structure of 2-Ethyl-4,6-dimethoxybenzaldehyde (an aromatic aldehyde with ether groups), a good starting point is to test solvents across a range of polarities. The principle of "like dissolves like" suggests that solvents of intermediate polarity might be effective.[6]

A logical screening panel would include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate

  • Non-Polar Aromatic Solvents: Toluene

  • Non-Polar Aliphatic Solvents: Hexane, Heptane

  • Aqueous System: Water (likely to be an "anti-solvent")

Q4: What is a mixed-solvent system and when should I use it?

A mixed-solvent system, also known as a solvent-antisolvent or solvent-pair system, is used when no single solvent meets the ideal criteria.[7][8] This is a very common and powerful technique.[9] You would use this method if you find that your compound is:

  • Extremely soluble in one solvent, even when cold.

  • Almost completely insoluble in another solvent, even when hot.

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent (in which it is very soluble). Then, the "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point).[3][7][8] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly to induce crystallization. The two solvents chosen must be fully miscible with each other.[8]

Section 2: Experimental Protocol & Data

Protocol: Systematic Solvent Screening for 2-Ethyl-4,6-dimethoxybenzaldehyde

This protocol outlines a small-scale method to efficiently determine an appropriate single or mixed-solvent system.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude 2-Ethyl-4,6-dimethoxybenzaldehyde into several small test tubes.

  • Room Temperature Test: To each test tube, add a candidate solvent (see table below) dropwise, starting with ~0.5 mL. Swirl the tube for a minute.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. It may, however, be a "good" solvent for a mixed-solvent pair.[5]

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in a water or sand bath.[8] Continue to add the solvent dropwise while heating and swirling until the solid just dissolves.

    • Observation B: If the solid dissolves in a reasonable amount of hot solvent (e.g., < 3 mL), this is a promising candidate solvent.

    • Observation C: If a large volume of solvent is required or the solid remains insoluble even at boiling, the solvent is unsuitable as a single-solvent system. It may be a potential "anti-solvent".[5]

  • Cooling & Crystallization Test: For any promising candidates from step 3 (Observation B), allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath.

    • Observation D: The formation of a high volume of crystalline solid indicates an excellent solvent choice.

    • Observation E: The formation of very few crystals suggests the compound is too soluble, even when cold, or too much solvent was added.[10]

  • Mixed-Solvent Test: If no single solvent is ideal, select a promising "good" solvent (from Observation A) and a "bad" solvent (from Observation C). Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "bad" solvent dropwise until turbidity appears. Add a drop or two of the "good" solvent to clarify, then cool as in step 4.[7]

Data Presentation: Candidate Solvent Properties

The following table provides key data for initial solvent selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Likely an anti-solvent.[11]
Methanol6532.7Good starting point for polar compounds.[5]
Ethanol7824.5A common and effective recrystallization solvent.[12]
Acetone5620.7Highly volatile; good dissolving power.[12]
Ethyl Acetate776.0Medium polarity; often used in mixtures with hexanes.[13]
Toluene1112.4Good for aromatic compounds; high boiling point.
Heptane/Hexane98 / 69~2.0Common non-polar anti-solvents.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My compound "oils out" instead of crystallizing.

  • Question: I've cooled my solution, but instead of crystals, a cloudy, viscous liquid (an oil) has formed at the bottom of my flask. What's happening and how do I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its own melting point, or if the solution cools too rapidly, preventing the molecules from aligning into a crystal lattice.[14][15]

    • Causality: The high concentration of the solute in the hot solvent can lead to its saturation point being reached while the solution is still hot enough for the solute to be in a molten state. Impurities can also suppress the melting point and encourage oiling.

    • Solution Protocol:

      • Re-heat the solution until the oil completely redissolves into a single, clear phase.[15]

      • Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.

      • Allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or paper towels and covering the top.[10] Slow cooling is critical for forming an ordered crystal lattice instead of an amorphous oil.[14]

      • If the problem persists, consider changing to a lower-boiling point solvent or a different solvent system altogether.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Question: My solution is clear and shows no signs of crystallization, even after prolonged cooling. What should I do?

  • Answer: This is one of the most common issues in recrystallization and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated.

    • Causality & Solution Workflow: The workflow below outlines the decision-making process.

Caption: Troubleshooting workflow for failure to crystallize.

Problem 3: The crystal yield is very low.

  • Question: I successfully obtained pure crystals, but my final mass is much lower than expected. How can I improve my percent recovery?

  • Answer: Low yield can result from several factors during the procedure.

    • Possible Causes & Solutions:

      • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[14] Solution: Use the protocol above to carefully determine the minimum volume needed.

      • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration (if performed), this leads to product loss. Solution: Use a stemless funnel and keep the filtration apparatus hot. Dilute the solution with a small amount of extra hot solvent before filtering and then boil it off before cooling.[16]

      • Incomplete Cooling: The solubility of your compound, while low, is likely not zero in the cold solvent. Solution: Ensure the flask is cooled in an ice-water bath for a sufficient period (e.g., 20-30 minutes) to maximize precipitation.[9]

      • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of the product.[9][17] Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent.

Problem 4: The purified crystals are colored or show impurities by analysis.

  • Question: My final product is still colored, or analytical data (TLC, NMR) shows the presence of impurities. Why did the recrystallization fail to remove them?

  • Answer: This indicates that the chosen solvent system is not effective at separating the impurities from your target compound.

    • Causality & Solutions:

      • Co-crystallization: The impurity may have a similar solubility profile to your product in the chosen solvent, causing it to crystallize alongside your compound. Solution: A different solvent system is necessary. Try a solvent with a different polarity. A multi-step recrystallization from two different solvent systems can be highly effective.[13]

      • Colored Impurities: If the impurity is colored and soluble, it can sometimes be removed with activated charcoal.[8] Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly below its boiling point and add a very small amount of activated charcoal. Swirl and heat for a few minutes, then perform a hot filtration to remove the charcoal before cooling to crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[8]

      • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[10] Solution: Ensure slow, undisturbed cooling to allow for the formation of pure, well-defined crystals.

References

  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Recrystallization Solvent Selection Guide. Scribd. [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. University of Wisconsin-River Falls. [Link]

  • What is the multi-solvent recrystallization process? Quora. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • recrystallization.pdf. University of California, Berkeley. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]

  • Recrystallization. University of Massachusetts. [Link]

  • Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions. [Link]

  • Crystal structure of (E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde. PMC. [Link]

  • 2,4-dimethoxybenzaldehyde. Chemister.ru. [Link]

  • 2,4-Dimethoxybenzaldehyde. Wikipedia. [Link]

  • 2,6-Dimethoxybenzaldehyde. NIST WebBook. [Link]

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Stability of 2-Ethyl-4,6-dimethoxybenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Ethyl-4,6-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound, with a specific focus on its stability under acidic conditions.

Introduction to 2-Ethyl-4,6-dimethoxybenzaldehyde

2-Ethyl-4,6-dimethoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with an ethyl group, a formyl (aldehyde) group, and two methoxy groups. The electron-donating nature of the methoxy and ethyl groups significantly influences the chemical reactivity of both the aromatic ring and the aldehyde functional group. Understanding its stability, particularly in acidic environments common in synthetic and pharmaceutical processes, is critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Ethyl-4,6-dimethoxybenzaldehyde in acidic media?

A1: The primary stability concerns for 2-Ethyl-4,6-dimethoxybenzaldehyde in the presence of acid revolve around three main potential degradation pathways:

  • Hydrolysis of Methoxy Groups: The ether linkages of the methoxy groups are susceptible to cleavage under strong acidic conditions, particularly with heating. This would result in the formation of one or both corresponding hydroxylated benzaldehyde derivatives.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, forming 2-Ethyl-4,6-dimethoxybenzoic acid. This can be accelerated by the presence of oxidizing agents and, in some cases, strong acids.[1][2]

  • Acid-Catalyzed Condensation Reactions: In the presence of other carbonyl compounds that can form an enol or enolate, acid catalysis can promote condensation reactions.[3] While benzaldehydes cannot self-condense via an aldol mechanism due to the lack of α-hydrogens, crossed-condensation is a possibility.

Q2: How do the methoxy and ethyl groups affect the stability of the aldehyde?

A2: The two methoxy groups and the ethyl group are electron-donating groups. Through resonance and inductive effects, they increase the electron density of the benzene ring.[4] This has a dual effect:

  • It can slightly decrease the electrophilicity of the carbonyl carbon in the aldehyde group, potentially making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5]

  • It strongly activates the benzene ring towards electrophilic aromatic substitution, meaning that if electrophiles are present in the acidic medium, reactions on the ring are more likely.[6]

Q3: At what pH range should I expect to see degradation?

A3: Significant degradation is most likely to occur under strongly acidic conditions (pH < 3), especially when coupled with elevated temperatures. In moderately acidic to neutral conditions (pH 4-7), 2-Ethyl-4,6-dimethoxybenzaldehyde is expected to be relatively stable for short to moderate durations at ambient temperature. However, long-term storage in any acidic aqueous solution is not recommended without stability testing.

Q4: Can this compound undergo auto-oxidation?

A4: Yes, like many benzaldehydes, 2-Ethyl-4,6-dimethoxybenzaldehyde can undergo auto-oxidation upon exposure to air, forming the corresponding benzoic acid.[2] This process can be catalyzed by light and trace metals. While not strictly an acid-catalyzed process, the stability in an acidic formulation will also be compromised by oxidation if not handled under an inert atmosphere.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new, more polar spot on TLC/LC-MS during an acidic workup. Hydrolysis of one or both methoxy groups to hydroxyl groups.- Minimize exposure time to strong acids.- Use milder acidic conditions (e.g., citric acid wash instead of HCl).- Perform workup at lower temperatures (0-5 °C).
Gradual decrease in purity of the compound when stored in an acidic solution. Slow oxidation of the aldehyde to a carboxylic acid.- Store solutions under an inert atmosphere (Nitrogen or Argon).- Add an antioxidant (e.g., BHT), if compatible with your downstream application.- Prepare acidic solutions fresh before use.
Formation of a high molecular weight, insoluble material. Acid-catalyzed polymerization or condensation with other reactive species.- Ensure all reagents and solvents are pure and free from contaminants.- Avoid excessively high concentrations of strong acids.- Analyze the precipitate to identify its structure and origin.
Discoloration (e.g., yellowing) of the compound in an acidic formulation. Potential degradation or side reactions involving the aromatic ring.- Protect the solution from light.- Conduct forced degradation studies (see protocol below) to identify the colored species.- Evaluate the compatibility of all excipients in the formulation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary acid-catalyzed degradation pathways for 2-Ethyl-4,6-dimethoxybenzaldehyde.

G cluster_main 2-Ethyl-4,6-dimethoxybenzaldehyde Stability cluster_conditions Conditions cluster_products Potential Degradation Products A 2-Ethyl-4,6-dimethoxybenzaldehyde B Hydrolysis Product(s) (e.g., 2-Ethyl-4-hydroxy-6- methoxybenzaldehyde) A->B Methoxy Group Hydrolysis D Oxidation Product (2-Ethyl-4,6-dimethoxybenzoic acid) A->D Aldehyde Oxidation C1 Strong Acid (H+) + Heat/Time C2 Acid (H+) + [O]

Caption: Acid-catalyzed degradation of 2-Ethyl-4,6-dimethoxybenzaldehyde.

Experimental Protocol: Assessing Acidic Stability

This protocol provides a framework for quantitatively assessing the stability of 2-Ethyl-4,6-dimethoxybenzaldehyde under specific acidic conditions.

Objective: To determine the rate of degradation of 2-Ethyl-4,6-dimethoxybenzaldehyde in an acidic solution over time.

Materials:

  • 2-Ethyl-4,6-dimethoxybenzaldehyde

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (or other acid of interest)

  • Sodium hydroxide (for quenching)

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 2-Ethyl-4,6-dimethoxybenzaldehyde in acetonitrile.

  • Acidic Medium Preparation: Prepare the desired acidic solution (e.g., 0.1 M HCl in a 50:50 water:acetonitrile mixture). The organic co-solvent is necessary for solubility.

  • Initiation of Stability Study:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Dilute to the mark with the pre-heated (if testing at elevated temperature) acidic medium to a final concentration of ~50 µg/mL. This is your t=0 sample.

    • Immediately inject a portion of this solution onto the HPLC system to get the initial peak area.

  • Time-Point Analysis:

    • Maintain the solution at the desired temperature (e.g., 25 °C or 40 °C).

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Immediately quench the acidic reaction by diluting the aliquot into a solution of equal molarity of base (e.g., 0.1 M NaOH) to neutralize the acid.

    • Analyze the quenched sample by HPLC.

  • Data Analysis:

    • Calculate the percentage of 2-Ethyl-4,6-dimethoxybenzaldehyde remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Monitor the appearance and growth of new peaks, which correspond to degradation products.

Workflow Diagram:

Caption: Workflow for stability testing of the target compound.

References

  • Acid-Catalyzed Reactions of Aldehydes and Ketones. NPTEL. [Link]

  • Acid-catalyzed oxidation of benzaldehydes to phenols by hydrogen peroxide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Benzaldehyde - Sciencemadness Wiki. Sciencemadness. [Link]

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. ACS Publications. [Link]

  • Propose a mechanism for the acid-catalyzed reaction of benzaldehyde. Pearson+. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-4,6-dimethoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethyl-4,6-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in reactions involving this sterically hindered aromatic aldehyde. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this unique reagent and achieve your synthetic goals.

The Challenge: Understanding Steric Hindrance in 2-Ethyl-4,6-dimethoxybenzaldehyde

2-Ethyl-4,6-dimethoxybenzaldehyde presents a significant synthetic challenge due to the steric bulk surrounding its aldehyde functional group. The ethyl group at the C2 position, flanked by a methoxy group at C6, creates a crowded environment that physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon.[1][2] This steric hindrance can lead to slow reaction rates, low yields, or complete reaction failure under standard conditions.[3]

The key to success lies in adopting strategies that can circumvent this physical barrier. This often involves enhancing the electrophilicity of the aldehyde, employing more reactive or less bulky nucleophiles, or optimizing reaction conditions to provide sufficient energy to overcome the activation barrier.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems reported by users during their experiments. Each Q&A provides a diagnosis of the likely cause and offers a series of actionable solutions.

Issue 1: Low or No Yield in Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Wittig)

Q: My Grignard reaction with 2-Ethyl-4,6-dimethoxybenzaldehyde is failing, and I am mostly recovering my starting material. What is going wrong?

A: This is a classic outcome when dealing with sterically hindered aldehydes. The bulky environment around the carbonyl group prevents the Grignard reagent from attacking the carbonyl carbon.[4] Instead, the Grignard reagent may act as a base, deprotonating any available acidic protons, or may lead to reduction side products if the Grignard reagent has a β-hydrogen.[5] With highly hindered ketones, the reaction may proceed via a single electron transfer (SET) mechanism, which can also lead to side products.[4]

Solutions:

  • Switch to a More Reactive Organometallic Reagent: Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, making them more effective in reactions with hindered carbonyls.

  • Use a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve Grignard reactions. CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This is often referred to as the Luche reduction when using sodium borohydride, but the principle of carbonyl activation is similar for Grignard reagents.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] This should be monitored closely to prevent decomposition of the starting material or product.

Q: I'm attempting a Wittig reaction to form an alkene, but the yield is disappointingly low. How can I improve this olefination?

A: The Wittig reaction can be sluggish with sterically hindered aldehydes.[6][7] The formation of the initial betaine or oxaphosphetane intermediate is often the rate-limiting step and is highly sensitive to steric bulk.[8]

Solutions:

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution.[9] HWE reagents (phosphonate carbanions) are more nucleophilic than the corresponding Wittig ylides and are less sterically demanding.[9] This increased reactivity often leads to significantly higher yields with hindered aldehydes.[10] An added benefit is that the water-soluble phosphate byproduct is much easier to remove during workup than triphenylphosphine oxide.[9]

  • Optimize Wittig Reaction Conditions: If you must use the Wittig reaction, consider using "salt-free" ylides. The presence of lithium salts, often from the use of n-butyllithium as a base, can sometimes complicate the reaction. Using a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) can generate a salt-free ylide, which may improve reactivity.[9]

  • Use a Schlosser Modification for E-Alkenes: If you are targeting the (E)-alkene, the Schlosser modification of the Wittig reaction can be beneficial. This involves using phenyllithium at low temperatures to deprotonate the betaine intermediate, allowing it to equilibrate to the more stable threo form, which then collapses to the (E)-alkene.[8]

Comparative Data for Olefination Strategies
ReactionReagentTypical Yield (Hindered Aldehyde)Key Advantage
Wittig Triphenyl phosphonium ylideLow to ModerateReadily available reagents
HWE Phosphonate carbanionHighMore reactive nucleophile, easier workup[9]
Still-Gennari TrifluoroethylphosphonateHigh (Z-selective)Favors formation of (Z)-alkenes[9]
Issue 2: Incomplete Conversion in Reductive Amination

Q: I am performing a reductive amination with a primary amine and 2-Ethyl-4,6-dimethoxybenzaldehyde, but the reaction stalls, leaving significant amounts of unreacted aldehyde. How can I drive the reaction to completion?

A: The initial formation of the hemiaminal and subsequent dehydration to the imine or iminium ion is often the slow step in reductive aminations, especially with sterically hindered and electron-rich aldehydes. The electron-donating methoxy groups on the benzaldehyde reduce the electrophilicity of the carbonyl carbon, slowing down the initial attack by the amine.

Solutions:

  • Employ a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for challenging reductive aminations.[3][11] It is mild enough not to reduce the aldehyde directly but is highly effective at reducing the iminium ion as it forms. This helps to pull the equilibrium towards the product.[12]

  • Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the aldehyde.[3][12] The Lewis acid coordinates to the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial amine addition.

  • Increase Temperature and/or Pressure: Gentle heating can help overcome the activation energy for imine formation.[3] In catalytic hydrogenations, increasing hydrogen pressure can also increase the rate of reduction.[13][14]

  • Water Removal: The dehydration step is an equilibrium process. Using a dehydrating agent, such as molecular sieves, or a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction forward.

Workflow for Optimizing Reductive Amination

Sources

Technical Support Center: Temperature Optimization for Ethyl-Dimethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of highly functionalized aromatic building blocks.

The synthesis of 4-ethyl-2,5-dimethoxybenzaldehyde —a critical intermediate in pharmaceutical development and ether synthesis[1]—is predominantly achieved via the Vilsmeier-Haack formylation of 1-ethyl-2,5-dimethoxybenzene. While the electron-donating methoxy groups activate the aromatic ring, they simultaneously introduce a severe vulnerability: extreme sensitivity to thermal parameters[2].

This guide provides a deep dive into the causality of temperature control, offering self-validating protocols and troubleshooting logic to ensure high-yield, reproducible syntheses.

Mechanistic Insights & Thermal Causality

The Vilsmeier-Haack reaction is not a simple "mix and heat" procedure; it is a delicate balancing act of reaction kinetics and thermodynamic stability[3]. The process relies on the in situ generation of the Vilsmeier reagent (a chloromethyleneiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • The Cold Phase (0°C to 5°C): The formation of the electrophile is violently exothermic. If the temperature exceeds 10°C during POCl₃ addition, the Vilsmeier reagent decomposes prematurely, generating dimethylamine byproducts that poison the reaction and ruin regioselectivity[4].

  • The Heating Phase (85°C to 90°C): Despite the activated nature of the dimethoxybenzene ring, the para-position (relative to the ethyl group) is sterically hindered. The initial electrophilic attack forms an iminium intermediate that requires significant thermal energy to drive the reaction to completion[5]. Insufficient heat stalls the reaction, while excessive heat (>95°C) triggers ether cleavage (demethylation) and subsequent polymerization[4].

Workflow A 1. Reagent Preparation POCl3 + DMF B Thermal Gate 1 Maintain 0°C - 5°C A->B Exothermic Control C 2. Substrate Addition 1-Ethyl-2,5-dimethoxybenzene B->C Dropwise Addition D 3. Electrophilic Attack Iminium Ion Formation C->D Intermediate Stage E Thermal Gate 2 Gradual Heating to 85°C D->E Drive to Completion F 4. Hydrolysis & Quench Ice/Water Addition E->F Cool to RT First G Product Isolation 4-Ethyl-2,5-dimethoxybenzaldehyde F->G Crystallization

Workflow and thermal gating logic for Vilsmeier-Haack formylation.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your methodology, do not rely on time alone. Use this self-validating protocol, which incorporates physical and chemical checkpoints to confirm success at each stage.

Step 1: Vilsmeier Reagent Generation

  • Charge a flame-dried, argon-purged flask with anhydrous DMF (3.0 equivalents).

  • Cool the flask in an ice-salt bath to 0°C .

  • Add POCl₃ (1.5 equivalents) dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

  • Validation Checkpoint: The solution should transition to a pale, straw-yellow color. Rapid darkening to orange/brown indicates localized overheating or moisture ingress[5].

Step 2: Substrate Addition

  • Dissolve 1-ethyl-2,5-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier complex, maintaining the temperature between 0°C and 10°C .

  • Validation Checkpoint: A mild exotherm should be observed. The solution will gradually deepen in color to a rich red/orange.

Step 3: Heating & Iminium Formation

  • Remove the ice bath and allow the mixture to reach room temperature over 30 minutes.

  • Transfer to a heating block and slowly ramp the internal temperature to 85°C – 90°C . Stir vigorously for 4 to 6 hours.

  • Validation Checkpoint: Perform TLC (Hexane/Ethyl Acetate 8:2). The starting material (higher Rf) should completely disappear, replaced by a baseline-bound iminium intermediate.

Step 4: Hydrolysis and Isolation

  • Critical: Cool the reaction mixture back to room temperature before quenching.

  • Pour the mixture slowly over crushed ice and stir for 1 hour. Neutralize carefully with saturated aqueous sodium acetate.

  • Validation Checkpoint: The hydrolysis of the iminium ion will cause the sudden precipitation of the crude 4-ethyl-2,5-dimethoxybenzaldehyde as an off-white to pale yellow solid.

Quantitative Temperature Profiling

Deviation from the optimal thermal pathway directly impacts your yield and purity profile. Use the following data table to benchmark your reaction outcomes against expected thermal deviations.

Reaction PhaseTarget TempConsequence of Deviation (< Target)Consequence of Deviation (> Target)Expected Yield
Complex Formation 0–5°CSluggish complexation; unreacted POCl₃Exothermic runaway; reagent decompositionN/A
Substrate Addition 0–10°CSubstrate precipitation; poor mixingPremature reaction; loss of regioselectivityN/A
Formylation (Heating) 85–90°CIncomplete conversion (stalled iminium)Demethylation; polymerization (black tar)75–85%

Troubleshooting Guide & FAQs

When reactions fail, the root cause is almost always a breakdown in thermal regulation or reagent integrity. Use the logic tree and Q&A below to diagnose your specific issue.

Troubleshooting Start Issue Detected: Low Yield or Impurities T_High Did Temp Exceed 95°C? Start->T_High T_Low Did Temp Drop Below 80°C? Start->T_Low Tar Demethylation & Polymerization (Tar) T_High->Tar Yes Incomplete Incomplete Conversion (Stalled Iminium) T_Low->Incomplete Yes Fix_High Action: Improve Cooling & Reduce Heating Ramp Tar->Fix_High Fix_Low Action: Extend Reaction Time & Verify Reagent Purity Incomplete->Fix_Low

Troubleshooting logic tree for temperature-induced synthesis failures.

Q1: My reaction mixture turned into a thick, black tar during the heating phase. What happened?

A1: This is a classic hallmark of a thermal runaway. At temperatures exceeding 95°C, the highly acidic environment (POCl₃/HCl) begins to cleave the ether linkages (demethylation)[4]. The resulting phenolic compounds rapidly oxidize and polymerize, forming intractable tar. Ensure your heating block is calibrated, and always use an internal temperature probe rather than relying on the external bath temperature.

Q2: I am scaling up from 1g to 50g. Can I use the exact same temperature ramp?

A2: No. As you scale up, the surface-area-to-volume ratio of your reactor decreases, severely impairing heat dissipation[4]. You must significantly extend the addition time of POCl₃ and utilize active jacket cooling. A reaction that takes 30 minutes to add reagents at the 1g scale may require 3 hours at the 50g scale to maintain the 0°C–5°C threshold.

Q3: Even at 90°C, my conversion is stuck at 50% after 24 hours. Should I heat it higher?

A3: Do not exceed 95°C. If conversion is stalled, the issue is likely a deactivated Vilsmeier reagent, not a lack of thermal energy. The Vilsmeier reagent is a relatively weak electrophile and is highly sensitive to moisture[5]. Even trace amounts of water in your DMF or POCl₃ will rapidly hydrolyze the electrophile before it can react with the sterically hindered substrate. Validate the anhydrous nature of your reagents (Karl Fischer titration <50 ppm H₂O) before attempting the reaction again.

Q4: Is there a viable alternative to Vilsmeier-Haack if I cannot maintain strict anhydrous or thermal control?

A4: Yes. Researchers dealing with highly sensitive or sterically hindered dimethoxybenzenes sometimes pivot to a modified Duff reaction[6]. By utilizing hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA), you can achieve formylation under different thermodynamic conditions. While yields may vary and purification can be more complex, this route is less prone to the violent exotherms associated with POCl₃.

References

  • How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? - Knowledge Source: bloomtechz.com URL:[Link]

  • A foray into phenethylamines of the Shulgin kind - Sciencemadness Discussion Board Source: sciencemadness.org URL:[Link]

Sources

Resolving solubility issues of 2-Ethyl-4,6-dimethoxybenzaldehyde in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Assay Integration for 2-Ethyl-4,6-dimethoxybenzaldehyde

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of highly lipophilic aromatic aldehydes. 2-Ethyl-4,6-dimethoxybenzaldehyde presents a classic formulation challenge: it is highly hydrophobic, lacks ionizable centers, and is prone to autoxidation.

This guide is engineered to move you away from trial-and-error troubleshooting. By understanding the thermodynamic drivers of solvation, we will implement robust, self-validating protocols to ensure your compound remains in solution without compromising your biological or structural assays.

Part 1: Physicochemical Triage & Strategy Selection

Before attempting to dissolve 2-Ethyl-4,6-dimethoxybenzaldehyde, you must understand its molecular constraints. The compound consists of a benzene ring substituted with an ethyl group, two methoxy groups, and an aldehyde. It lacks any acidic or basic functional groups (like amines or carboxylic acids) that would respond to pH manipulation.

Table 1: Physicochemical Profile & Implications

PropertyCharacteristicImplication for Solubilization
Molecular Structure C₁₁H₁₄O₃Highly carbon-dense; intrinsic aqueous solubility is extremely low (< 10 µM).
Ionizability Non-ionizable (Neutral)Critical: pH adjustment is completely ineffective. Do not attempt to use acidic or basic buffers to force dissolution.
Lipophilicity High (LogP ~2.5 - 3.1)Driven by hydrophobic interactions; will rapidly aggregate and precipitate in highly aqueous environments.
Chemical Stability Aldehyde moietyProne to autoxidation into a carboxylic acid in water; requires physical shielding or antioxidants for long-term storage.

Table 2: Comparative Solubilization Strategies

StrategyMax Aqueous Conc.Cytotoxicity RiskOptical InterferenceBest Use Case
1% DMSO Co-solvent ~10 - 20 µMLowNoneCell-based assays, High-Throughput Screening (HTS)
5% DMSO Co-solvent ~50 - 100 µMModerate to HighNoneShort-term biochemical assays (≤3.5 hours)
20% HP-β-CD Complex > 1 mMVery LowMinimalStructural biology, long-term assays, In vivo dosing

Part 2: Troubleshooting FAQs (Diagnostic Q&A)

Q1: Why does my compound immediately precipitate when I dilute it from a 10 mM DMSO stock into my PBS assay buffer? A1: You are experiencing a "solvent crash." 2-Ethyl-4,6-dimethoxybenzaldehyde relies entirely on the organic solvent to disrupt its hydrophobic self-association. When you dilute the DMSO stock into an aqueous buffer, the strong hydrogen-bonding network of water outcompetes the DMSO-solute interactions. The lipophilic benzaldehyde molecules are forced together by the hydrophobic effect, leading to rapid nucleation and precipitation. Furthermore, poor aqueous solubility causes precipitation from aqueous media immediately after the dilution of DMSO stock solutions, leading to erroneously low assay concentrations[1].

Q2: My biochemical assay is sensitive to solvent toxicity. What is the maximum allowable DMSO concentration I can use? A2: For most sensitive cell-based assays, DMSO should be strictly maintained at ≤ 1% v/v. However, studies have shown that DMSO has excellent co-solvent properties for short-term toxicity testing (≤3.5 hours) of sparingly water-soluble compounds at concentrations up to 5% v/v without significantly affecting baseline biological readouts[2]. If your required compound concentration causes precipitation even at 5% DMSO, you must abandon co-solvents and pivot to cyclodextrin complexation.

Q3: How can I achieve a stable >1 mM aqueous concentration for structural biology without using toxic levels of organic solvents? A3: You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic internal cavity[3]. The hydrophobic 2-Ethyl-4,6-dimethoxybenzaldehyde molecule enters this cavity, forming a reversible, non-covalent inclusion complex that is highly water-soluble[4].

Q4: Is the cyclodextrin complexation process driven by chemical bonding? A4: No. The formation of the inclusion complex is a thermodynamic equilibrium driven primarily by the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin[5]. This enthalpic gain, combined with hydrophobic interactions, stabilizes the guest molecule without altering its covalent structure.

Part 3: Solubilization Workflows & Mechanisms

Workflow Start Assess Assay Requirement (Target Concentration) Low Low Concentration (< 50 µM) Start->Low High High Concentration (> 50 µM) Start->High DMSO DMSO Co-solvent Method (Max 5% v/v) Low->DMSO HPBCD HP-β-CD Complexation (10-20% w/v) High->HPBCD QC1 Laser Nephelometry (Detect Aggregation) DMSO->QC1 QC2 Pre/Post-Filtration UV-Vis (Quantify Solubilization) HPBCD->QC2 QC1->HPBCD Precipitation detected Pass Validated Aqueous Solution Ready for Assay QC1->Pass No light scatter QC2->Pass Ratio > 0.95

Decision matrix and validation workflow for 2-Ethyl-4,6-dimethoxybenzaldehyde solubilization.

Mechanism Ligand 2-Ethyl-4,6-dimethoxybenzaldehyde (Lipophilic Core) Process Displacement of High-Energy Water Ligand->Process Host HP-β-Cyclodextrin (Hydrophobic Cavity) Host->Process Complex Inclusion Complex (Aqueous Soluble) Process->Complex Thermodynamic Equilibrium

Thermodynamic mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below includes a built-in Quality Control (QC) step. A protocol is only as good as its ability to prove it worked.

SOP 1: Kinetic Solubilization via DMSO Step-Down (For < 50 µM Targets)

Causality: Diluting a highly concentrated DMSO stock directly into an aqueous buffer creates a localized zone of high drug concentration, triggering irreversible nucleation. A step-down approach prevents this.

  • Master Stock: Prepare a 10 mM master stock of 2-Ethyl-4,6-dimethoxybenzaldehyde in 100% anhydrous DMSO. Note: Anhydrous conditions prevent premature hydrolysis of the aldehyde.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO first.

  • Aqueous Transfer: Transfer the required volume of the DMSO dilution into the aqueous buffer while the buffer is actively vortexing. Do not exceed a final DMSO concentration of 5% v/v.

  • Self-Validation (Nephelometry): Transfer 200 µL of the final solution to a 96-well clear-bottom plate. Read the plate using laser nephelometry (light scattering)[6]. Compare the scatter signal to a blank buffer containing 5% DMSO. If the scatter signal is >10% above the blank, nano-precipitates have formed, and the concentration is invalid. You must proceed to SOP 2. Alternatively, specialized solubility filter plates can be used to filter out precipitates before LC-MS quantification.

SOP 2: Thermodynamic Solubilization via HP-β-CD Complexation (For > 50 µM Targets)

Causality: Inclusion complexation is an equilibrium process. It requires physical energy (sonication) to overcome the activation barrier of water displacement, followed by time (incubation) to reach thermodynamic stability.

  • Carrier Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

  • Compound Addition: Add solid 2-Ethyl-4,6-dimethoxybenzaldehyde directly to the cyclodextrin solution to exceed your target concentration by 20% (e.g., if targeting 1 mM, add enough solid for 1.2 mM). Use an amber glass vial to protect the aldehyde from photo-oxidation.

  • Energy Input: Sonicate the suspension in a bath sonicator for 30 minutes at 25°C. The mechanical energy accelerates the displacement of cavity water molecules.

  • Equilibration: Place the vial on an orbital shaker at 300 rpm for 24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation (Pre/Post-Filtration UV-Vis):

    • Carefully extract the supernatant. Measure its absorbance at ~280 nm (Pre-filtration).

    • Pass the supernatant through a 0.22 µm PTFE syringe filter . Crucial Causality: You must use PTFE. Polyethersulfone (PES) or Nylon filters will non-specifically bind the lipophilic compound and strip it from the solution.

    • Measure the absorbance of the filtrate (Post-filtration).

    • Validation Metric: Calculate the ratio of Post-filtration / Pre-filtration absorbance. A ratio of > 0.95 confirms the compound is fully encapsulated in the water-soluble cyclodextrin complex and is not merely suspended as a colloid.

References

Sources

Validation & Comparative

Predicted 1H NMR Spectrum of 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Interpretation of 2-Ethyl-4,6-dimethoxybenzaldehyde: A Comparative Analysis for Structural Elucidation

As a Senior Application Scientist, the structural elucidation of novel organic molecules is a cornerstone of our daily work. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful tool for determining molecular structure in solution. This guide provides an in-depth interpretation of the 1H NMR spectrum for 2-Ethyl-4,6-dimethoxybenzaldehyde, a substituted aromatic aldehyde relevant in synthetic chemistry and as a precursor for more complex molecules.

This guide moves beyond a simple peak list. We will dissect the expected spectrum, explaining the electronic and spatial reasoning behind each signal's chemical shift, multiplicity, and integration. Furthermore, we will compare its predicted spectrum to structurally related, well-documented molecules to provide a robust, validated framework for analysis. This comparative approach is critical in research, where direct spectral library matches for novel compounds are often unavailable.

  • Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is heavily deshielded due to the magnetic anisotropy and electron-withdrawing nature of the carbonyl group. This results in a characteristic downfield shift, typically in the range of δ 9.0-10.0 ppm.[1][2][3] As there are no adjacent protons, this signal will appear as a sharp singlet (s).

  • Aromatic Protons (Ar-H): The benzene ring has two protons at the C3 and C5 positions. Due to the molecule's symmetry, these protons are in chemically distinct environments. They reside in the typical aromatic region of δ 6.5-8.0 ppm.[1] However, they are flanked by strongly electron-donating methoxy groups, which increase electron density at the ortho and para positions, causing significant shielding (an upfield shift). The H-3 proton is ortho to both the ethyl and aldehyde groups, while the H-5 proton is ortho to one methoxy group and para to the ethyl group. We predict two distinct signals in the upfield aromatic region, likely appearing as singlets or very finely split doublets due to the absence of ortho- or meta-protons for strong coupling.

  • Methoxy Protons (-OCH₃): The molecule possesses two methoxy groups at the C4 and C6 positions. These are not chemically equivalent. The C6-methoxy group is ortho to the aldehyde, while the C4-methoxy group is para. This difference in electronic environment will result in two separate signals. Each signal will be a singlet, integrating to 3 protons, typically found in the δ 3.8-4.0 ppm range.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group at C2 will produce two signals characteristic of this common alkyl fragment.[4]

    • The methylene (-CH₂) protons are adjacent to the aromatic ring, placing them in a benzylic position, which typically shifts them to δ 2.3-2.7 ppm.[1] These two protons are adjacent to the three methyl protons, so their signal will be split into a quartet (q) by the n+1 rule (3+1=4).

    • The methyl (-CH₃) protons are further from the ring and less deshielded, appearing in the alkyl region around δ 1.2 ppm. These three protons are adjacent to the two methylene protons and will be split into a triplet (t) (2+1=3).

Summary of Predicted 1H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Reasoning
Aldehyde (H-1)~10.4Singlet (s)1HStrong deshielding by C=O group.
Aromatic (H-3)~6.3Singlet (s)1HShielded by adjacent methoxy groups.
Aromatic (H-5)~6.2Singlet (s)1HShielded by adjacent methoxy groups.
Methoxy (C6-OCH₃)~3.9Singlet (s)3HNon-equivalent to C4-OCH₃ due to proximity to the aldehyde.
Methoxy (C4-OCH₃)~3.8Singlet (s)3HStandard methoxy chemical shift.
Ethyl (-CH₂)~2.8Quartet (q)2HBenzylic position; coupled to adjacent -CH₃.
Ethyl (-CH₃)~1.2Triplet (t)3HAliphatic proton; coupled to adjacent -CH₂.

Comparative Analysis with Alternative Structures

To ground our predictions, we compare them with the known 1H NMR data of three relevant compounds: the parent benzaldehyde, the highly substituted 2,4,6-trimethoxybenzaldehyde, and the ortho-substituted 2-hydroxybenzaldehyde. This comparison validates our understanding of how different substituents influence the proton chemical shifts.

Compound Aldehyde H (δ, ppm) Aromatic H (δ, ppm) Substituent H (δ, ppm) Key Takeaway
Benzaldehyde [5]~10.0 (s)7.5-7.9 (m, 5H)N/AEstablishes the baseline chemical shifts for the aldehyde and unsubstituted aromatic protons.
2,4,6-Trimethoxybenzaldehyde [6]~10.35 (s)~6.08 (s, 2H)~3.88 (s, 9H)Demonstrates the powerful shielding effect of multiple methoxy groups, pushing aromatic signals significantly upfield, which supports our prediction for the target molecule.
2-Hydroxybenzaldehyde [2][7]~9.85 (s)6.9-7.6 (m, 4H)~11.0 (s, 1H, -OH)Shows the effect of an ortho-substituent and highlights the presence of distinct, complex splitting for the four aromatic protons.

This comparative table clearly shows that our predictions for 2-Ethyl-4,6-dimethoxybenzaldehyde are logically consistent with established data. The strong shielding from the methoxy groups justifies the predicted upfield shift of the aromatic protons, similar to what is observed in 2,4,6-trimethoxybenzaldehyde.

Workflow for NMR Analysis and Structural Confirmation

The following workflow outlines the logical steps from sample preparation to final structure confirmation, a self-validating system ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve ~5-10 mg of sample in ~0.6 mL CDCl₃ B Add TMS as internal standard (0 ppm) A->B C Transfer to NMR tube B->C D Insert sample into NMR Spectrometer C->D E Tune and shim magnet for homogeneity D->E F Acquire 1D ¹H Spectrum (FID) E->F G Fourier Transform (FID → Spectrum) F->G H Phase and Baseline Correction G->H I Calibrate to TMS (0 ppm) H->I J Integrate signals I->J K Assign chemical shifts & multiplicities J->K L Propose Structure K->L

Caption: Standard workflow for 1H NMR sample analysis.

Advanced Structural Confirmation: 2D NMR

While 1D 1H NMR provides a robust hypothesis for the structure, definitive proof, especially the unambiguous assignment of the aromatic and methoxy protons, requires 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For our target molecule, a COSY spectrum would show a clear cross-peak between the ethyl group's -CH₂ (δ ~2.8) and -CH₃ (δ ~1.2) signals, confirming their connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of bonding. A NOESY spectrum would be invaluable here. We would expect to see cross-peaks between:

    • The aldehyde proton (δ ~10.4) and the aromatic H-3 proton.

    • The ethyl -CH₂ protons (δ ~2.8) and the aromatic H-3 proton.

    • The C6-OCH₃ protons and the aromatic H-5 proton.

These correlations would provide irrefutable evidence for the proposed substitution pattern.

G p_cho p_h3 p_cho->p_h3 p_ch2 p_ch2->p_h3 p_ch3 p_ch2->p_ch3 J-Coupling (COSY) p_c6och3 p_h5 p_c6och3->p_h5

Caption: Key COSY and NOESY correlations for structural confirmation.

Experimental Protocol: 1H NMR Spectrum Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-Ethyl-4,6-dimethoxybenzaldehyde directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to minimize impurity signals. c. Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[8] d. Gently agitate the vial until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). c. "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is observed by optimizing the shape of the lock signal. This step is critical for obtaining sharp spectral lines and high resolution. d. Set the acquisition parameters, including the spectral width, acquisition time, and number of scans (typically 8 to 16 for a routine 1H spectrum). e. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Perform a baseline correction to remove any broad, rolling distortions. d. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. e. Integrate the area under each signal to determine the relative ratio of protons for each signal.

Conclusion

The 1H NMR spectrum of 2-Ethyl-4,6-dimethoxybenzaldehyde is predicted to show five distinct signals, each providing specific information about the molecule's structure. The aldehyde proton appears far downfield (~10.4 ppm), while the electron-donating methoxy groups shield the aromatic protons, shifting them significantly upfield (~6.2-6.3 ppm). The classic quartet-triplet pattern of the ethyl group further confirms its presence. By comparing these predicted values with known spectra of related benzaldehydes, we can interpret the spectrum with a high degree of confidence. For unequivocal proof of the substitution pattern, 2D NMR techniques such as COSY and NOESY are indispensable tools in the modern chemistry laboratory.

References

  • Bruker. (n.d.). NMR: Spectra were recorded on a Bruker DPX 300, AV 400, or DMX 600 spectrometer. MPG.PuRe.
  • Baiwir, M., et al. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Université de Liège.
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar.
  • Brown, D. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary Data. RSC.org.
  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). 1 H NMR spectrum of the p-benzaldehyde sample in DMSO-d 6 recorded at... Download Scientific Diagram.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry.
  • Grealis, R. J., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Bao, K., et al. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • BenchChem. (2025). A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers.
  • Salway, A. H. (n.d.). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions.
  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ChemicalBook. (n.d.). 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.

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Comparative Analysis of ¹³C NMR Chemical Shift Prediction Tools vs. Empirical Data for 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic workflows become increasingly high-throughput, researchers rely heavily on in silico NMR prediction tools to rapidly verify molecular structures. However, not all prediction algorithms are created equal.

This guide objectively evaluates three leading NMR prediction platforms against highly controlled empirical data for 2-Ethyl-4,6-dimethoxybenzaldehyde . This specific molecule was selected as a benchmark due to its high degree of substitution and severe steric congestion—factors that frequently expose the mechanistic limitations of basic prediction algorithms.

The Competitors: Prediction Algorithms Evaluated

To provide a comprehensive comparison, we evaluated platforms utilizing fundamentally different predictive mechanisms:

  • ChemDraw Ultra (Linear Additivity Rules): Utilizes empirical substituent parameters added to a base benzene shift. It is fast and universally accessible but relies on the assumption that substituent effects are purely additive and independent.

  • MestReNova / Mnova (Ensemble Machine Learning): Employs an ensemble approach, combining multiple predictive algorithms (including neural networks and charge increments) to calculate a consensus shift, minimizing the weaknesses of any single method[1].

  • ACD/Labs (HOSE Codes + Neural Networks): Relies on Hierarchically Ordered Spherical Environment (HOSE) codes. This algorithm maps the topological sphere of an atom up to 4-5 bonds away and matches this exact 3D environment against a massive empirical database[2].

Prediction_Mechanisms Input Molecular Input Additivity Linear Additivity (ChemDraw) Input->Additivity HOSE HOSE Codes (ACD/Labs, Mnova) Input->HOSE Base Base Benzene Shift Additivity->Base Spheres Topological Spheres HOSE->Spheres SubEffects Sum of Substituent Effects Base->SubEffects Fail Fails on 3D Sterics SubEffects->Fail DBMatch Database Substructure Matching Spheres->DBMatch Success Captures 3D Sterics DBMatch->Success

Mechanistic divergence between linear additivity rules and HOSE code prediction algorithms.

Establishing the Ground Truth: Empirical Protocol

To ensure absolute trustworthiness, the empirical data used for this comparison was acquired using a self-validating system . 1D ¹³C chemical shifts for highly substituted aromatics should never be assigned in isolation due to the risk of peak misidentification.

Step-by-Step Acquisition Workflow
  • Sample Preparation: 30 mg of 2-Ethyl-4,6-dimethoxybenzaldehyde (>98% purity) was dissolved in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS as an internal reference. Causality for solvent choice: CDCl₃ is non-polar and minimizes hydrogen-bonding artifacts that could artificially shift the aldehyde carbonyl resonance.

  • Instrument Setup: Data was acquired on a Bruker Avance III HD 700 MHz spectrometer equipped with a 5 mm TCI cryoprobe at 298 K.

  • 1D ¹³C Acquisition (zgpg30):

    • Frequency: 176 MHz.

    • Relaxation Delay (D1): 3.0 seconds.

    • Causality behind D1 selection: Quaternary carbons (C1, C2, C4, C6) lack directly attached protons, which drastically reduces their dipole-dipole relaxation efficiency. Using a standard 1-second relaxation delay results in severe signal attenuation[3]. Extending D1 to 3.0 seconds ensures near-complete recovery of longitudinal magnetization (T1), yielding quantifiable signal-to-noise ratios without artificial truncation[4].

  • 2D Validation (The Self-Validating Step): We ran a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to unambiguously lock the quaternary assignments. The aldehyde proton (~10.4 ppm) exhibits strong ³J_CH correlations exclusively to C2 and C6. This internal cross-validation prevents the prediction algorithms from being benchmarked against misassigned empirical data.

NMR_Workflow A Target Molecule: 2-Ethyl-4,6-dimethoxybenzaldehyde B Empirical Acquisition (700 MHz, CDCl3) A->B C In Silico Prediction Algorithms A->C G Data Alignment & Statistical Deviation (Δδ) B->G D ACD/Labs (HOSE Codes + NN) C->D E MestReNova (Ensemble Machine Learning) C->E F ChemDraw Ultra (Empirical Additivity) C->F D->G E->G F->G H Conformational Analysis (Steric Clash Resolution) G->H Δδ > 3.0 ppm

Workflow comparing empirical ¹³C NMR acquisition against three predictive algorithms.

Data Presentation: Empirical vs. Predicted Shifts

The table below summarizes the empirical ¹³C shifts alongside the predicted values from the three software platforms. The Δδ Max column highlights the maximum deviation from the empirical ground truth.

Carbon PositionTypeEmpirical Shift (ppm)ChemDraw Ultra (ppm)MestReNova (ppm)ACD/Labs (ppm)Δδ Max (ppm)
C1 Quaternary (Ar)119.5 122.8120.2119.83.3
C2 Quaternary (Ar)148.2 147.3148.0148.10.9
C3 CH (Ar)106.8 106.4106.5106.70.4
C4 Quaternary (Ar)165.4 166.7165.8165.51.3
C5 CH (Ar)96.2 97.696.596.31.4
C6 Quaternary (Ar)163.1 162.1162.8163.01.0
C7 C=O (Aldehyde)191.5 190.0191.2191.41.5
C8 CH₂ (Ethyl)26.4 25.826.226.30.6
C9 CH₃ (Ethyl)15.2 15.015.115.20.2
C10 OCH₃ (C4)55.6 55.855.555.60.2
C11 OCH₃ (C6)56.1 56.056.256.10.1

Mechanistic Analysis of Deviations

While all three tools performed admirably on the aliphatic side chains (C8-C11), a stark divergence occurred at C1 , where ChemDraw Ultra exhibited a significant 3.3 ppm error .

The Causality Behind the Error: The aldehyde group at C1 is flanked by an ethyl group at C2 and a methoxy group at C6. This creates severe steric crowding (A-strain). To relieve this steric clash, the aldehyde carbonyl group is forced to rotate out of the plane of the benzene ring.

When the carbonyl is planar, its π-system overlaps perfectly with the aromatic ring, exerting a strong electron-withdrawing (deshielding) resonance effect that shifts C1 downfield. However, when forced out of plane, this resonance overlap is broken. The electron-withdrawing effect diminishes, causing C1 to resonate further upfield (119.5 ppm) than a purely planar model would dictate.

  • Why ChemDraw Fails: Linear additivity rules assume standard planar conjugation for benzaldehydes. It simply adds the mathematical substituent effects together, oblivious to the 3D steric clash.

  • Why ACD/Labs and Mnova Succeed: HOSE codes and ensemble machine learning algorithms evaluate the topological spheres of the molecule[2]. Because their databases contain empirical precedents of similarly hindered molecules (e.g., 2,4,6-trimethylbenzaldehyde), the algorithms recognize the steric environment and predict the upfield shift accurately without needing to explicitly calculate the quantum mechanical rotation.

Conclusion & Recommendations

For routine, unhindered molecules, ChemDraw Ultra remains an excellent, rapid-access tool for synthetic chemists. However, for drug development professionals working with highly substituted, sterically congested scaffolds (like 2-Ethyl-4,6-dimethoxybenzaldehyde), linear additivity rules break down.

In these complex chemical spaces, ACD/Labs and MestReNova provide vastly superior accuracy. Their reliance on HOSE codes and ensemble learning effectively captures the nuanced 3D conformational realities—such as out-of-plane rotations—that dictate true empirical NMR shifts.

References

  • Title: Stereo-Aware Extension of HOSE Codes Source: ACS Omega URL: [Link]

  • Title: Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools Source: Comptes Rendus Chimie (Académie des sciences) URL: [Link]

  • Title: A User Guide to Modern NMR Experiments Source: University of South Carolina Chemistry Research Laboratory URL: [Link]

  • Title: A Great ¹³C NMR Spectrum Even When Your Sample is Dilute Source: Anasazi Instruments URL: [Link]

Sources

FTIR spectrum analysis of 2-Ethyl-4,6-dimethoxybenzaldehyde functional groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, analyzing highly substituted aromatic compounds requires a rigorous approach to vibrational spectroscopy. 2-Ethyl-4,6-dimethoxybenzaldehyde is a complex molecular building block utilized in advanced drug development. Its molecular architecture—featuring an electron-withdrawing aldehyde, two electron-donating methoxy groups, and an alkyl (ethyl) substituent on a benzene ring—creates a dense and highly specific infrared (IR) fingerprint.

This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) sampling methodologies for this compound, alongside a definitive breakdown of its functional group spectral markers compared to structural analogs.

Part 1: Methodological Comparison – ATR-FTIR vs. Transmission (KBr)

When analyzing solid organic compounds like 2-Ethyl-4,6-dimethoxybenzaldehyde, the choice of sampling interface dictates the reliability of the resulting spectrum. The two dominant techniques are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

The Causality of Sampling Modalities

ATR-FTIR relies on an evanescent wave that penetrates only a few micrometers (1–5 µm) into the sample at the interface of a high-refractive-index crystal (e.g., Diamond or Germanium) [[1]](). Because it is surface-sensitive, the causality of signal strength is directly tied to the contact pressure applied by the anvil 2. KBr Transmission , conversely, measures the bulk properties of the sample suspended in an IR-transparent matrix. However, KBr is highly hygroscopic. The causality of baseline drift and spectral masking in KBr pellets is the rapid uptake of atmospheric moisture, which introduces broad O-H stretching bands (3500–3200 cm⁻¹) that can obscure critical overtone regions [[3]](). Furthermore, the high shear stress and pressure (10 tons) required to press the pellet can induce polymorphic transformations in fragile molecular structures 3.

Verdict for 2-Ethyl-4,6-dimethoxybenzaldehyde: ATR-FTIR is the superior choice. It preserves the crystalline integrity of the compound and prevents moisture interference, ensuring the delicate C-H stretching frequencies of the aldehyde and methoxy groups remain clearly resolved.

G Start Solid Sample: 2-Ethyl-4,6-dimethoxybenzaldehyde ATR_Path ATR-FTIR Workflow Start->ATR_Path KBr_Path Transmission (KBr) Workflow Start->KBr_Path ATR_Step1 Place 2-5 mg directly on Diamond Crystal ATR_Path->ATR_Step1 KBr_Step1 Grind 1-2 mg sample with 100 mg dry KBr KBr_Path->KBr_Step1 ATR_Step2 Apply uniform pressure via anvil ATR_Step1->ATR_Step2 ATR_Step3 Evanescent wave surface penetration (~2µm) ATR_Step2->ATR_Step3 Result FTIR Spectrum Generation ATR_Step3->Result KBr_Step2 Press at 10 tons under vacuum (5 min) KBr_Step1->KBr_Step2 KBr_Step3 Bulk transmission through transparent disc KBr_Step2->KBr_Step3 KBr_Step3->Result

Fig 1: Operational workflow comparison between ATR-FTIR and KBr Pellet transmission methods.

Part 2: Self-Validating Experimental Protocols

To guarantee scientific integrity, analytical protocols must be self-validating. The following workflows incorporate built-in quality control gates.

Protocol A: Diamond ATR-FTIR Method (Recommended)
  • Background Acquisition: Scan the clean, dry diamond crystal in ambient air (32 scans, 4 cm⁻¹ resolution). Causality: This establishes a baseline that mathematically subtracts atmospheric H₂O vapor and CO₂ (2350 cm⁻¹) from the final spectrum.

  • Sample Loading: Deposit 2–5 mg of 2-Ethyl-4,6-dimethoxybenzaldehyde directly onto the center of the crystal.

  • Pressure Optimization (Self-Validation Gate): Lower the pressure anvil. Monitor the live IR energy throughput on the software. Gradually increase pressure until the strongest peak (the C=O stretch at ~1730 cm⁻¹) reaches an absorbance of 0.5 to 0.8 AU. Causality: Insufficient pressure yields low signal-to-noise ratios; excessive pressure risks crushing the crystal or distorting peak shapes due to refractive index anomalies.

  • Data Collection: Execute the scan.

  • Cleaning & Verification: Clean the crystal with isopropyl alcohol and a lint-free wipe. Self-Validation Gate: Run a subsequent background scan to ensure the baseline is completely flat, confirming zero sample carryover.

Protocol B: KBr Pellet Method (For Legacy Library Matching)
  • Matrix Desiccation: Dry spectral-grade KBr powder at 105°C for 24 hours prior to use. Causality: Removes adsorbed water that causes anomalous peaks in the 3400 cm⁻¹ region 3.

  • Trituration: Mix 1 mg of the analyte with 100 mg of dry KBr in an agate mortar. Grind with gentle, sweeping motions. Causality: Aggressive grinding generates localized heat and shear stress, which can alter the compound's crystal lattice.

  • Pressing (Self-Validation Gate): Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes before pressing. Causality: Evacuating air prevents the formation of micro-bubbles, ensuring the resulting pellet is optically transparent rather than opaque [[2]](). Press at 10 tons for 5 minutes.

  • Data Collection: Mount the pellet in the transmission holder and scan.

Part 3: Spectral Analysis & Functional Group Differentiation

To truly understand the FTIR spectrum of 2-Ethyl-4,6-dimethoxybenzaldehyde, we must compare it against a baseline analog, such as 2,4,6-trimethoxybenzaldehyde. The substitution of a methoxy group for an ethyl group at the 2-position alters the vibrational dynamics of the molecule.

  • The Aldehyde Core: Both molecules exhibit a strong, sharp Carbonyl (C=O) stretch. For saturated aliphatic aldehydes, this typically appears at 1740–1720 cm⁻¹ 4. However, conjugation with the aromatic ring slightly lowers this frequency. The defining feature of the aldehyde is the C-H stretch, which undergoes Fermi resonance to produce a distinct doublet at 2830 cm⁻¹ and 2695 cm⁻¹ [[4]]().

  • The Methoxy Substituents: The ether linkages (-OCH₃) are characterized by an asymmetric C-O-C stretch between 1270–1230 cm⁻¹ 5. Additionally, the specific C-H stretch of the methoxy methyl group appears clearly at 2850–2815 cm⁻¹ 5.

  • The Ethyl Differentiator: The presence of the ethyl group (-CH₂CH₃) is the primary differentiator. It introduces new aliphatic C-H stretching vibrations (asymmetric -CH₃ stretch at ~2960 cm⁻¹) and a distinct -CH₂- bending mode at 1465 cm⁻¹ 6.

  • The Aromatic Ring: The benzene ring backbone is confirmed by sharp C=C in-ring stretching vibrations at 1600–1475 cm⁻¹ 6, and out-of-plane C-H bending at 900–675 cm⁻¹ [[4]]().

FunctionalGroups Molecule 2-Ethyl-4,6-dimethoxybenzaldehyde Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Methoxy Methoxy Groups (-OCH3) Molecule->Methoxy Ethyl Ethyl Group (-CH2CH3) Molecule->Ethyl Aromatic Aromatic Ring Molecule->Aromatic Ald_C_O C=O Stretch 1740-1720 cm⁻¹ Aldehyde->Ald_C_O Ald_C_H C-H Stretch (Fermi Resonance) 2830-2695 cm⁻¹ Aldehyde->Ald_C_H Meth_C_O C-O-C Asym Stretch 1270-1230 cm⁻¹ Methoxy->Meth_C_O Meth_C_H O-CH3 C-H Stretch 2850-2815 cm⁻¹ Methoxy->Meth_C_H Eth_C_H Aliphatic C-H Stretch 2960-2850 cm⁻¹ Ethyl->Eth_C_H Eth_Bend -CH2- Bend 1465 cm⁻¹ Ethyl->Eth_Bend Aro_C_C C=C Ring Stretch 1600-1475 cm⁻¹ Aromatic->Aro_C_C Aro_C_H C-H Out-of-Plane Bend 900-675 cm⁻¹ Aromatic->Aro_C_H

Fig 2: Functional group vibrational mapping for 2-Ethyl-4,6-dimethoxybenzaldehyde.

Part 4: Quantitative Data Summary

The following table summarizes the expected FTIR absorption frequencies for 2-Ethyl-4,6-dimethoxybenzaldehyde, providing a rapid reference for spectral interpretation and peak assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak IntensityDiagnostic Significance
Aldehyde (-CHO) C=O Stretch1740 – 1720Strong (s)Primary identifier for the carbonyl core.
Aldehyde (-CHO) C-H Stretch2830 & 2695Weak (w)Fermi resonance doublet; confirms aldehyde vs. ketone.
Methoxy (-OCH₃) C-O-C Asym. Stretch1270 – 1230Strong (s)Confirms ether linkages on the aromatic ring.
Methoxy (-OCH₃) O-CH₃ C-H Stretch2850 – 2815Medium (m)Differentiates methoxy C-H from alkyl C-H.
Ethyl (-CH₂CH₃) Aliphatic C-H Stretch2960 – 2850Medium (m)Confirms the presence of the alkyl side chain.
Ethyl (-CH₂CH₃) -CH₂- Bend1465Medium (m)Key differentiator from purely methoxy-substituted analogs.
Aromatic Ring C=C In-Ring Stretch1600 – 1475Weak-Medium (w-m)Confirms the benzene backbone.
Aromatic Ring C-H Out-of-Plane Bend900 – 675Strong (s)Indicates the substitution pattern of the aromatic ring.

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd Source: Specac URL:[Link]

  • Typical IR Absorption Frequencies For Common Functional Groups Source: Department of Chemistry and Biochemistry, NIU URL:[Link]

  • What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples - Kintek Press Source: Kintek Solution URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate Source: ResearchGate URL:[Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate Source: ResearchGate URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM Source: AZoM URL:[Link]

  • IR Chart: Spectroscopy Tutorial: Reference Source: Spectroscopy Tutorial URL:[Link]

Sources

Comparative Mass Spectrometry Fragmentation Analysis: 2-Ethyl-4,6-dimethoxybenzaldehyde vs. 2,4,6-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel active pharmaceutical ingredients (APIs), substituted benzaldehydes frequently serve as critical electrophilic building blocks for the synthesis of complex heterocycles and phenylacetaldehyde derivatives. For drug development professionals and analytical chemists, the structural confirmation of these intermediates relies heavily on tandem mass spectrometry (LC-MS/MS).

This guide provides an objective, data-driven comparison of the electrospray ionization collision-induced dissociation (ESI-CID) fragmentation patterns of 2-Ethyl-4,6-dimethoxybenzaldehyde and its widely utilized structural alternative, 2,4,6-Trimethoxybenzaldehyde [1]. By understanding the mechanistic causality behind their fragmentation, researchers can definitively distinguish between these closely related analogs during impurity profiling and pharmacokinetic assays.

Structural & Electronic Context: The Causality of Fragmentation

The fragmentation of an ion in a mass spectrometer is not random; it is strictly governed by the thermodynamic stability of the resulting product ions and neutral leaving groups. Both compounds feature an electron-rich aromatic ring due to the presence of methoxy groups, which strongly influences the stabilization of positive charge during MS/MS fragmentation[2].

  • 2,4,6-Trimethoxybenzaldehyde (MW 196.20 g/mol ): The symmetric 1,3,5-arrangement of electron-donating methoxy groups stabilizes the molecular ion[1]. Because it lacks aliphatic side chains with abstractable protons, its fragmentation is rigidly directed through the sequential, high-energy loss of methyl radicals and carbon monoxide.

  • 2-Ethyl-4,6-dimethoxybenzaldehyde (MW 194.23 g/mol ): The replacement of one ortho-methoxy group with an ethyl group fundamentally alters the steric and electronic environment. The benzylic protons of the ethyl group introduce a new variable: the capacity for spatial rearrangements (ortho-effects)[3]. This allows for lower-energy fragmentation pathways, such as the expulsion of neutral water, which are entirely absent in the trimethoxy analog.

Comparative MS/MS Fragmentation Data

The following table summarizes the key quantitative MS/MS data for both compounds in positive ESI mode. The diagnostic neutral losses are critical for differentiating the two building blocks in a complex mixture.

Precursor CompoundExact MassESI+ [M+H]⁺ (m/z)Major Product Ions (m/z)Diagnostic Neutral Losses
2-Ethyl-4,6-dimethoxybenzaldehyde 194.09195180, 177, 167, 152-CH₃ (15 Da), -H₂O (18 Da), -CO (28 Da)
2,4,6-Trimethoxybenzaldehyde 196.07197182, 169, 154, 139-CH₃ (15 Da), -CO (28 Da), -CH₃OH (32 Da)

Mechanistic Pathways of 2-Ethyl-4,6-dimethoxybenzaldehyde

To accurately interpret the mass spectra, one must understand the specific bond cleavages occurring within the collision cell.

  • Aldehyde Cleavage (-CO): A universal feature of aromatic aldehydes is the α-cleavage of the carbonyl group[3]. The [M+H]⁺ ion readily loses a neutral carbon monoxide molecule (28 Da) to yield an m/z 167 product ion. This process is highly favored because the resulting phenyl cation is heavily resonance-stabilized by the remaining methoxy groups.

  • Methoxy Cleavage (-CH₃): The homolytic cleavage of the O-CH₃ bond results in the loss of a methyl radical (15 Da), generating an m/z 180 ion. The charge is retained on the oxygen, forming a highly stable oxonium ion[2].

  • The Ortho-Effect (-H₂O): This is the definitive diagnostic pathway for the ethyl-substituted analog. Because the ethyl group is positioned ortho to the formyl oxygen, a spatial rearrangement can occur. A hydrogen atom from the benzylic carbon transfers to the protonated carbonyl oxygen, followed by the expulsion of a neutral water molecule (18 Da) to form an m/z 177 ion. 2,4,6-Trimethoxybenzaldehyde cannot undergo this rearrangement, making m/z 177 a unique identifier.

MS_Pathway M [M+H]+ m/z 195 2-Ethyl-4,6-dimethoxybenzaldehyde F1 [M+H - CH3]+ m/z 180 M->F1 -CH3 (15 Da) Methoxy Cleavage F2 [M+H - CO]+ m/z 167 M->F2 -CO (28 Da) Aldehyde Cleavage F3 [M+H - H2O]+ m/z 177 (Ortho-Effect) M->F3 -H2O (18 Da) Hydrogen Transfer F4 [M+H - CO - CH3]+ m/z 152 F1->F4 -CO (28 Da) F2->F4 -CH3 (15 Da)

ESI-CID MS/MS fragmentation of 2-Ethyl-4,6-dimethoxybenzaldehyde ([M+H]+ m/z 195).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and trustworthy data acquisition, the following protocol utilizes a self-validating approach. By incorporating a Collision Energy (CE) sweep rather than a static energy setting, the method guarantees the capture of the entire thermodynamic fragmentation cascade, preventing false negatives caused by over-fragmentation.

Phase 1: Sample Preparation
  • Prepare 1.0 mg/mL primary stock solutions of 2-Ethyl-4,6-dimethoxybenzaldehyde and 2,4,6-Trimethoxybenzaldehyde in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Dilute the stocks to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile. Causality: Diluting in the starting mobile phase prevents solvent-front distortion and peak broadening during injection.

Phase 2: Liquid Chromatography (LC) Parameters
  • Column: Reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) designed for low silanol activity[4].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Critical Note: Avoid phosphoric acid, which is sometimes used in standard HPLC, as it causes severe ion suppression and source contamination in mass spectrometry[4]).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Isolation: m/z 195 for 2-Ethyl-4,6-dimethoxybenzaldehyde; m/z 197 for 2,4,6-Trimethoxybenzaldehyde[5].

  • Self-Validating CE Sweep: Program the quadrupole to isolate the precursor ion and subject it to a collision energy ramp from 10 eV to 40 eV .

    • Causality: A static, high CE (e.g., 35 eV) will completely shatter the molecule into non-diagnostic aromatic rings, missing the crucial intermediate loss of water (m/z 177). A continuous sweep ensures that both low-energy rearrangements (ortho-effects) and high-energy terminal cleavages are captured in a single, self-validating spectral acquisition.

References

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. URL: [Link]

  • SIELC Technologies. "Benzaldehyde, 2,4,6-trimethoxy-." SIELC. URL: [Link]

Sources

A Comparative Guide to HPLC Method Development for 2-Ethyl-4,6-dimethoxybenzaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving sterically hindered, electron-rich aromatic intermediates. 2-Ethyl-4,6-dimethoxybenzaldehyde (CAS 39503-16-7) is a prime example. Widely utilized as a building block in pharmaceutical synthesis, its purity is critical; however, its structural features make it prone to co-elution with closely related process impurities, such as des-ethyl analogues, des-methyl analogues, and regioisomers.

While modern in-silico machine learning models are increasingly deployed to predict retention behaviors and accelerate method development [1], empirical optimization remains the gold standard for final validation. Furthermore, while Gas Chromatography-Mass Spectrometry (GC-MS) is an option, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is universally preferred for benzaldehyde derivatives to avoid the risk of thermal degradation and to accurately quantify non-volatile process impurities [2].

This guide objectively compares stationary phase chemistries and mobile phase modifiers to establish a robust, self-validating HPLC method for the purity assessment of 2-Ethyl-4,6-dimethoxybenzaldehyde.

Method Development Rationale: The Causality of Separation

Developing an analytical method is not a random walk through solvent gradients; it is an exercise in exploiting molecular physics.

Stationary Phase Selection: Hydrophobicity vs. π−π Interactions

The 2-ethyl-4,6-dimethoxybenzaldehyde molecule possesses a highly electron-rich aromatic ring due to the electron-donating resonance of the two methoxy groups.

  • Standard C18 Columns: Rely almost exclusively on hydrophobic dispersive forces. When attempting to separate the target analyte from its des-ethyl impurity (2-Methyl-4,6-dimethoxybenzaldehyde), the slight difference in lipophilicity often results in partial co-elution.

  • Phenyl-Hexyl Columns: Introduce orthogonal selectivity. The phenyl ring on the stationary phase engages in π−π interactions with the electron-rich aromatic ring of the analyte. The hexyl linker provides enough flexibility for the stationary phase to recognize the steric bulk of the ethyl group, drastically improving resolution (Rs) [3].

Mobile Phase Modifiers: Formic Acid vs. Trifluoroacetic Acid (TFA)

Aldehydes are generally neutral, but process impurities (e.g., unreacted amines or degradation products) may contain ionizable groups.

  • 0.1% Formic Acid (FA): Highly compatible with Mass Spectrometry (MS), but its relatively high pKa (~3.75) leaves residual surface silanols on the silica support ionized, leading to secondary cation-exchange interactions and peak tailing.

  • 0.05% TFA: A strong ion-pairing agent that lowers the mobile phase pH to ~2.0. This fully protonates surface silanols, eliminating secondary interactions and yielding perfectly symmetrical peaks, which is critical for accurate integration of trace impurities.

Method Optimization Workflow

The following flowchart illustrates the logical progression of our comparative screening matrix.

HPLC_Workflow Start Method Initiation: 2-Ethyl-4,6-dimethoxybenzaldehyde Phase1 Phase 1: Stationary Phase Screening Start->Phase1 C18 C18 Column (Hydrophobic Dispersive) Phase1->C18 Phenyl Phenyl-Hexyl Column (π-π & Steric Selectivity) Phase1->Phenyl Phase2 Phase 2: Mobile Phase Optimization C18->Phase2 Sub-optimal Rs Phenyl->Phase2 Optimal Rs FA 0.1% Formic Acid (High MS Compatibility) Phase2->FA TFA 0.05% TFA (Optimal Peak Symmetry) Phase2->TFA Validation Phase 3: Self-Validating Protocol (SST Implementation) FA->Validation Peak Tailing TFA->Validation Sharp Peaks

Workflow for HPLC method development highlighting column and mobile phase selection.

Comparative Experimental Data

To objectively evaluate the method, a synthetic mixture containing 2-Ethyl-4,6-dimethoxybenzaldehyde (API) and its two primary synthetic impurities—Impurity A (Des-ethyl analogue) and Impurity B (Des-methyl analogue)—was analyzed.

Table 1: Stationary Phase Comparison (C18 vs. Phenyl-Hexyl)

Conditions: 30% to 70% Acetonitrile over 12 minutes. Mobile phase modifier: 0.05% TFA.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (Rs)Phenyl-Hexyl Retention Time (min)Phenyl-Hexyl Resolution (Rs)
Impurity B (Des-methyl)6.45N/A6.10N/A
Impurity A (Des-ethyl)8.105.27.806.8
Target API 8.501.4 (Fails) 8.652.8 (Passes)

Insight: The C18 column fails to achieve baseline resolution ( Rs≥2.0 ) between the API and Impurity A. The Phenyl-Hexyl column successfully resolves the critical pair by exploiting the π−π electron density differences caused by the alkyl chain variation.

Table 2: Mobile Phase Modifier Comparison (FA vs. TFA)

Conditions: Phenyl-Hexyl column. Isocratic hold at 50% Acetonitrile to measure peak efficiency.

ModifierTarget API Tailing Factor ( Tf​ )Theoretical Plates ( N )Signal-to-Noise (S/N) at 0.05% Level
0.1% Formic Acid 1.458,50045:1
0.05% TFA 1.05 14,200 110:1

Insight: TFA significantly outperforms Formic Acid in both peak symmetry and theoretical plate count. The sharper peaks directly translate to a higher Signal-to-Noise ratio, allowing for more accurate integration of trace impurities at the 0.05% reporting threshold.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, an analytical method must be self-validating. This means the protocol includes a System Suitability Test (SST) that acts as an internal logic gate; if the system does not meet predefined physical criteria, the analysis cannot proceed.

Materials & Reagents
  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: HPLC-Grade Water + 0.05% v/v Trifluoroacetic Acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.05% v/v Trifluoroacetic Acid.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Methodology

Step 1: System Equilibration

  • Purge the HPLC system lines with Mobile Phase A and B to remove any trapped air or previous solvents.

  • Install the Phenyl-Hexyl column and set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column at initial gradient conditions (30% B) at a flow rate of 1.0 mL/min for 15 minutes.

Step 2: Gradient Programming Program the following elution profile to ensure separation of polar precursors early in the run and elution of highly retained hydrophobic dimers late in the run:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the injection band)

  • 2.0 - 12.0 min: 30% 70% B (Linear gradient for impurity resolution)

  • 12.0 - 15.0 min: 70% B (Column wash)

  • 15.0 - 15.1 min: 70% 30% B (Return to initial)

  • 15.1 - 20.0 min: 30% B (Re-equilibration)

Step 3: Self-Validating System Suitability Test (SST)

  • Prepare an SST solution containing 1.0 mg/mL of 2-Ethyl-4,6-dimethoxybenzaldehyde and 0.01 mg/mL of Impurity A (Des-ethyl analogue).

  • Inject 10 µL of the SST solution and monitor at 254 nm (optimal UV absorbance for the methoxy-substituted aromatic ring).

  • Logic Gate: Calculate the Resolution ( Rs ) between Impurity A and the API.

    • If Rs≥2.0 and API Tailing Factor ≤1.2 : The system is validated. Proceed to sample analysis.

    • If Rs<2.0 : Halt analysis. Check mobile phase preparation, column health, or system dead volume.

Step 4: Sample Analysis

  • Prepare sample solutions at a nominal concentration of 1.0 mg/mL in the diluent.

  • Inject 10 µL of the blank (diluent) to confirm no baseline interference.

  • Inject the samples in duplicate. Quantify impurities using area normalization (% Area) or against an external reference standard.

Conclusion

By transitioning from a standard C18 phase to a Phenyl-Hexyl phase, and replacing Formic Acid with TFA, we manipulate π−π interactions and suppress silanol activity. This causality-driven approach yields a highly robust, self-validating HPLC method capable of accurately assessing the purity of 2-Ethyl-4,6-dimethoxybenzaldehyde, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Marchetto, A., Tirapelle, M., Mazzei, L., Sorensen, E., & Besenhard, M. O. (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry, 97(13), 6991–7001. URL:[Link]

  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. RSC Advances, 9(12). URL:[Link]

Navigating the UV-Vis Landscape of Substituted Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Predicting the Spectroscopic Properties of 2-Ethyl-4,6-dimethoxybenzaldehyde

Introduction

The Science of UV-Vis Absorption in Aromatic Aldehydes

The UV-Vis spectrum of benzaldehyde and its derivatives is primarily governed by electronic transitions within the conjugated π-system of the benzene ring and the carbonyl group. Two main absorption bands are typically observed:

  • The π → π* Transition: This is a high-energy, high-intensity absorption (large molar absorptivity, ε) resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For benzaldehyde, this band appears around 240-250 nm.[1][2]

  • The n → π* Transition: This is a lower-energy, lower-intensity absorption (small ε) due to the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This band is observed at longer wavelengths, typically around 280 nm for benzaldehyde.[1]

Substituents on the benzene ring can significantly influence the energy of these transitions and thus the position of the absorption maxima (λmax). This is due to their electronic effects (both inductive and resonance) on the electron density of the chromophore.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). Electron-donating groups (EDGs) such as methoxy (-OCH₃) and alkyl groups (-CH₂CH₃) typically cause a bathochromic shift.[3]

  • Hyperchromic Effect: An increase in the molar absorptivity (ε), often accompanying a bathochromic shift.

Comparative Analysis of Substituted Benzaldehydes

To predict the UV-Vis absorption maxima of 2-Ethyl-4,6-dimethoxybenzaldehyde, we can analyze the empirical data of structurally analogous compounds. The table below summarizes the λmax for the π → π* transition of several relevant benzaldehydes.

CompoundSubstituentsλmax (π → π*) (nm)Solvent
BenzaldehydeNone~248Water[1]
~241Cyclohexane[2]
4-Methoxybenzaldehyde4-OCH₃~272Hexane[4]
2,4-Dimethoxybenzaldehyde2-OCH₃, 4-OCH₃Data not explicitly found, but expected to be > λmax of 4-Methoxybenzaldehyde-
2,4,6-Trimethylbenzaldehyde2-CH₃, 4-CH₃, 6-CH₃~260-320 (broad)Not specified[5]

Analysis and Prediction:

The data clearly demonstrates the effect of electron-donating groups. The single methoxy group in the para position of 4-methoxybenzaldehyde causes a significant bathochromic shift of the π → π* transition compared to unsubstituted benzaldehyde (from ~248 nm to ~272 nm).[1][4] This is due to the resonance effect of the methoxy group, which donates electron density to the aromatic ring, extending the conjugation and lowering the energy of the π* orbital.

For 2-Ethyl-4,6-dimethoxybenzaldehyde, we have three electron-donating groups: two methoxy groups and one ethyl group.

  • Methoxy Groups (-OCH₃): The two methoxy groups at positions 4 and 6 will strongly contribute to a bathochromic shift through their electron-donating resonance effects.

  • Ethyl Group (-CH₂CH₃): The ethyl group at position 2 will also contribute to a bathochromic shift, albeit to a lesser extent, through its electron-donating inductive effect.

Based on this, it is predicted that the primary π → π* absorption maximum for 2-Ethyl-4,6-dimethoxybenzaldehyde will occur at a wavelength significantly longer than that of 4-methoxybenzaldehyde (>272 nm) , likely in the range of 280-300 nm. The n → π* transition would also be expected to shift to a longer wavelength, appearing as a shoulder or a distinct peak above 300 nm.

Experimental Protocol for UV-Vis Absorption Maximum Determination

This protocol provides a standardized workflow for the accurate determination of the UV-Vis absorption spectrum of an aromatic aldehyde like 2-Ethyl-4,6-dimethoxybenzaldehyde.

Materials and Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • The analyte (e.g., 2-Ethyl-4,6-dimethoxybenzaldehyde)

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically 200-400 nm). Spectroscopic grade ethanol or cyclohexane are common choices. The choice of solvent can influence the λmax, so it must be recorded.[6][7]

  • Preparation of Stock Solution: Accurately weigh a small amount of the analyte and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert Law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range to be scanned (e.g., 200-400 nm).

    • Set the scan speed and slit width as appropriate for the instrument.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan.

  • Data Analysis:

    • The instrument software will display the absorption spectrum (Absorbance vs. Wavelength).

    • Identify the wavelengths of maximum absorbance (λmax).

    • Record the λmax values and the corresponding absorbance values.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_measurement Measurement & Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solutions Stock->Working Measure Measure Sample Spectrum Working->Measure Setup Instrument Setup Baseline Baseline Correction (Solvent Blank) Setup->Baseline Baseline->Measure Analyze Identify λmax Measure->Analyze

Caption: Workflow for UV-Vis Absorption Spectrum Acquisition.

Conclusion

While direct experimental data for 2-Ethyl-4,6-dimethoxybenzaldehyde remains to be published, a robust prediction of its UV-Vis absorption maxima can be made through the comparative analysis of structurally related compounds. The presence of two strong electron-donating methoxy groups and an ethyl group is expected to induce a significant bathochromic shift in the π → π* transition compared to benzaldehyde and its monosubstituted derivatives. The provided experimental protocol offers a reliable method for the empirical validation of these predictions. This guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic properties of this compound and design their experiments accordingly.

References

  • PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and... [Link]

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A Comparative Guide to Elemental Analysis Standards for 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the standards, methodologies, and analytical considerations essential for the elemental analysis of novel organic compounds, using 2-Ethyl-4,6-dimethoxybenzaldehyde as a practical case study. It is designed to equip researchers and drug development professionals with the expertise to ensure data integrity, confirm molecular structure, and meet stringent regulatory requirements for purity and safety.

Introduction: The Foundational Role of Elemental Analysis

In the journey from discovery to market, a new chemical entity (NCE) must have its identity, purity, and safety rigorously established. Elemental analysis serves as a cornerstone of this characterization process. It provides the fundamental, quantitative data that confirms the empirical formula of a synthesized molecule and identifies the presence of potentially harmful elemental impurities.[1] For a compound like 2-Ethyl-4,6-dimethoxybenzaldehyde, this analysis is bifurcated into two critical pathways:

  • Elemental Composition (C, H, N, O, S): This analysis verifies that the synthesized molecule has the correct ratio of constituent elements, confirming its molecular formula and providing a primary measure of purity.

  • Elemental Impurities: This pathway focuses on detecting and quantifying trace metals that may have been introduced from catalysts, raw materials, or manufacturing equipment.[2] Controlling these impurities is a non-negotiable regulatory requirement for ensuring drug safety.[3]

This guide will compare the standards and techniques applicable to both analytical pathways, offering field-proven insights into making method choices that are not only scientifically sound but also strategically aligned with the goals of pharmaceutical development.

Section 1: Theoretical Composition of 2-Ethyl-4,6-dimethoxybenzaldehyde

Before any analysis can be performed, a theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental results are measured. The structure of 2-Ethyl-4,6-dimethoxybenzaldehyde corresponds to the molecular formula C₁₁H₁₄O₃ .[4]

Table 1: Theoretical Elemental Composition of C₁₁H₁₄O₃

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01111132.12168.02%
Hydrogen (H)1.0081414.1127.27%
Oxygen (O)15.999347.99724.71%
Total 194.23 100.00%

Note: The molecular weight and percentages are calculated based on standard atomic weights and provide the "true" values for a 100% pure sample.

Part A: Verification of Elemental Composition (Identity & Purity)

The most common and reliable method for determining the C, H, N, and S content of an organic compound is combustion analysis.[5] This technique provides precise, quantitative data essential for confirming the empirical formula.[6]

The Performance Standard: Why ±0.4%?

For decades, the accepted criterion for a "good" elemental analysis result in academic and industrial publications has been that the experimental percentages for C, H, and N fall within ±0.4% of the theoretical values. This standard is widely considered sufficient evidence to confirm the purity and identity of a small molecule. Deviations outside this range often suggest the presence of impurities, residual solvents, or water.

Comparison of Certified Reference Materials (CRMs) for Calibration

The accuracy of a combustion analyzer is entirely dependent on its calibration. This is achieved using highly pure, stable organic compounds with precisely known elemental compositions, known as Certified Reference Materials (CRMs).[7] The choice of CRM is critical for establishing the trustworthiness of the analytical system.

Table 2: Comparison of Common CRMs for CHN Analysis

Certified Reference MaterialMolecular Formula%C (Theoretical)%H (Theoretical)%N (Theoretical)Key Features & Rationale for Use
Acetanilide C₈H₉NO71.09%6.71%10.36%Highly stable, non-hygroscopic, and provides a good mid-range calibration point for all three elements. Excellent for routine system performance checks.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Includes sulfur, making it a versatile standard if S-analysis is also required. Its lower carbon content helps verify linearity across a wider range.
EDTA C₁₀H₁₆N₂O₈41.10%5.52%9.59%A widely available and reliable standard. Often used to validate methods for samples with complex matrices due to its chelating properties.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) C₂₆H₂₆N₂O₂S72.53%6.09%6.51%High carbon and low nitrogen content make it ideal for calibrating the upper range for carbon and the lower range for nitrogen.

A variety of pure chemical standards are available from suppliers like Elemental Microanalysis and Sigma-Aldrich.[8]

Experimental Protocol: CHN Analysis by Combustion

This protocol describes a self-validating system for the analysis of 2-Ethyl-4,6-dimethoxybenzaldehyde.

Objective: To quantitatively determine the %C, %H, and %N and compare with theoretical values.

Instrumentation: A modern CHN elemental analyzer.

Methodology:

  • System Preparation & Calibration:

    • Causality: Before analyzing any unknown, the instrument's performance must be verified.

    • Steps:

      • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.

      • Verify a stable, low-leak rate for the helium carrier gas.

      • Perform a multi-point calibration. Weigh 1-3 mg aliquots of a CRM (e.g., Acetanilide) into tin capsules. Analyze at least three replicates to establish a calibration curve. The instrument software uses these known values to generate response factors for each element.

  • Blank Analysis:

    • Causality: To ensure that the analytical system (capsules, carrier gas, etc.) does not contribute to the elemental signal.

    • Steps: Analyze an empty tin capsule. The resulting C, H, and N values should be negligible (close to zero).

  • Check Standard Verification:

    • Causality: To provide an independent check of the calibration's validity.

    • Steps: Weigh and analyze a CRM from a different source or lot than the one used for calibration. The results must fall within the accepted ±0.4% tolerance. This step is crucial for establishing the trustworthiness of the day's analyses.

  • Sample Analysis (2-Ethyl-4,6-dimethoxybenzaldehyde):

    • Causality: To obtain precise and accurate data on the target compound.

    • Steps:

      • Accurately weigh approximately 1-3 mg of the sample into a tin capsule. The use of a microbalance is critical as the final percentages are calculated relative to this initial weight.[5]

      • Crimp the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

      • Initiate the analysis. The sample is dropped into a furnace at ~1000°C in a pure oxygen environment.[9][10]

      • Combustion converts the sample into gaseous products: CO₂, H₂O, and N₂ (along with nitrogen oxides, NOx).

      • The gas mixture flows through a reduction tube (containing copper) where NOx is reduced to N₂.

      • The gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[11]

      • Analyze at least three independent samples to assess precision (reproducibility).

  • Data Interpretation:

    • Calculate the mean and standard deviation for %C, %H, and %N from the sample replicates.

    • Compare the mean values to the theoretical values in Table 1. If they are within ±0.4%, the analysis supports the proposed structure and high purity.

Workflow for CHN(S) Combustion Analysis

CHN_Workflow cluster_prep 1. Preparation & QC cluster_sample 2. Sample Analysis cluster_data 3. Data Evaluation Cal Calibrate with CRM (e.g., Acetanilide) Blank Run Blank (Empty Tin Capsule) ChkStd Run Check Standard (e.g., EDTA) Weigh Weigh 1-3 mg of 2-Ethyl-4,6-dimethoxybenzaldehyde ChkStd->Weigh QC Pass Combust Combustion (~1000°C) in O₂ Atmosphere Weigh->Combust Reduce Reduction (NOx -> N₂) Combust->Reduce Separate GC Separation (CO₂, H₂O, N₂) Reduce->Separate Detect TCD Detection Separate->Detect Calc Calculate %C, %H, %N vs. Sample Weight Detect->Calc Compare Compare to Theoretical (C₁₁H₁₄O₃) Calc->Compare Report Final Report: Result within ±0.4%? Compare->Report

Caption: Workflow for CHN analysis from preparation to final data evaluation.

Part B: Quantification of Elemental Impurities (Safety & Regulatory Compliance)

For drug development professionals, controlling elemental impurities is mandated by global regulatory bodies. The key guidelines are USP General Chapters <232> (Limits) and <233> (Procedures) , which are harmonized with the ICH Q3D Guideline for Elemental Impurities .[1][3] These regulations require a risk-based approach to identify and control potentially toxic elements.

Comparison of Analytical Techniques

The regulations recommend modern instrumental methods over older, less specific tests. The two most prominent techniques are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Table 3: Comparison of ICP-OES and ICP-MS for Elemental Impurity Analysis

FeatureICP-OES (Optical Emission)ICP-MS (Mass Spectrometry)Rationale for Choice in Pharma
Principle Measures the wavelength and intensity of light emitted by excited atoms in a plasma.[12]Measures the mass-to-charge ratio of ions created by the plasma.[13]Both are approved by USP <233>. The choice depends on the required sensitivity.[14]
Sensitivity (LODs) Parts per billion (ppb)Parts per trillion (ppt)ICP-MS is the gold standard for the most toxic "Class 1" elements (As, Cd, Hg, Pb) which have very low Permitted Daily Exposure (PDE) limits.[15]
Throughput High; faster analysis times.[16]Lower; can be slower due to more complex setup and potential interferences.ICP-OES is excellent for screening raw materials or analyzing elements with higher limits (e.g., Class 3 elements like Cu, Mn).
Cost Lower instrument and operational cost.[15]Higher instrument and operational cost.[12]A risk-based approach often uses ICP-OES for routine checks and reserves the more expensive ICP-MS for final product release testing or when low-level contaminants are expected.
Matrix Tolerance More robust; less susceptible to interference from high concentrations of other elements.[15]More prone to matrix and polyatomic interferences, requiring skilled method development.For a pure organic active pharmaceutical ingredient (API) like our topic molecule, the matrix is simple after digestion. However, for formulated drug products with many excipients, the robustness of ICP-OES can be an advantage.
Selection of Standards for Calibration

Accurate quantification with ICP techniques requires precise calibration using single or multi-element Certified Reference Materials. These are typically aqueous solutions with certified concentrations of the target elements.

  • Single-Element CRMs: Used for troubleshooting or when analyzing for a very specific element.

  • Multi-Element CRMs: More efficient for routine analysis. Commercial standards are available that are specifically formulated to match the element lists in USP <232> and ICH Q3D.[17]

Suppliers like Agilent and Sigma-Aldrich provide a comprehensive range of inorganic CRMs traceable to NIST.[18]

Experimental Protocol: Trace Metal Analysis via ICP-MS

Objective: To quantify Class 1 (As, Cd, Hg, Pb) and other relevant elemental impurities in 2-Ethyl-4,6-dimethoxybenzaldehyde according to USP <232> limits.

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Causality: The organic matrix of the sample must be completely destroyed to release the elements into a solution compatible with the ICP-MS instrument. Incomplete digestion is a primary source of error.

    • Steps:

      • Accurately weigh a representative amount (e.g., 0.1 - 0.5 g) of the sample into a clean, acid-leached microwave digestion vessel.

      • Add a mixture of ultra-pure, trace-metal grade acids (e.g., nitric acid and hydrochloric acid).

      • Seal the vessel and place it in a microwave digestion system. The programmed application of heat and pressure ensures a complete and safe digestion.

      • After cooling, quantitatively transfer the clear digestate to a volumetric flask and dilute to a final volume with ultrapure water.

  • Instrument Calibration and Tuning:

    • Causality: To ensure the instrument is sensitive and responding linearly across the concentration range of interest.

    • Steps:

      • Prepare a series of calibration standards by diluting a multi-element CRM. The concentration range should bracket the expected impurity levels and the USP limit concentrations.

      • Prepare a calibration blank (diluted acid matrix).

      • Analyze the standards to generate a calibration curve for each element. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis:

    • Causality: To accurately measure the concentration of target elements in the prepared sample solution.

    • Steps:

      • Add an internal standard mixture to the blank, calibration standards, and sample solutions. The internal standard corrects for instrument drift and matrix effects.

      • Introduce the solutions into the ICP-MS.

      • The instrument software will use the calibration curve to calculate the concentration of each element in the solution.

      • Back-calculate the original concentration in the solid sample (in µg/g or ppm) based on the initial sample weight and final solution volume.

  • Data Validation and Reporting:

    • Causality: To ensure the entire analytical run is valid.

    • Steps:

      • Analyze a continuing calibration verification (CCV) standard after a set number of samples to confirm the calibration is still valid.

      • Analyze a spiked sample (a portion of the sample digestate to which a known amount of the target elements has been added) to assess matrix interference and calculate spike recovery. Recovery should typically be within 80-120%.

      • Compare the final calculated impurity levels to the limits specified in USP <232> or derived from the ICH Q3D guideline.[19]

Decision Framework for Elemental Impurity Testing

Impurity_Decision Start ICH Q3D Risk Assessment for 2-Ethyl-4,6-dimethoxybenzaldehyde HighRisk High Risk Identified for Class 1 or 2A Elements (e.g., Pb, Ni from catalyst) Start->HighRisk Potential Contamination LowRisk Low Risk for Most Elements (e.g., Class 2B, Class 3) Start->LowRisk No Identified Source ICPMS Choose ICP-MS (High Sensitivity Needed) for ultra-low detection (ppt) HighRisk->ICPMS ICPOES Choose ICP-OES (Cost-Effective & Robust) for routine screening (ppb) LowRisk->ICPOES Validation Method Validation per USP <233> ICPMS->Validation ICPOES->Validation Release Routine Batch Release Testing Validation->Release Method Validated

Caption: Decision tree for selecting an analytical technique based on risk assessment.

Conclusion

The elemental analysis of a novel compound like 2-Ethyl-4,6-dimethoxybenzaldehyde is a multi-faceted process that underpins its chemical identity and pharmaceutical safety.

  • For identity and purity confirmation , combustion analysis remains the definitive technique. Adherence to a self-validating protocol, including proper calibration with certified reference materials like Acetanilide or EDTA, is essential to produce data that meets the universally accepted ±0.4% accuracy standard.

  • For safety and regulatory compliance , a risk-based approach as outlined in ICH Q3D and USP <232>/<233> is mandatory. While ICP-OES offers a robust and cost-effective solution for screening and analyzing less toxic elements, the superior sensitivity of ICP-MS makes it the required standard for quantifying the highly toxic Class 1 and 2A elements to ensure patient safety and meet regulatory limits.

By judiciously selecting and validating the appropriate standards and methodologies for both composition and impurity analysis, researchers and drug developers can build a comprehensive and trustworthy data package, ensuring the quality and safety of their compounds from the laboratory to the clinic.

References

  • Title: ICP-MS vs ICP-OES: choosing the right elemental impurity test.[15] Source: QbD Group URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing.[1] Source: Intertek URL: [Link]

  • Title: Addressing Elemental Impurity Limits with ICP–OES and ICP–MS.[14] Source: Spectroscopy Online URL: [Link]

  • Title: Elemental Impurities and the Corresponding Regulations.[3] Source: West Pharmaceutical Services URL: [Link]

  • Title: USP <232>, <233> & <2232> Elemental Impurities.[17] Source: Fisher Scientific URL: [Link]

  • Title: 〈232〉 ELEMENTAL IMPURITIES—LIMITS.[2] Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Difference between ICP-OES and ICP-MS.[12] Source: Veeprho URL: [Link]

  • Title: Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.[16] Source: Spectroscopy Online URL: [Link]

  • Title: Combustion analysis.[6] Source: Wikipedia URL: [Link]

  • Title: MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.[9] Source: School of Chemical Sciences, University of Illinois URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation.[5] Source: Mettler Toledo URL: [Link]

  • Title: CHNS Determination in nutraceutical products by flash combustion.[10] Source: VELP Scientifica URL: [Link]

  • Title: Determination of C, H, N and O.[11] Source: Institute of Chemistry, University of Tartu URL: [Link]

  • Title: Certified Reference Material.[7] Source: Actlabs URL: [Link]

  • Title: 2,5-Dimethoxy-4-ethylbenzaldehyde.[4] Source: PubChem URL: [Link]

  • Title: Elemental Inorganic Certified Reference Materials.[18] Source: Agilent URL: [Link]

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A Senior Application Scientist's Guide to GC-MS Retention Time Data for Dimethoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate identification and separation of isomeric compounds are paramount. Dimethoxybenzaldehyde isomers, with their identical mass-to-charge ratios, present a classic analytical challenge that underscores the power and nuance of Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth comparison of the GC-MS retention time data for the common isomers of dimethoxybenzaldehyde, offering both supporting experimental data and the scientific rationale behind the observed chromatographic behavior.

The Challenge of Isomer Separation

Dimethoxybenzaldehyde exists in several positional isomers, including 2,3-, 2,4-, 2,5-, 3,4- (veratraldehyde), and 3,5-dimethoxybenzaldehyde. These isomers share the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ), making them indistinguishable by mass spectrometry alone.[1] Consequently, chromatographic separation is essential for their individual identification and quantification. The subtle differences in their molecular structures, specifically the positions of the two methoxy groups on the benzaldehyde ring, lead to variations in their physicochemical properties, such as boiling point and polarity. These differences are the key to their separation by gas chromatography.

Comparative Analysis of Physicochemical Properties and Retention Data

The elution order of compounds in gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the GC column.[2][3] Generally, for a given class of compounds on a non-polar or semi-polar column, those with lower boiling points will elute first. Polarity also plays a significant role; more polar compounds will have stronger interactions with a polar stationary phase, leading to longer retention times.

The following table summarizes the known boiling points of the dimethoxybenzaldehyde isomers and available Kovats retention index data. The Kovats retention index (RI) is a standardized measure of retention that is less dependent on specific experimental conditions than absolute retention time.[4][5]

Table 1: Physicochemical Properties and GC Retention Indices of Dimethoxybenzaldehyde Isomers

IsomerIUPAC NameCAS NumberBoiling Point (°C)Kovats Retention Index (RI) on VF-5MS/DB-5MS
2,3-Dimethoxybenzaldehyde2,3-Dimethoxybenzaldehyde86-51-12561391.5 (VF-5MS), 1362 (DB-5MS)[6]
2,4-Dimethoxybenzaldehyde2,4-Dimethoxybenzaldehyde613-45-6165 (at 10 mmHg)Data not readily available
2,5-Dimethoxybenzaldehyde2,5-Dimethoxybenzaldehyde93-02-7146 (at 10 mmHg)Data not readily available
3,4-Dimethoxybenzaldehyde (Veratraldehyde)3,4-Dimethoxybenzaldehyde120-14-9281Data not readily available
3,5-Dimethoxybenzaldehyde3,5-Dimethoxybenzaldehyde7311-34-4151 (at 16 mmHg)Data not readily available

Note: Boiling points are sourced from a comparative guide on dimethoxybenzaldehyde isomers.[1] The boiling points at reduced pressure for the 2,4-, 2,5-, and 3,5-isomers indicate their relative volatilities.

Based on the available boiling point data, a predicted elution order on a non-polar column like a DB-5ms would generally follow an increase in boiling point. Therefore, one would expect the 2,5- and 2,4- isomers to elute earlier than the 2,3- and 3,4- isomers. However, factors such as molecular symmetry and the potential for intramolecular interactions can also influence the retention behavior, making experimental verification crucial.

Experimental Protocol for GC-MS Analysis

To achieve reliable separation and identification of dimethoxybenzaldehyde isomers, a well-defined GC-MS method is essential. The following protocol is a robust starting point for researchers.

1. Sample Preparation:

  • Accurately weigh and dissolve a standard mixture of the dimethoxybenzaldehyde isomers in a high-purity solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • An internal standard may be added for quantitative analysis if required.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for separating these isomers. A common choice is a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This temperature program allows for the separation of compounds with varying boiling points.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C (Electron Ionization - EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dimethoxybenzaldehyde Isomer Mixture Solvent Dissolve in Ethyl Acetate Sample->Solvent Injection Inject 1 µL Solvent->Injection GC_Column GC Separation (DB-5ms column) Injection->GC_Column MS_Detection MS Detection (EI, m/z 40-400) GC_Column->MS_Detection Chromatogram Total Ion Chromatogram (TIC) MS_Detection->Chromatogram Mass_Spectra Mass Spectra of Each Peak Chromatogram->Mass_Spectra Library_Search NIST Library Comparison Mass_Spectra->Library_Search Identification Isomer Identification & Quantification Library_Search->Identification

Caption: A generalized workflow for the GC-MS analysis of dimethoxybenzaldehyde isomers.

Interpreting the Results: Elution Order and Mass Spectra

The primary data output from a GC-MS analysis is the total ion chromatogram (TIC), which displays separated compounds as peaks at different retention times. While the mass spectra of the dimethoxybenzaldehyde isomers will be very similar due to identical fragmentation patterns, their retention times will differ, allowing for their distinction.

The fragmentation of aromatic aldehydes under electron ionization typically results in a prominent molecular ion peak (M⁺) and a characteristic loss of a hydrogen atom ([M-1]⁺).[8] Other fragments will arise from the cleavage of the methoxy and aldehyde groups. While the mass spectra confirm the presence of a dimethoxybenzaldehyde, the retention time is the definitive identifier for the specific isomer.

Elution_Factors cluster_properties Molecular Properties cluster_gc GC Conditions BoilingPoint Boiling Point ElutionOrder Elution Order (Retention Time) BoilingPoint->ElutionOrder Lower BP, Earlier Elution Polarity Polarity Polarity->ElutionOrder Interaction Strength StationaryPhase Stationary Phase (e.g., DB-5ms) StationaryPhase->ElutionOrder Determines Interaction TempProgram Temperature Program TempProgram->ElutionOrder Affects Volatility

Caption: Factors influencing the GC elution order of dimethoxybenzaldehyde isomers.

Conclusion and Best Practices

The successful separation and identification of dimethoxybenzaldehyde isomers by GC-MS are achievable with a carefully optimized method. The key takeaways for researchers are:

  • Chromatographic separation is non-negotiable: Due to their identical mass spectra, GC is essential for distinguishing between these isomers.

  • Column selection is critical: A non-polar to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, generally provides good resolution based on boiling point differences.

  • Temperature programming is your friend: A gradient temperature program is crucial for resolving isomers with close boiling points.

  • Retention indices provide greater confidence: When available, comparing experimental retention indices to literature values offers a more robust identification than comparing absolute retention times alone.

By understanding the principles of gas chromatography and applying a systematic approach to method development, researchers can confidently separate and identify dimethoxybenzaldehyde isomers, ensuring the integrity and accuracy of their scientific investigations.

References

  • Benchchem. (2025). A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers. Benchchem.
  • Benchchem. (2025). Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde. Benchchem.
  • Benchchem. (2025). Veratraldehyde: A Comparative Analysis of Natural and Synthetic Sources for Research and Development. Benchchem.
  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE.
  • Thermo Fisher Scientific. (n.d.). Detection and Quantification of Fragrance Allergens in Complex Matrices using GC Orbitrap MS Technology. Thermo Fisher Scientific.
  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde.
  • Benchchem. (2025).
  • Scribd. (n.d.).
  • Journal of Chromatography. (1989). Journal of Chromatography Vol. 486 No. 4 August 18, 1989.
  • Brugman, S. J. T., Engwerda, A. H. J., Kalkman, E., de Ronde, E., Tinnemans, P., & Vlieg, E. (2019). The crystal structures of four dimethoxybenzaldehyde isomers.
  • Wikipedia. (n.d.).
  • Guidechem. (n.d.).
  • Benchchem. (2025). Literature review of the applications of different dimethoxybenzaldehyde isomers. Benchchem.
  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzaldehyde 98%.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Pharmaceutical and Analytical Chemistry, 13(5).
  • ResearchGate. (2019). PDF) 3,4-Dimethoxybenzaldehyde.
  • SIELC Technologies. (2018, February 19).
  • Stenutz, R. (n.d.). 2,5-dimethoxybenzaldehyde.
  • Benchchem. (2025). Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde. Benchchem.
  • PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde.
  • Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde.
  • Sekar, R., Kulshrestha, U. C., & Yairamani, M. (2001). Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Chemistry, 40A, 662-665.
  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73–79.
  • Oreate AI Blog. (2026, January 8).
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index.
  • ChemicalBook. (2026, January 13). 3,5-Dimethoxybenzaldehyde.
  • Chromatography Online. (2020, November 12). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption.
  • Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium.
  • NIST. (n.d.). Benzaldehyde, 2,3-dimethoxy-. NIST Chemistry WebBook.
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  • UBB. (2024, January 8).
  • Gcms.cz. (n.d.).
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Safety Operating Guide

Personal protective equipment for handling 2-Ethyl-4,6-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all substituted benzaldehydes. However, handling 2-Ethyl-4,6-dimethoxybenzaldehyde (CAS: 39503-16-7) requires a highly nuanced approach. With a molecular formula of C11H14O3[1], this compound is a critical electrophilic precursor used in the synthesis of complex pharmaceutical intermediates, such as 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde via Wittig or Darzens condensation[2]. Because of its highly substituted aromatic ring and reactive aldehyde moiety, it presents specific physicochemical hazards—namely, skin sensitization, severe eye irritation, and respiratory toxicity[3].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, ensuring absolute safety and structural integrity of the compound during handling and disposal.

Section 1: Physicochemical Hazard Profile & Causality

Understanding why we protect ourselves dictates how we protect ourselves.

  • Electrophilic Reactivity : The aldehyde group is a strong electrophile. Upon contact with mucosal membranes (eyes, respiratory tract), it can rapidly cross-link primary amines in proteins, leading to acute irritation and potential long-term sensitization[3].

  • Lipophilicity : The ethyl and dimethoxy substitutions significantly increase the lipophilicity of the benzene ring. This allows the molecule to easily permeate lipid bilayers of the skin if dissolved in organic solvents, acting as a transdermal carrier for the reactive aldehyde[4].

  • Particulate Hazard : Typically supplied as a crystalline solid or powder, the primary exposure route during weighing and transfer is the inhalation of aerosolized dust[5].

Section 2: Personal Protective Equipment (PPE) Specifications

Do not rely on standard latex gloves. The lipophilic nature of this compound demands specific barrier materials to prevent transdermal permeation.

PPE CategorySpecification & MaterialCausality / Scientific Justification
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm)Nitrile provides superior chemical resistance against non-polar aromatic compounds compared to latex, preventing transdermal permeation[4].
Eye Protection ANSI Z87.1 / EN166 Chemical Splash GogglesProtects against aerosolized dust and accidental splashes during solvent dissolution. Safety glasses are insufficient due to the lack of a facial seal[5].
Respiratory N95 / P100 Particulate RespiratorRequired if handling outside a Class II fume hood to prevent inhalation of reactive crystalline dust, which causes respiratory tract irritation[3].
Body Protection Flame-retardant lab coat (100% Cotton)Synthetic fibers can melt into the skin during a fire event. Cotton provides a breathable, non-melting barrier against static-induced deflagration[4].

Section 3: Standard Operating Procedure (SOP) & Experimental Workflow

To build trust in your experimental outcomes, your handling protocol must be a self-validating system where each step inherently prevents the failure of the next.

Protocol: Safe Transfer and Homologation Reaction Setup This protocol details the preparation of 2-Ethyl-4,6-dimethoxybenzaldehyde for a one-carbon homologation (e.g., Wittig reaction)[2].

  • Environmental Preparation : Ensure the Class II chemical fume hood has a face velocity of at least 80-100 fpm. Clear the workspace of incompatible materials (strong oxidizing agents, strong bases)[4].

  • Static Elimination : Substituted benzaldehyde powders can accumulate static charge. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing or clinging to surfaces.

  • Weighing : Tare a conductive weighing boat. Using a stainless-steel micro-spatula, carefully transfer the required mass of 2-Ethyl-4,6-dimethoxybenzaldehyde. Close the source bottle immediately to prevent atmospheric oxidation of the aldehyde to its corresponding carboxylic acid.

  • Dissolution : Transfer the powder to a flame-dried, argon-purged round-bottom flask. Add anhydrous Tetrahydrofuran (THF) slowly. Causality: Dissolving the solid before adding it to the active ylide ensures a controlled, homogenous reaction rate and prevents localized exothermic spikes.

  • Reaction Execution : Proceed with the dropwise addition of the dissolved aldehyde to the reaction mixture at 0°C under an inert atmosphere[2].

Section 4: Spill Response and Disposal Plan

A chemical spill compromises both safety and data integrity. Immediate, calculated action is required.

Accidental Release Protocol:

  • Evacuation & Assessment : If a powder spill occurs outside the fume hood, evacuate personnel from the immediate vicinity to prevent inhalation of dust[5].

  • Containment : Don a P100 respirator. Do NOT use a standard vacuum cleaner, as this will aerosolize the fine powder.

  • Neutralization & Collection : Gently cover the spill with damp sand or a commercial absorbent to suppress dust. Carefully sweep the mixture using a non-sparking brush and pan[4].

  • Surface Decontamination : Wash the affected area with a 5% sodium bisulfite solution. Causality: Sodium bisulfite reacts with the residual aldehyde to form a water-soluble, non-volatile bisulfite adduct, effectively neutralizing the hazard. Wash subsequently with soap and water[6].

Disposal Plan:

  • Solid Waste : Contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste container designated for "Halogen-free Organic Solids"[5].

  • Liquid Waste : Post-reaction aqueous layers containing traces of the compound must NOT be poured down the drain. Collect in a designated "Aqueous Organic Waste" carboy for professional high-temperature incineration[4].

Workflow Visualization

G Start Receive 2-Ethyl-4,6- dimethoxybenzaldehyde PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Weighing Weighing & Aliquoting (Anti-static tools) FumeHood->Weighing Spill Accidental Spill? Weighing->Spill SpillYes Spill Response Protocol (Evacuate, Sweep, Neutralize) Spill->SpillYes Yes SpillNo Proceed to Reaction (e.g., Wittig/Darzens) Spill->SpillNo No Disposal Hazardous Waste Disposal (Incineration) SpillYes->Disposal SpillNo->Disposal Post-Reaction Waste

Figure 1: Operational workflow and spill response protocol for handling 2-Ethyl-4,6-dimethoxybenzaldehyde.

References

  • Title: 2-(2-Ethyl-4,6-dimethoxyphenyl)
  • Source: 1pchem.
  • Source: tcichemicals.
  • Source: nih.
  • Title: SAFETY DATA SHEET: (May 17 2025)
  • Source: thermofisher.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.